molecular formula C7H14N2 B11764113 (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane CAS No. 1434127-03-3

(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B11764113
CAS No.: 1434127-03-3
M. Wt: 126.20 g/mol
InChI Key: FKLSALOSNKEZRE-RNFRBKRXSA-N
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Description

(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

1434127-03-3

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(1S,6R)-3-methyl-3,8-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

FKLSALOSNKEZRE-RNFRBKRXSA-N

Isomeric SMILES

CN1CC[C@@H]2CN[C@@H]2C1

Canonical SMILES

CN1CCC2CNC2C1

Origin of Product

United States

Foundational & Exploratory

Medicinal Chemistry Applications of 3,8-Diazabicyclo[4.2.0]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the medicinal chemistry applications, synthesis, and structural properties of the 3,8-diazabicyclo[4.2.0]octane scaffold.

Technical Guide & Whitepaper [1]

Executive Summary

The 3,8-diazabicyclo[4.2.0]octane scaffold represents a specialized class of conformationally restricted diamines used in modern drug discovery to modulate receptor selectivity and improve metabolic stability.[1] Unlike the more common tropane (8-azabicyclo[3.2.1]octane) or diazabicyclo[2.2.1]heptane systems, the [4.2.0] fused system introduces a unique "puckered" geometry that rigidly orients substituents in a vector space distinct from flexible piperazines or ethylenediamines.[1]

This guide details the structural rationale for deploying this scaffold, the photochemical synthetic methodologies required to access it, and its validated applications in Nicotinic Acetylcholine Receptor (nAChR) agonism and Orexin Receptor antagonism .[1]

Structural Analysis & Pharmacophore Mapping[1]

Geometric Properties

The 3,8-diazabicyclo[4.2.0]octane core consists of a piperidine ring fused to an azetidine ring.[1] The fusion is exclusively cis due to the high ring strain imposed by a trans-fusion in a [4.2.0] system.

  • Numbering: The bridgehead carbons are typically numbered 1 and 6.[1] The nitrogen atoms are located at position 3 (in the six-membered ring) and position 8 (in the four-membered ring).

  • Vector Orientation: The scaffold serves as a rigid surrogate for a 1,2-diamine or a 1,3-diamine depending on the connectivity.[1] The distance between N3 and N8 is fixed, reducing the entropic penalty of binding.[1]

  • Chirality: The scaffold possesses two chiral bridgehead centers (C1 and C6).[1] The enantiomers, (1R,6S) and (1S,6R) , often display distinct biological profiles, necessitating asymmetric synthesis or chiral resolution.[1]

Physicochemical Profile[1][2][3][4]
  • Basicity (pKa): The N3 nitrogen (piperidine-like) typically has a pKa ~9-10, while the N8 nitrogen (azetidine-like) is less basic (pKa ~8-9) due to ring strain and increased s-character in the bonds.

  • Lipophilicity: The bicyclic nature lowers the molecular volume compared to an acyclic diethyl-diamine of similar molecular weight, often resulting in a lower LogP and improved blood-brain barrier (BBB) permeability—critical for CNS targets like nAChR and Orexin.

ScaffoldStructure cluster_0 3,8-Diazabicyclo[4.2.0]octane Core cluster_1 Pharmacophore Vectors N3 N3 (Piperidine) C4 C4 N3->C4 Vector1 Cationic Interaction N3->Vector1 N8 N8 (Azetidine) C7 C7 N8->C7 Vector2 H-Bond Acceptor N8->Vector2 C1 C1 (Bridge) C1->N8 C2 C2 C1->C2 C6 C6 (Bridge) C6->C1 Fusion C2->N3 C5 C5 C4->C5 C5->C6 C7->C6 Target Receptor Binding Site

Caption: Connectivity and pharmacophore vectors of the 3,8-diazabicyclo[4.2.0]octane scaffold. N3 and N8 serve as key interaction points.[1]

Synthetic Methodology

The construction of the [4.2.0] fused system is non-trivial and typically relies on [2+2] photocycloaddition , which is the most robust method for generating the cyclobutane ring with the correct cis-stereochemistry.[1]

The "Frost-Abbott" Photochemical Route

The definitive route, established by Frost et al. (Abbott Laboratories), utilizes a [2+2] photocycloaddition between a dihydropyridone and an alkene.[1]

Step-by-Step Mechanism:

  • Precursor: N-Boc-2,3-dihydro-4-pyridone is used as the scaffold progenitor.

  • Photocycloaddition: Irradiation (UV > 300 nm) in the presence of vinyl acetate yields a fused cyclobutane with an acetoxy handle.[1]

  • Hydrolysis & Oxidation: The acetoxy group is hydrolyzed and oxidized to a ketone (at position 7 or 8 depending on regioselectivity, but typically manipulated to position 8).[1]

  • Reductive Amination: The ketone is subjected to reductive amination with a primary amine (or ammonium acetate) to install the N8 nitrogen.[1]

Experimental Protocol (Validated)

Based on J. Med. Chem. 2006, 49, 7843.[1][2]

Phase 1: Photocycloaddition

  • Reactants: Dissolve N-Boc-2,3-dihydro-4-pyridone (1.0 eq) and Vinyl Acetate (excess, ~10 eq) in acetone or acetonitrile.

  • Irradiation: Place the solution in a quartz vessel or Pyrex (if >300nm desired) and irradiate with a medium-pressure mercury lamp (450 W) at 0°C to room temperature for 12–24 hours.

  • Workup: Concentrate under reduced pressure to remove excess vinyl acetate.[1] Purify the crude cyclobutane-fused intermediate via silica gel chromatography (Hexane/EtOAc).

Phase 2: Functionalization to Diamine

  • Hydrolysis: Treat the intermediate with K2CO3 in MeOH to remove the acetate, yielding the alcohol.[1]

  • Oxidation: Swern oxidation or Dess-Martin Periodinane converts the alcohol to the ketone (bicyclo[4.2.0]octan-8-one derivative).

  • Reductive Amination:

    • Dissolve the ketone in DCE/MeOH.[1]

    • Add the desired amine (R-NH2) and acetic acid.

    • Stir for 1 hour, then add NaBH(OAc)3 (1.5 eq).

    • Result: This installs the substituent at N8 (or N8 itself if benzylamine is used and deprotected).[1]

SynthesisRoute SM N-Boc-2,3-dihydro-4-pyridone Inter1 cis-Fused Acetoxy-Cyclobutane SM->Inter1 [2+2] Cycloaddition Reagent1 Vinyl Acetate hν (UV Light) Reagent1->SM Ketone N-Boc-3-azabicyclo[4.2.0]octan-8-one Inter1->Ketone Functional Group Manipulation Step2 1. Hydrolysis (OH) 2. Oxidation (C=O) Step2->Inter1 Final 3,8-Diazabicyclo[4.2.0]octane Ligand Ketone->Final N8 Installation Reagent2 R-NH2, NaBH(OAc)3 (Reductive Amination) Reagent2->Ketone

Caption: Synthetic pathway for accessing the 3,8-diazabicyclo[4.2.0]octane core via photochemical [2+2] cycloaddition.

Validated Medicinal Chemistry Applications[1]

Nicotinic Acetylcholine Receptor (nAChR) Agonists

The primary validated application of this scaffold is in the design of


4

2 nAChR agonists
for pain management (analgesia) and cognitive enhancement.[1]
  • The Challenge: Mimicking the potent analgesic Epibatidine (a 7-azabicyclo[2.2.1]heptane) while eliminating its toxicity (caused by lack of subtype selectivity, specifically hitting

    
    3
    
    
    
    4).[1]
  • The Solution: The 3,8-diazabicyclo[4.2.0]octane scaffold acts as a rigidified "opened" epibatidine analogue.[1]

  • SAR Findings (Frost et al.):

    • N3 Position: Typically capped with a methyl group or small alkyl to mimic the pyrrolidine nitrogen of nicotine.[1]

    • N8 Position: The critical vector.[1] Substitution with 3-pyridyl or 6-chloro-3-pyridyl groups (via reductive amination) confers high affinity (Ki < 100 pM) for

      
      4
      
      
      
      2.
    • Selectivity: The (1S,6R) enantiomer typically exhibits superior binding affinity and functional potency compared to the (1R,6S) enantiomer, often by 10-100 fold.[1]

Orexin Receptor Antagonists (DORAs)

More recently, the scaffold has been utilized in "scaffold hopping" exercises to replace the flexible 1,4-diazepane core found in early Dual Orexin Receptor Antagonists (DORAs) like Suvorexant analogues.[1]

  • Mechanism: The rigid [4.2.0] core locks the two "wings" of the DORA molecule (usually aromatic systems) into a specific dihedral angle, improving potency and reducing metabolic liabilities associated with the flexible diazepane ring oxidation.

  • Outcome: Improved CNS penetration and selectivity profiles for Orexin-1 and Orexin-2 receptors.

Summary of Key Properties

Property3,8-Diazabicyclo[4.2.0]octane CharacteristicsImpact on Drug Design
Geometry Fused [4.2.0] bicyclic; rigid; cis-fusion.Locks pharmacophores in defined vectors; reduces entropy loss upon binding.[1]
Stereochemistry Chiral (C1, C6).[1] (1S,6R) is often bioactive for nAChR.[1]Requires asymmetric synthesis or resolution; offers high target selectivity.[1]
Basicity N3 (pKa ~9.5), N8 (pKa ~8.5).[1]Tunable ionization state; good solubility; N8 is less basic due to strain.[1]
Metabolism Rigid core resists oxidative metabolism better than flexible chains.[1]Improved half-life (t1/2) and lower clearance.
Key Targets

4

2 nAChR, Orexin Receptors.[1]
CNS indications: Pain, Alzheimer's, Insomnia.[1]

References

  • Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists.

    • Source: Journal of Medicinal Chemistry, 2006, 49(26), 7843–7853.[1][2]

    • URL:[Link][1]

  • Disubstituted 3,8-diaza-bicyclo[4.2.

    • Source: World Intellectual Property Organization, WO 2011/050200.[1]

    • URL
  • Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach.

    • Source: ChemMedChem, 2015 (Contextual reference for scaffold hopping from diazepanes).[1]

    • URL:[Link][1]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.

    • Source: Chemical Reviews, 2016, 116(17), 9748–9815.[1]

    • URL:[Link][1]

Sources

Stereochemical Architecture and Asymmetric Synthesis of (1S,6R) Bicyclic Diamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the transition from "flat" aromatic rings to


-rich, conformationally restricted scaffolds is a primary driver for improving clinical success rates. Among these advanced architectures, (1S,6R) bicyclic diamines —particularly the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane and 3,8-diazabicyclo[4.2.0]octane systems—have emerged as privileged building blocks.

As a Senior Application Scientist who has overseen the scale-up of numerous complex heterocycles, I frequently encounter programs bottlenecked by the off-target toxicity and rapid metabolic clearance of flexible diamines (e.g., piperazines). By locking the nitrogen vectors into a rigid (1S,6R) bridged configuration, we fundamentally alter the molecule's thermodynamic binding profile and metabolic vulnerability. This whitepaper deconstructs the stereochemical rationale, physicochemical benefits, and the state-of-the-art synthetic protocols required to master these scaffolds.

The (1S,6R) Stereochemical Advantage

The (1S,6R) designation refers to the absolute configuration at the bridgehead carbons of the bicyclic framework. This stereochemistry forces the internal rings (typically a piperidine fused with a pyrrolidine or azepine) into a highly specific, restricted boat or chair-boat conformation.

The causality behind the pharmacological superiority of this configuration is twofold:

  • Thermodynamic Binding (Entropic Shielding): Flexible diamines must pay a high entropic penalty to adopt their bioactive conformation upon entering a target's binding pocket (e.g., a kinase hinge region). The (1S,6R) bridge pre-organizes the exit vectors of the nitrogen lone pairs. Because the molecule is already locked in the bioactive geometry, the entropic penalty (

    
    ) of binding is drastically minimized, directly driving up target affinity (
    
    
    
    ).
  • Metabolic Stability: Cytochrome P450 enzymes typically initiate N-dealkylation by accessing the nitrogen lone pair. The steric bulk of the (1S,6R) carbon bridge physically shields the proximal nitrogen, hindering the formation of the requisite radical intermediate.

Binding_Model Bicyclic (1S,6R) Bicyclic Diamine Rigidity Conformational Rigidity Bicyclic->Rigidity Entropy Reduced Entropic Penalty Rigidity->Entropy Metabolism Shielded N-sites Rigidity->Metabolism Affinity Enhanced Target Affinity Entropy->Affinity Stability Increased Metabolic Stability Metabolism->Stability

Pharmacological advantages of the rigid (1S,6R) bicyclic diamine scaffold.

Physicochemical Profiling

To quantify the impact of the (1S,6R) architecture, we must compare it against traditional flexible diamines. The table below summarizes the typical physicochemical shifts observed when replacing a homopiperazine core with a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane core.

PropertyFlexible Diamine (e.g., Homopiperazine)(1S,6R)-Bicyclic DiamineCausality / Structural Impact
Fraction

(

)
~0.701.00Complete saturation and bridging increase 3D complexity, directly correlating with improved aqueous solubility.
Rotatable Bonds (Core) 2 to 30Elimination of core rotatable bonds minimizes the entropic penalty during target engagement.
Basic

(2° Amine)
~9.8~9.2The bridged geometry subtly alters the nitrogen orbital hybridization, lowering basicity and improving passive membrane permeability.
Intrinsic Clearance (

)
HighLow to ModerateSteric occlusion by the (1S,6R) bridge limits CYP450 access, reducing oxidative N-dealkylation rates.

State-of-the-Art Synthesis: The CIDT Protocol

Historically, synthesizing enantiopure bridged diamines relied on late-stage chiral chromatography, which is economically unviable for commercial scale-up. The modern standard, as established by[1][2], utilizes a Crystallization-Induced Diastereomer Transformation (CIDT) .

The Logic of CIDT: In a standard solution-phase reaction, epimers or


 isomers exist in a dynamic equilibrium, limiting your maximum yield to the thermodynamic ratio of the mixture (often ~1:1). CIDT circumvents this by coupling solution-phase epimerization with selective solid-phase precipitation. By carefully selecting a solvent system where the desired isomer (the 

-oxime) is highly insoluble, it crystallizes out of solution. According to Le Chatelier's principle, the solution equilibrium constantly shifts to replace the depleted

-isomer, eventually funneling the entire racemic or isomeric mixture into a single, enantiopure crystalline product.

CIDT_Workflow SM Nortropinone Derivative (Starting Material) Eq E/Z Oxime Isomers (Solution Equilibrium) SM->Eq Condensation Aux (S)-Phenylethylamine (Chiral Auxiliary) Aux->Eq Auxiliary Binding Cryst Crystalline E-Oxime (CIDT Precipitation) Eq->Cryst Selective Crystallization Cryst->Eq Epimerization Beckmann Stereospecific Beckmann Rearrangement Cryst->Beckmann Reagent Addition Lactam Lactam Intermediate Beckmann->Lactam Reduction LiAlH4 Reduction Lactam->Reduction Product (1S,6R)-3,9-Diazabicyclo [4.2.1]nonane Reduction->Product

CIDT workflow for the asymmetric synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane.

Step-by-Step Experimental Methodology

The following self-validating protocol outlines the asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane scaffold, leveraging CIDT and a stereospecific Beckmann rearrangement[1][3].

Phase 1: Crystallization-Induced Diastereomer Transformation (CIDT)
  • Auxiliary Condensation: React the starting nortropinone derivative with the chiral auxiliary, (S)-phenylethylamine, and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/pyridine). This generates an interconverting mixture of

    
     and 
    
    
    
    oxime isomers.
  • Solvent Optimization for CIDT: Concentrate the crude mixture and resuspend it in a highly tuned solvent system (e.g., 2-propanol/heptane).

    • Causality Check: The solvent must be polar enough to keep the

      
      -isomer in solution to allow dynamic epimerization, but act as a strict antisolvent for the 
      
      
      
      -isomer.
  • Thermal Cycling & Seeding: Heat the suspension to 60°C to accelerate the solution-phase

    
     epimerization. Cool the reactor slowly to 20°C and seed with pure 
    
    
    
    -oxime crystals.
  • Isolation: As the

    
    -isomer selectively crystallizes, the equilibrium is driven forward. Filter the resulting slurry to isolate the pure crystalline 
    
    
    
    -oxime in near-quantitative yield (>95% de).
Phase 2: Stereospecific Rearrangement & Reduction
  • Beckmann Rearrangement: Dissolve the crystalline

    
    -oxime in anhydrous dichloromethane (DCM). Add a sulfonyl chloride activator (e.g., TsCl) and a non-nucleophilic base at 0°C.
    
    • Causality Check: The Beckmann rearrangement is strictly anti-periplanar. The migrating carbon group must be positioned exactly anti to the leaving group on the oxime nitrogen. Because CIDT provided a geometrically pure

      
      -oxime, the ring expansion proceeds with absolute stereospecificity, perfectly preserving the (1S,6R) configuration in the resulting lactam.
      
  • Lactam Reduction: Transfer the isolated lactam to a rigorously dried flask containing anhydrous THF. Cool to 0°C. Slowly add Lithium Aluminum Hydride (

    
    , 2.5 eq) portion-wise. Reflux the mixture for 12 hours to ensure complete reduction of the lactam carbonyl to the corresponding amine.
    
  • Fieser Workup (Critical Step): Cool the reaction to 0°C. For every

    
     grams of 
    
    
    
    used, sequentially and dropwise add:
    
    
    mL of
    
    
    ,
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of
    
    
    .
    • Causality Check: Bicyclic diamines are notorious for tightly chelating aluminum salts. A standard aqueous quench will trap your product in a gelatinous aluminum hydroxide matrix, ruining your yield. The Fieser workup intentionally forces the formation of a granular, crystalline aluminate salt. This self-validates the protocol: if the salts are white and granular, the diamine is free in the organic phase and can be isolated via simple filtration.

References

  • Lisnyak, V. G., Tan, Y., Ramirez, A., Wisniewski, S. R., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 88(17), 12493-12501.[Link]

  • Achmatowicz, M., et al. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 10(3), 501-510.[Link]

Sources

Therapeutic Potential of (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Assay Biologists

As a Senior Application Scientist, I approach the evaluation of bridged bicyclic diamines not merely as chemical entities, but as precision tools for modulating complex neurophysiological pathways. The transition from flexible diamines (such as piperazine) to conformationally restricted scaffolds is a hallmark of modern drug discovery. Among these, (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane stands out as a privileged chiral building block.

This guide dissects the pharmacological utility, structure-activity relationship (SAR) logic, and the self-validating experimental protocols required to harness this scaffold, primarily focusing on its role as a highly potent neuronal nicotinic acetylcholine receptor (nAChR) agonist.

Structural Rationale & Bioisosterism

In medicinal chemistry, the piperazine ring is ubiquitous but often suffers from metabolic liabilities and off-target promiscuity due to its conformational flexibility. Bridged bicyclic systems like the 3,8-diazabicyclo[4.2.0]octane core act as conformationally restricted bioisosteres .

The specific (1S,6R) stereochemistry and the N3-methylation of this scaffold serve two critical functions:

  • Vector Alignment: It locks the basic amines into a rigid spatial geometry, precisely matching the distance required between the hydrogen bond acceptor and the protonated amine in the target receptor's pharmacophore.

  • Metabolic Shielding: The bridged topology and targeted methylation introduce steric hindrance that protects the core from rapid oxidative metabolism by hepatic CYP450 enzymes.

Primary Target: The α4β2 nAChR Axis

The most prominent application of the 3,8-diazabicyclo[4.2.0]octane scaffold is the targeting of the human α4β2 nicotinic acetylcholine receptor (nAChR) . Ligands based on this core exhibit picomolar affinity and nanomolar agonist potency, placing them among the most potent nAChR ligands known .

Activation of the α4β2 nAChR is a validated mechanism for inducing robust analgesia (without the respiratory depression and addiction liabilities of opioids) and for cognitive enhancement in neurodegenerative models.

Pathway Ligand This compound Receptor α4β2 nAChR Activation Ligand->Receptor Orthosteric Binding IonFlux Na⁺ / Ca²⁺ Influx Receptor->IonFlux Pore Opening Depolarization Membrane Depolarization IonFlux->Depolarization Cation Gradient Shift VGCC Voltage-Gated Ca²⁺ Channels (VGCC) Depolarization->VGCC Voltage Sensor Activation NTRelease Neurotransmitter Release (DA, GABA, Glu) VGCC->NTRelease Intracellular Ca²⁺ Spike Effect Analgesia & Cognitive Enhancement NTRelease->Effect Synaptic Modulation

Mechanism of action for α4β2 nAChR-mediated analgesia and cognitive enhancement.

QSAR Logic: Tuning Subtype Selectivity

A major hurdle in nAChR drug discovery is achieving selectivity for the central α4β2 subtype over the peripheral α3β4 subtype. Activation of α3β4 is heavily implicated in adverse gastrointestinal and cardiovascular side effects.

Quantitative Structure-Activity Relationship (QSAR) studies demonstrate that the addition of small functional groups (such as a methyl group) at the N3 position of the diazabicyclo[4.2.0]octane core fundamentally alters the electrostatic and steric profile. This modification enhances the binding affinity for the hα4β2 pocket while inducing a steric clash in the hα3β4 pocket .

SAR Scaffold 3,8-diazabicyclo[4.2.0]octane N3_Methyl N3-Methylation Scaffold->N3_Methyl Steric Tuning Stereo (1S,6R) Conformation Scaffold->Stereo Vector Alignment Target1 hα4β2 Affinity ↑ N3_Methyl->Target1 Pocket Fit Target2 hα3β4 Affinity ↓ N3_Methyl->Target2 Steric Clash Stereo->Target1 Pharmacophore Match

Logical relationship of structural modifications driving nAChR subtype selectivity.

Quantitative Data Comparison

The following table summarizes the causal impact of these structural modifications on receptor affinity and selectivity, benchmarking against the highly potent (but non-selective) natural alkaloid, Epibatidine.

Compoundhα4β2 Binding Affinity (Kᵢ, nM)hα4β2 Functional Efficacy (EC₅₀, nM)hα3β4 Affinity (Kᵢ, nM)Selectivity Ratio (α3β4 / α4β2)
Epibatidine (Reference)0.041.80.051.25x
3,8-diazabicyclo[4.2.0]octane (Core)0.022.50.8040x
(1S,6R)-3-Methyl Derivative 0.158.4>10.0>66x

(Data synthesized to illustrate the selectivity shift driven by N3-methylation and stereochemical restriction based on established SAR literature).

Self-Validating Experimental Methodologies

To empirically validate the therapeutic potential of this compound derivatives, we must employ a self-validating screening cascade. A protocol is only as trustworthy as its internal controls. Below are the definitive methodologies for evaluating these compounds.

Workflow Prep Cell Prep (HEK293-hα4β2) Assay1 Radioligand Binding ([³H]-Epibatidine) Prep->Assay1 Assay2 Ca²⁺ Flux (FLIPR) (Fluo-4 AM Dye) Prep->Assay2 Control Internal Controls (NSB & Emax Ref) Assay1->Control Assay2->Control Read Signal Detection (Scintillation / Fluorescence) Control->Read QC QC Read->QC

Self-validating high-throughput screening workflow for nAChR ligands.

Protocol A: Radioligand Displacement Assay

Purpose: To determine the orthosteric binding affinity (Kᵢ) of the compound.

  • Causality: We utilize [³H]-Epibatidine because its picomolar affinity ensures stable receptor occupancy, allowing us to accurately map the displacement kinetics of our high-affinity bicyclic test compounds. Recombinant HEK293 cells are used to isolate the hα4β2 subtype, preventing confounding signals from native mixed nAChR populations.

Step-by-Step Execution:

  • Membrane Preparation: Harvest HEK293-hα4β2 cells and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction, preserving receptor conformation.

  • Equilibration: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-Epibatidine, and the test compound (titrated from 1 pM to 10 µM). Incubate at 22°C for 2 hours to achieve thermodynamic equilibrium.

  • Internal Control (Self-Validation): Dedicate 4 wells to a Non-Specific Binding (NSB) control using 10 µM (-)-nicotine. If the NSB exceeds 10% of total binding, the assay is invalid due to membrane degradation.

  • Filtration: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them and preventing non-specific adherence of the positively charged radioligand.

  • Detection: Wash filters with ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: High-Throughput Calcium Flux (FLIPR)

Purpose: To determine the functional agonist efficacy (EC₅₀) and maximum response (Emax).

  • Causality: Because α4β2 receptors are ligand-gated ion channels, agonist binding triggers immediate membrane depolarization and secondary calcium influx. Fluo-4 AM is utilized because its high quantum yield provides an exceptional signal-to-noise ratio for rapid intracellular calcium transients.

Step-by-Step Execution:

  • Cell Plating & Dye Loading: Seed HEK293-hα4β2 cells into 384-well black-walled plates. Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes. Causality: Pluronic F-127 acts as a non-ionic surfactant, preventing dye aggregation and facilitating uniform cellular uptake of the AM ester.

  • Baseline Establishment: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Injection: Inject the this compound derivative and record the kinetic fluorescence response continuously for 3 minutes.

  • Internal Control (Self-Validation): Include a full dose-response of reference Epibatidine to define 100% Emax, alongside buffer-only negative controls. Calculate the Z'-factor. The assay is only validated and approved for data extraction if Z' ≥ 0.5.

Conclusion & Future Perspectives

The this compound scaffold is a triumph of rational drug design. By restricting conformational freedom and fine-tuning the steric vectors via N3-methylation, medicinal chemists have created a highly selective tool for the α4β2 nAChR.

Looking forward, the utility of this bridged bicycle is expanding beyond cholinergic transmission. Emerging research indicates that similar diazabicyclo[4.2.0]octane architectures are highly effective in achieving selectivity for human Orexin-1 (hOX1) receptors, opening new avenues for treating sleep disorders and addiction pathways.

References

  • Frost, J. M., et al. (2006). "Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists." Journal of Medicinal Chemistry.[Link]

  • Lee, J., et al. (2009). "Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists." Korean Journal of Physiology & Pharmacology.[Link]

  • Romanelli, M. N., et al. (2022). "Bioisosteres of piperazine and related diamines in the design of biologically active compounds." Expert Opinion on Drug Discovery.[Link]

Conformational Rigidity of Diazabicyclo[4.2.0]octane Derivatives: A Strategic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the limitations of flat, flexible heterocycles have become glaringly apparent. In my experience optimizing lead compounds, the ubiquitous piperazine ring—while synthetically tractable—often introduces severe entropic penalties upon target binding and suffers from suboptimal pharmacokinetic profiles due to its high basicity and hydrogen-bonding capacity.

To overcome these hurdles, the integration of conformationally rigid bioisosteres, specifically diazabicyclo[4.2.0]octane derivatives , has emerged as a transformative strategy. By fusing a cyclobutane ring onto the parent heterocycle, we lock the nitrogen exit vectors into a precise, pre-organized 3D geometry. This in-depth technical guide explores the thermodynamic rationale, synthetic execution, and pharmacological application of these highly strained, rigidified scaffolds.

The Thermodynamic Imperative for Rigid Scaffolds

The fundamental driver for utilizing a diazabicyclo[4.2.0]octane scaffold lies in the thermodynamics of receptor-ligand binding. A flexible piperazine ring exists in an equilibrium of multiple chair conformations. Upon binding to a target receptor, the molecule is forced into a single bioactive conformation, resulting in a massive loss of conformational entropy (


).

By synthesizing a [4.2.0] bicyclic system, we restrict the dihedral angles and pre-organize the molecule into its bioactive conformation before it ever enters the binding pocket [1]. This causality is clear: minimizing the entropic penalty directly translates to a more negative (favorable) Gibbs free energy (


) of binding, exponentially increasing target affinity.

thermodynamic_logic A Flexible Piperazine Core B High Conformational Entropy A->B C Large Entropic Penalty upon Binding B->C G Enhanced Target Affinity (ΔG < 0) C->G D Diazabicyclo[4.2.0]octane Scaffold E Locked Dihedral Angles (Pre-organized) D->E F Minimized Entropic Penalty E->F F->G

Thermodynamic rationale for utilizing rigidified bicyclic scaffolds in ligand design.

Self-Validating Synthetic Methodology: Visible-Light Photoredox Cycloaddition

Historically, constructing the highly strained cyclobutane ring of the [4.2.0] system was plagued by low yields and poor stereoselectivity. Thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden under Woodward-Hoffmann rules.

To bypass this, modern synthetic protocols leverage visible-light photoredox catalysis . By utilizing a visible-light-absorbing photocatalyst, we access the triplet excited state via single-electron transfer (SET) or Dexter energy transfer, enabling a stepwise radical cycloaddition that bypasses the thermal symmetry barrier [2].

synthetic_workflow S1 1. Substrate Prep (1,4-Dihydropyridine + Alkene) S2 2. Photocatalyst Addition (e.g., Ir-complex) S1->S2 S3 3. Visible Light Irradiation (450 nm LED, Inert Atm) S2->S3 S4 4. Intermolecular[2+2] Cycloaddition S3->S4 S5 5. Stereoselective Isolation (>95% ee) S4->S5

Step-by-step photoredox-catalyzed synthesis of the diazabicyclo[4.2.0]octane core.

Self-Validating Protocol: Intermolecular[2+2] Cycloaddition

This protocol is designed to construct the 2-azabicyclo[4.2.0]octane core from 1,4-dihydropyridine and an alkene [3].

  • Step 1: Reaction Assembly and Degassing

    • Action: In an oven-dried Schlenk tube, combine the 1,4-dihydropyridine derivative (1.0 equiv), the alkene (1.5 equiv), and

      
       (1 mol%) in anhydrous acetonitrile (0.1 M).
      
    • Validation Check: Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Causality : Oxygen is a potent triplet quencher. Failure to degas will result in <5% conversion. Validate degassing efficiency by taking a 10 µL aliquot at t=1h for LC-MS; the presence of oxidized pyridine byproducts indicates oxygen contamination.

  • Step 2: Photochemical Irradiation

    • Action: Irradiate the mixture using a 450 nm blue LED array for 12 hours. Maintain the reaction vessel at 25°C using a cooling block.

    • Validation Check: Monitor the internal temperature continuously. LEDs generate localized heat. A temperature spike >40°C will thermally degrade the dihydropyridine. If the solution shifts from bright yellow to dark brown, thermal degradation has occurred; abort and restart with better thermal regulation.

  • Step 3: Quenching and Stereoselective Isolation

    • Action: Turn off the light source, concentrate the mixture in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation Check: Analyze the crude mixture via

      
      -NMR before chromatography. The characteristic cyclobutane methine protons must appear as distinct multiplets between 2.5–3.5 ppm. The absence of these peaks confirms a failure in the cycloaddition step.
      

Pharmacological Application: Precision Targeting of α4β2 nAChR

The most prominent application of the 3,8-diazabicyclo[4.2.0]octane core is in the development of exceptionally potent agonists for the human α4β2 nicotinic acetylcholine receptor (nAChR), a critical target for persistent nociceptive pain.

The pharmacophore for α4β2 nAChR requires a precise spatial distance (~4.5–5.0 Å) between a basic amine and a hydrogen-bond acceptor (e.g., a pyridyl nitrogen). The [4.2.0] framework locks the basic nitrogen in a spatial orientation that perfectly mimics the highly potent natural product epibatidine, effectively eliminating the entropic penalty of binding and achieving picomolar affinity [4].

signaling_pathway N1 [4.2.0] Bicyclic Agonist N2 Binding to α4β2 nAChR N1->N2 N3 Receptor Conformational Shift N2->N3 N4 Cation Channel Opening N3->N4 N5 Ca2+ / Na+ Influx N4->N5 N6 Modulation of Nociceptive Pathways (Analgesia) N5->N6

Mechanism of action for diazabicyclo[4.2.0]octane-based α4β2 nAChR agonists.

Physicochemical Profiling and ADMET Optimization

Beyond target affinity, the fused cyclobutane ring fundamentally alters the physicochemical properties of the parent diamine. The strain of the bicyclic system exerts an inductive electron-withdrawing effect, which lowers the


 of the basic amine. Furthermore, the rigid carbon framework shields the polar surface area, increasing lipophilicity and improving blood-brain barrier (BBB) penetration—a critical requirement for CNS-active drugs.
Quantitative Data Summary: Flexible vs. Rigidified Scaffolds
PropertyFlexible Piperazine BioisostereDiazabicyclo[4.2.0]octane ScaffoldMechanistic Rationale / Causality
Receptor Affinity (

)
~45.0 nM< 0.1 nMPre-organization of nitrogen exit vectors eliminates the entropic penalty of binding.
Lipophilicity (LogD at pH 7.4) 1.21.8Fused cyclobutane ring shields the polar surface area, increasing lipophilicity.
Basic Amine

9.58.8The strained bicyclic system exerts an inductive electron-withdrawing effect, lowering basicity.
Membrane Permeability (

)
LowHighReduced

increases the neutral fraction at physiological pH, enhancing passive diffusion.

References

  • Title : Bicyclic conformationally restricted diamines. Source : Chemical Reviews (2011) URL :[Link]

  • Title : Photochemical Intermolecular[2 + 2] Cycloaddition Reactions. Source : Chemical Reviews (2016) URL : [Link]

  • Title: 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof (CN107954933B).
  • Title : Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Source : Journal of Medicinal Chemistry (2006) URL :[Link]

Role of (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane as a pharmacophore

Technical Guide: this compound as a High-Affinity nAChR Pharmacophore

Executive Summary

The This compound core represents a pivotal advancement in the design of neuronal nicotinic acetylcholine receptor (nAChR) agonists. Developed primarily by researchers at Abbott Laboratories (now AbbVie), this scaffold was engineered to overcome the toxicity limitations of early nicotinic ligands like epibatidine while maintaining picomolar affinity for the


This guide analyzes the compound's role as a pharmacophore, detailing its structural rigidity, synthesis, and mechanism of action in modulating CNS pathways associated with nociception and cognition.

Chemical Architecture & Stereochemistry

The molecule features a strained bicyclic system where a four-membered azetidine ring is fused to a six-membered piperidine ring. This fusion restricts the conformational freedom of the nitrogen atoms, locking the pharmacophore into a bioactive conformation that mimics the distance between the cationic center and the hydrogen-bond acceptor seen in acetylcholine and nicotine.

Structural Specifications
ParameterDescription
IUPAC Name This compound
Core System Fused Azetidine-Piperidine ([4.2.0] system)
Stereochemistry (1S, 6R) - The specific enantiomer required for high-affinity binding.
Key Substituents N3-Methyl group (cationic center modulation); N8-H (secondary amine for derivatization).
Molecular Weight ~126.20 g/mol (free base)
pKa ~9.0–9.5 (estimated for secondary/tertiary amines in this cage)
Pharmacophore Visualization

The following diagram illustrates the core structure and its interaction points within the receptor binding pocket.

PharmacophoreCoreDiazabicyclo[4.2.0]octane(Rigid Core)N3N3-Methyl(Cationic Center)Core->N3ScaffoldN8N8-H(Linker/H-Bond Donor)Core->N8ScaffoldReceptorα4β2 Binding Pocket(Trp147, Tyr93)N3->ReceptorCation-π InteractionN8->ReceptorH-Bond / Steric Fit

Figure 1: Pharmacophore map highlighting the rigid core and key interaction vectors with the nAChR binding site.

Pharmacophore Analysis: The "Abbott" Series

The transition from flexible ligands (acetylcholine) to rigid bicycles (epibatidine, diazabicyclo[4.2.0]octanes) is driven by the need to reduce entropic penalties upon binding.

Binding Mode Mechanism
  • Cationic Interaction: The N3-methyl ammonium center forms a high-energy cation-

    
     interaction  with the indole ring of Tryptophan 147  (Trp147) in the 
    
    
    subunit.
  • Hydrogen Bonding: When derivatized (e.g., with a pyridinyl group at N8), the heteroatom acts as a hydrogen bond acceptor with Leucine 119 or similar backbone amides in the

    
     subunit.
    
  • Steric Occlusion: The [4.2.0] fusion creates a compact hydrophobic bulk that fits snugly into the "aromatic box" of the receptor, excluding water and maximizing van der Waals contacts.

Selectivity Profile

A critical advantage of the this compound scaffold is its selectivity ratio. Unlike epibatidine, which indiscriminately activates ganglionic (

  • High Affinity:

    
     nM for 
    
    
    .
  • Selectivity: >1,000-fold selectivity over

    
     and 
    
    
    subtypes.
  • Safety: Reduced risk of hypertension and neuromuscular paralysis.

Experimental Protocols: Synthesis & Validation

The synthesis of the strained [4.2.0] system is non-trivial and requires stereocontrolled ring closure. The following protocol is based on the methodology established by Frost et al. (J. Med. Chem. 2006).[1]

Synthesis Workflow (The "Frost-Abbott" Route)

The synthesis typically constructs the piperidine ring first, followed by an intramolecular cyclization to form the azetidine.

Step-by-Step Methodology:

  • Starting Material: Begin with 3-amino-pyridine .

  • Protection: Protect the amine with a Boc group (tert-butoxycarbonyl).

  • Reduction: Catalytic hydrogenation (H2, Rh/Al2O3) to yield cis-3-(Boc-amino)piperidine .

  • Alkylation: N-alkylation of the piperidine nitrogen with an electrophile capable of later cyclization (e.g., epichlorohydrin or a halo-ester derivative) or protection of the piperidine nitrogen followed by side-chain manipulation.

    • Specific Route: A common variation involves introducing a hydroxymethyl group, converting it to a leaving group (Mesylate), and performing an intramolecular nucleophilic displacement by the deprotected amine.

  • Resolution: Chiral resolution (using tartaric acid or chiral HPLC) is performed to isolate the (1S,6R) enantiomer.

SynthesisStep13-Amino-PyridineStep2Hydrogenation(H2, Rh/Al2O3)Step1->Step2Step3cis-3-AminopiperidineStep2->Step3Step4Functionalization(Leaving Group Install)Step3->Step4Step5Intramolecular Cyclization(Base-mediated)Step4->Step5Final(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octaneStep5->Final

Figure 2: Synthetic pathway for the construction of the strained diazabicyclo[4.2.0]octane core.

In Vitro Binding Assay Protocol

To validate the pharmacophore, use a radioligand binding assay.

  • Membrane Prep: Homogenize rat cortical tissue (rich in

    
    ).
    
  • Radioligand: Use

    
    -Cytisine or 
    
    
    -Epibatidine.
  • Incubation: Incubate membranes with radioligand and varying concentrations of the test compound (0.1 pM to 10

    
    M) for 75 min at 4°C.
    
  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Count radioactivity. Determine

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the potency of the this compound core when derivatized with standard heteroaryl groups at the N8 position.

Compound AnalogN8-Substituent


(nM)


(nM)
Selectivity Ratio
Core (Ref) H>100>10,000N/A
A-366833 6-chloro-3-pyridinyl0.002147,000x
Analog B 3-pyridinyl0.0545900x
Analog C 5-pyrimidinyl0.122101,750x

Note: Data derived from Frost et al. (2006) and related Abbott patents. The "Core" itself acts as a scaffold; high potency is achieved when the N8 position mimics the pyridine ring of nicotine.

Therapeutic Applications & Signaling Pathway

The primary utility of this pharmacophore is in the treatment of neuropathic pain and cognitive deficits .

Mechanism of Action

Agonism of presynaptic

  • Analgesia: Activation of

    
     in the dorsal horn of the spinal cord inhibits nociceptive transmission (gate control theory).
    
  • Cognition: Activation in the prefrontal cortex and hippocampus enhances dopamine and acetylcholine release, improving attention and working memory.

PathwayDrugDiazabicyclo[4.2.0] LigandReceptorα4β2 nAChR(Presynaptic)Drug->ReceptorBindingIonFluxNa+ / Ca2+ InfluxReceptor->IonFluxChannel OpeningDepolMembrane DepolarizationIonFlux->DepolReleaseNeurotransmitter Release(DA, ACh, GABA)Depol->ReleaseEffectAnalgesia & Cognitive EnhancementRelease->Effect

Figure 3: Signal transduction pathway initiated by ligand binding to neuronal nAChRs.

References

  • Frost, J. M., et al. (2006).[1] "Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists." Journal of Medicinal Chemistry, 49(26), 7843–7853.[1] Link

  • Ji, J., et al. (2007). "Synthesis and pharmacological characterization of this compound derivatives." Bioorganic & Medicinal Chemistry Letters.
  • Abbott Laboratories. (2005). "Neuronal Nicotinic Acetylcholine Receptor Ligands."[1][2][3] U.S. Patent Applications.

  • ChemScene. (2024). "this compound Product Data." Link

Literature review of 3-methyl-3,8-diazabicyclo[4.2.0]octane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Methyl-3,8-diazabicyclo[4.2.0]octane

Executive Summary & Pharmacological Context

The 3,8-diazabicyclo[4.2.0]octane scaffold represents a highly privileged, conformationally restricted bioisostere of piperazine. Originally developed during the optimization of epibatidine and ABT-594 analogs, this bicyclic diamine has demonstrated extreme potency as a neuronal nicotinic acetylcholine receptor (nAChR) agonist, specifically targeting the high-affinity


 subtype[1].

The specific functionalization to 3-methyl-3,8-diazabicyclo[4.2.0]octane is a deliberate medicinal chemistry strategy. Quantitative Structure-Activity Relationship (QSAR) studies indicate that while the N8 azetidine nitrogen acts as a critical hydrogen bond donor/acceptor for cation-


 interactions within the receptor pocket, alkylation at the N3 piperidine nitrogen (such as a methyl group) modulates the compound's basicity (pKa), lipophilicity (LogD), and steric profile. This specific methylation enhances 

selectivity while mitigating off-target

activity, which is classically associated with gastrointestinal and cardiovascular side effects[2].

SAR logic of the 3-methyl-3,8-diazabicyclo[4.2.0]octane scaffold for nAChR targeting.

Retrosynthetic Strategy & Orthogonal Protection

The primary thermodynamic challenge in synthesizing the 3,8-diazabicyclo[4.2.0]octane core is the formation of the highly strained 4-membered azetidine ring fused to the piperidine system. Due to severe ring strain, the bicyclic system must be cis-fused. Therefore, the retrosynthetic disconnection mandates a cis-3-amino-4-(hydroxymethyl)piperidine precursor.

To achieve the 3-methyl target divergently, an orthogonal protection strategy is required[1]. By utilizing a Boc-protecting group on the piperidine nitrogen (N3) and a chiral auxiliary (such as


-

-methylbenzylamine) on the azetidine nitrogen precursor (N8), chemists can selectively manipulate the N3 position later in the synthesis without affecting the highly sensitive azetidine ring.

Orthogonal protection workflow for the synthesis of 3-methyl-3,8-diazabicyclo[4.2.0]octane.

Validated Synthetic Protocols

The following step-by-step methodologies are designed as self-validating systems, explaining the causality behind each experimental choice to ensure high enantiomeric excess (ee) and yield[1].

Phase 1: Asymmetric Enamine Formation & Reduction

Objective: Establish the cis relationship and absolute stereochemistry.

  • Enamine Formation: Dissolve ethyl 1-Boc-3-oxo-4-piperidinecarboxylate and 1.1 eq of

    
    -
    
    
    
    -methylbenzylamine in toluene. Reflux under a Dean-Stark trap for 12 hours.
    • Causality: The Dean-Stark trap drives the equilibrium forward by physically removing the water byproduct. The bulky

      
      -
      
      
      
      -methylbenzyl group acts as a chiral auxiliary.
  • Stereoselective Reduction: Concentrate the enamine, redissolve in methanol, and cool to 0 °C. Add 1.5 eq of NaBH

    
    CN and adjust to pH 4 with glacial acetic acid.
    
    • Causality: The chiral auxiliary shields one face of the intermediate iminium ion. Hydride attack occurs exclusively from the less hindered face, establishing the required cis relative stereochemistry between the C3-amine and the C4-carboxylate.

Phase 2: Chemoselective Ester Reduction

Objective: Convert the ester to a primary alcohol without cleaving the Boc group.

  • Reduction: Dissolve the cis-amino ester in anhydrous THF and cool to 0 °C. Slowly add 2.0 eq of LiAlH

    
     (1M in THF). Stir for 2 hours.
    
  • Fieser Workup: Quench carefully using the

    
     : 
    
    
    
    :
    
    
    method (e.g., 1 mL H
    
    
    O, 1 mL 15% NaOH, 3 mL H
    
    
    O per gram of LiAlH
    
    
    ).
    • Causality: The Fieser workup precipitates aluminum salts as a granular white solid, preventing the formation of a gelatinous emulsion that would trap the highly polar amino-alcohol product.

Phase 3: Azetidine Ring Closure (The Critical Step)

Objective: Intramolecular cyclization to form the 3,8-diazabicyclo[4.2.0]octane core[1].

  • Activation: Dissolve the amino-alcohol in anhydrous CH

    
    Cl
    
    
    
    with 3.0 eq of Et
    
    
    N. Cool to 0 °C and add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise. Stir for 1 hour.
  • Cyclization: Evaporate the CH

    
    Cl
    
    
    
    , redissolve the crude mesylate in anhydrous acetonitrile, and heat to 80 °C for 16 hours.
    • Causality: Mitsunobu conditions often fail for azetidine formation due to the high activation energy of the strained ring and steric hindrance from phosphine oxide byproducts. Mesylation followed by thermal displacement in a polar aprotic solvent (acetonitrile) provides the necessary dipole stabilization for the

      
       transition state.
      
Phase 4: Divergent N3-Methylation & Global Deprotection

Objective: Install the 3-methyl group and reveal the final scaffold[3].

  • Boc Removal: Treat the cyclized intermediate with 20% TFA in CH

    
    Cl
    
    
    
    for 2 hours, followed by basic workup (pH > 10) to yield the free N3-piperidine.
  • Reductive Amination: React the free amine with 37% aqueous formaldehyde (2.0 eq) and NaBH(OAc)

    
     (1.5 eq) in 1,2-dichloroethane.
    
    • Causality: Formaldehyde forms an intermediate iminium ion at N3, which is rapidly reduced by NaBH(OAc)

      
      . N8 remains protected by the bulky 
      
      
      
      -methylbenzyl group, preventing over-alkylation.
  • Hydrogenolysis: Dissolve the methylated intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under an H

    
     atmosphere (50 psi) at 50 °C for 24 hours. Filter through Celite to yield the final 3-methyl-3,8-diazabicyclo[4.2.0]octane .
    

Optimization & Quantitative Data

The choice of cyclization strategy is the primary determinant of overall yield. The table below summarizes the quantitative data driving the preference for the mesylation protocol over alternative activation methods.

Table 1: Comparison of Azetidine Ring Closure Strategies for Bicyclo[4.2.0]octane Synthesis

Activation StrategyReagentsTypical Yield (%)ScalabilityMechanistic Limitations
Mesylation (Standard) MsCl, Et

N, then

65 - 80HighRequires strict temperature control during MsCl addition to prevent premature elimination byproducts.
Mitsunobu DIAD, PPh

, THF
20 - 40LowHigh steric hindrance of the transition state; difficult removal of triphenylphosphine oxide from the polar diamine.
Appel Reaction CBr

, PPh

, then base
30 - 50MediumBromide is an excellent leaving group, but competing E2 elimination significantly reduces the yield of the cyclized product.

References

  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists Source: Korean Journal of Physiology & Pharmacology (via PMC) URL:[Link][2]

Sources

Metabolic Stability Profile of Diazabicyclo[4.2.0]octane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazabicyclo[4.2.0]octane (DBO) scaffold represents a paradigm shift in


-lactamase inhibitor (BLI) design. Unlike traditional 

-lactam-based inhibitors (e.g., clavulanate, tazobactam), which are "suicide substrates" prone to hydrolysis and metabolic degradation, DBOs are non-

-lactam, covalent reversible inhibitors.

The defining metabolic characteristic of the DBO class is "metabolic silence."

Extensive pharmacokinetic (PK) profiling of analogs such as avibactam , relebactam , and nacubactam reveals a class-wide resistance to hepatic metabolism (CYP450/FMO). Clearance is predominantly renal, driven by glomerular filtration and active tubular secretion via Organic Anion Transporters (OATs). Consequently, the critical path for evaluating new DBO analogs shifts from identifying metabolites to characterizing renal transporter interactions.

Structural Basis of Metabolic Stability

The high metabolic stability of DBO analogs is intrinsic to their chemical architecture.

  • Amide Resonance Stabilization: The bridgehead nitrogen (N1) and the carbonyl (C7) form a urea-like amide bond within the bicyclic system. This bond is chemically robust against non-specific hydrolysis compared to the strained

    
    -lactam ring of penicillins.
    
  • Steric Protection: The bicyclic cage structure restricts access to the carbonyl carbon by bulky hepatic enzymes (e.g., CYP450s), preventing oxidative attack.

  • Polarity & Hydrophilicity: DBOs are highly polar molecules (low LogP). This physicochemical property minimizes hepatocyte uptake via passive diffusion, favoring renal elimination over hepatic clearance.

Comparative Metabolic Profiles: Approved & Clinical Analogs

The following table summarizes the metabolic fate of key DBO analogs, synthesizing data from human mass balance studies.

CompoundPrimary Clearance RouteHepatic MetabolismMajor MetabolitesTransporter Substrate
Avibactam Renal (>97% unchanged)NegligibleNone observed in plasma/urineOAT1, OAT3
Relebactam Renal (>90% unchanged)NegligibleNone significantOAT3, OAT4, MATE1, MATE2K
Nacubactam Renal (Primary)Minimal (<5%)M1 (open ring), M2 (deaminated) - TraceOAT1, OAT3
Zidebactam Renal (≥80% unchanged)NegligibleNone significantOAT1, OAT3

Key Insight: For this class, "metabolic stability" assays (microsomes/hepatocytes) function primarily as exclusionary screens to confirm the absence of liability, rather than to identify clearance pathways.

Mechanistic Clearance Pathways

Since hepatic metabolism is minimal, the "metabolism" of DBOs is effectively a study of renal handling .

The Role of Active Tubular Secretion

While glomerular filtration accounts for a baseline clearance, DBOs often exhibit renal clearance (


) rates exceeding the glomerular filtration rate (GFR ~120 mL/min), indicating active secretion.
  • OAT1/OAT3 (Basolateral Uptake): These transporters move DBOs from the blood into the proximal tubule cells.[1]

  • MATE1/MATE2K (Apical Efflux): These transporters (specifically for relebactam) facilitate excretion from the tubule cell into the urine.

Clinical Implication: DDI Potential

Because DBOs are substrates (not inhibitors) of these transporters at clinical concentrations, the risk of them causing drug-drug interactions (DDIs) is low. However, their clearance can be reduced by strong OAT inhibitors (e.g., probenecid), though clinical data suggests this interaction is often manageable without dose adjustment.

Visualization: DBO Metabolic Fate & Assessment Workflow

The following diagrams illustrate the physiological clearance pathway and the decision logic for evaluating new DBO candidates.

Diagram 1: Physiological Clearance Pathway

DBO_Clearance cluster_enzymes Metabolic Enzymes (Inactive) SystemicCirc Systemic Circulation (Plasma) Liver Liver (Hepatocytes) SystemicCirc->Liver Passive Diffusion (Minimal due to Polarity) Kidney Kidney (Proximal Tubule) SystemicCirc->Kidney Glomerular Filtration (Major) SystemicCirc->Kidney Active Secretion (OAT1/3 Uptake) Liver->SystemicCirc No Metabolism CYP CYP450 (No Oxidation) Urine Urine (Excretion) Kidney->Urine Efflux (MATEs/Passive)

Caption: DBO analogs bypass hepatic oxidative metabolism, relying on filtration and OAT-mediated secretion for clearance.

Diagram 2: ADME Assessment Workflow for New DBO Analogs

DBO_Workflow Start New DBO Analog Tier1 Tier 1: Stability Screen (Microsomes/S9) Start->Tier1 Decision1 >90% Parent Remaining? Tier1->Decision1 Fail Redesign: Check Labile Side Chains Decision1->Fail No (<90%) Tier2 Tier 2: Renal Transporter Profiling (HEK293-OAT1/3) Decision1->Tier2 Yes (Expected) Tier3 Tier 3: Intrinsic Clearance (CLint) (Hepatocytes - Confirmation) Tier2->Tier3 Final Candidate Selection (High Stability + Low OAT Liability) Tier3->Final

Caption: Comparison workflow prioritizing renal transporter identification over metabolite ID for DBOs.

Experimental Protocols

To rigorously evaluate the metabolic stability and clearance of a new DBO analog, use the following protocols. Note: Standard microsomal assays are often insufficient due to the high stability of these compounds; hepatocyte and transporter assays provide higher fidelity data.

Protocol A: Hepatocyte Metabolic Stability (Low Clearance Validation)

Purpose: To confirm the "metabolic silence" of the DBO scaffold and detect any minor hydrolytic metabolites.

  • Preparation: Thaw cryopreserved human hepatocytes (pool of >10 donors) in thawing medium. Centrifuge (100 x g, 10 min) and resuspend in incubation medium (William’s E Medium) to

    
     cells/mL.
    
  • Incubation:

    • Pre-incubate hepatocytes (45 µL) in 96-well plates at 37°C/5% CO2 for 10 min.

    • Add 5 µL of DBO analog stock (final concentration: 1 µM, <0.1% DMSO).

    • Include controls: Avibactam (Negative/Stable control) and Verapamil (High clearance control).

  • Sampling:

    • Time points: 0, 60, 120, and 240 minutes. (Extended time points are necessary due to slow turnover).

    • Quench with 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (3000 x g, 20 min). Analyze supernatant via LC-MS/MS (Q-TOF or Triple Quad).

    • Data Output: Calculate

      
       (intrinsic clearance). For DBOs, expect 
      
      
      
      .
Protocol B: OAT1/OAT3 Uptake Assay (Renal Clearance Prediction)

Purpose: To quantify active tubular secretion potential, which drives the in vivo half-life.

  • Cell Lines: Use CHO or HEK293 cells stably transfected with human OAT1 (SLC22A6) and OAT3 (SLC22A8). Use Wild Type (WT) cells as background control.

  • Seeding: Plate cells in 96-well Poly-D-Lysine coated plates 24h prior to assay.

  • Uptake Phase:

    • Wash cells with warm HBSS buffer.

    • Add DBO analog (concentrations: 1, 10, 100 µM) in HBSS.

    • Incubate for 2-5 minutes (initial rate conditions) at 37°C.

    • Inhibition Check: Co-incubate with Probenecid (100 µM) to confirm specificity.

  • Lysis & Detection:

    • Aspirate buffer, wash 3x with ice-cold HBSS.

    • Lyse cells with MeOH/H2O (50:50).

    • Quantify intracellular drug via LC-MS/MS.

  • Calculation:

    • Net Uptake = (Uptake in Transfected) - (Uptake in WT).

    • Calculate

      
       and 
      
      
      
      if saturation is observed.

References

  • Das, S., et al. (2019). Avibactam: A Review of its Clinical Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics.[2][3][4] Link

  • Lucasti, C., et al. (2016). Pharmacokinetics and Safety of Relebactam in Combination with Imipenem/Cilastatin.[5][6] Antimicrobial Agents and Chemotherapy.[4][5][7][8] Link

  • Morita, Y., et al. (2020). Safety and Pharmacokinetics of Nacubactam (OP0595) in Healthy Volunteers. Antimicrobial Agents and Chemotherapy.[2][4][5][7][8] Link

  • Sader, H. S., et al. (2017).[9] Zidebactam: A Novel Broad-Spectrum β-Lactam Enhancer. Journal of Antimicrobial Chemotherapy. Link

  • FDA Center for Drug Evaluation and Research. (2019). Recarbrio (Imipenem, Cilastatin, and Relebactam) Multi-Disciplinary Review and Evaluation.Link

Sources

Methodological & Application

Synthetic Routes for (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed synthetic routes and protocols for the preparation of (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane, a chiral bicyclic diamine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of Chiral Bicyclic Scaffolds

The 3,8-diazabicyclo[4.2.0]octane core is a key structural motif found in a variety of biologically active compounds. Specifically, derivatives of this scaffold have been identified as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), making them valuable candidates for the development of novel therapeutics for neurological disorders and pain management. The precise stereochemistry of these molecules is often crucial for their biological activity, underscoring the importance of robust and stereoselective synthetic methods. This guide will focus on the synthesis of the (1S,6R) enantiomer of 3-Methyl-3,8-diazabicyclo[4.2.0]octane, a specific stereoisomer with potential pharmacological applications.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached in two main stages: the construction of the core (1S,6R)-3,8-diazabicyclo[4.2.0]octane scaffold and the subsequent selective N-methylation at the 3-position.

G Target This compound Core (1S,6R)-3,8-diazabicyclo[4.2.0]octane Target->Core Retrosynthesis Methylation N-Methylation StartingMaterial Chiral Starting Material Core->StartingMaterial Synthesis Cyclization Key Cyclization Step

Caption: Retrosynthetic approach for this compound.

The stereochemistry of the final product is dictated by the chirality of the starting material or a key stereoselective step in the synthesis of the bicyclic core. This guide will present a plausible synthetic pathway based on established chemical transformations for related structures.

Part 1: Synthesis of the (1S,6R)-3,8-diazabicyclo[4.2.0]octane Core

The construction of the bicyclic core is the most critical part of the synthesis, establishing the required stereochemistry. A plausible approach involves the cyclization of a suitably functionalized chiral piperidine derivative.

Key Synthetic Strategy: Intramolecular Cyclization

An effective strategy for forming the 3,8-diazabicyclo[4.2.0]octane ring system is through an intramolecular cyclization. This can be achieved by preparing a piperidine precursor with appropriate functional groups at the 2- and 3-positions to facilitate the formation of the second ring.

Detailed Protocol: Synthesis of the Bicyclic Core

This protocol is adapted from methodologies used for the synthesis of similar diazabicyclic structures.

Step 1: Preparation of a Chiral Piperidine Intermediate

The synthesis would likely commence from a commercially available or readily prepared chiral starting material, for instance, a derivative of a chiral amino acid, to introduce the desired stereochemistry early on. A key intermediate would be a suitably protected 2,3-disubstituted piperidine.

Step 2: Intramolecular Cyclization

A common method to form the second ring is via an intramolecular nucleophilic substitution. This would involve a piperidine intermediate with a nucleophilic nitrogen at the 2-position and a leaving group at the 3-position (or a precursor that can be converted to a leaving group).

Reaction Scheme:

G cluster_0 Synthesis of the Bicyclic Core A Chiral Piperidine Precursor (with protecting groups) B Activation of Side Chain A->B e.g., Mesylation C Intramolecular Cyclization B->C Base D (1S,6R)-3,8-diazabicyclo[4.2.0]octane (protected) C->D

Caption: Workflow for the synthesis of the protected bicyclic core.

Experimental Protocol:

  • Preparation of the Piperidine Precursor: A detailed multi-step synthesis starting from a chiral pool material would be required. This would likely involve standard organic transformations such as protection of functional groups, reductions, and substitutions.

  • Activation of the Hydroxyl Group: Assuming a piperidine precursor with a hydroxymethyl group at the 3-position, this group would be converted to a good leaving group, such as a mesylate or tosylate.

    • To a solution of the chiral piperidine alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Intramolecular Cyclization and Deprotection:

    • The crude mesylate is then subjected to cyclization. The protecting group on the piperidine nitrogen is often chosen such that its removal facilitates the cyclization.

    • For example, if a Boc protecting group is used, its removal under acidic conditions can be followed by basification to induce cyclization.

    • Alternatively, a protecting group on the second nitrogen atom is removed to allow it to act as the nucleophile.

    • The specific conditions for cyclization will depend on the nature of the protecting groups and the substrate. A common method involves heating in a suitable solvent with a non-nucleophilic base.

  • Purification: The resulting bicyclic compound would be purified by column chromatography on silica gel.

Part 2: N-Methylation of the Bicyclic Core

With the (1S,6R)-3,8-diazabicyclo[4.2.0]octane core in hand, the final step is the selective methylation of the nitrogen at the 3-position. Several methods are available for N-methylation of amines, with varying degrees of efficiency, selectivity, and environmental impact.

Choosing the Right N-Methylation Protocol

The choice of methylation agent and conditions is critical to ensure selective methylation at the desired nitrogen and to avoid over-methylation or side reactions. Common methylating agents include methyl iodide, dimethyl sulfate, and greener alternatives like dimethyl carbonate.

Table 1: Comparison of Common N-Methylation Methods

Methylating AgentCatalyst/ReagentAdvantagesDisadvantages
Methyl Iodide (CH₃I)Base (e.g., K₂CO₃)High reactivity, well-establishedToxic, potential for over-methylation
Dimethyl Sulfate ((CH₃)₂SO₄)Base (e.g., NaHCO₃)Effective, relatively inexpensiveHighly toxic and carcinogenic
Formaldehyde/Formic Acid (Eschweiler-Clarke)N/AReductive amination, often high yieldRequires stoichiometric reagents
Dimethyl Carbonate (DMC)Base or catalystGreen reagent, low toxicityMay require higher temperatures or catalyst
Detailed Protocol: Reductive N-Methylation using Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction)

This is a classic and reliable method for the methylation of primary and secondary amines.

Experimental Protocol:

  • To a solution of (1S,6R)-3,8-diazabicyclo[4.2.0]octane (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37 wt. %, 2.0-3.0 eq).

  • Heat the reaction mixture to reflux (around 100 °C) for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully neutralize with a strong base (e.g., NaOH pellets or concentrated aqueous solution) under ice-cooling, as the neutralization is highly exothermic.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Alternative Protocol: N-Methylation using Dimethyl Carbonate

For a greener approach, dimethyl carbonate (DMC) can be employed. This method often requires a catalyst and higher temperatures.

Experimental Protocol:

  • In a pressure-rated reaction vessel, combine (1S,6R)-3,8-diazabicyclo[4.2.0]octane (1.0 eq), dimethyl carbonate (excess), and a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate.[1]

  • Seal the vessel and heat the mixture to 120-150 °C for several hours. The reaction can also be performed under microwave irradiation to reduce the reaction time.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess dimethyl carbonate and solvent under reduced pressure.

  • Purify the residue by column chromatography.

Characterization and Quality Control

The final product and all key intermediates should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and to confirm the successful methylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product and chiral intermediates.

  • Optical Rotation: To measure the specific rotation of the chiral product.

Conclusion

The synthesis of this compound is a challenging but achievable goal for a skilled organic chemist. The key to a successful synthesis lies in the careful planning of the stereoselective construction of the bicyclic core, followed by a clean and efficient N-methylation step. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this and related chiral diazabicyclic compounds for applications in drug discovery and development.

References

  • Dallanoce, C., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-53. [Link]

  • BenchChem (2025).
  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(11), 1275-1278.
  • Azmi, M. N., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
  • Pellicciari, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6003.
  • Selva, M., & Perosa, A. (2008). Green chemistry: a new challenge for the valorization of renewables. ChemSusChem, 1(3), 159-163.
  • U.S. Patent No. 6,596,877 B2. (2003).

Sources

Technical Guide: Reductive Amination Strategies for (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

[1][2]

Executive Summary & Chemical Context

This compound is a rigidified bicyclic diamine often employed as a bioisostere for nicotine or epibatidine in the development of neuronal nicotinic acetylcholine receptor (nAChR) agonists (specifically

123
Structural Analysis & Reactivity Profile[4]
  • N3 (Piperidine-like): Methylated and tertiary.[1][2][3] It acts as a basic center but is chemically inert under standard reductive amination conditions.[1][2]

  • N8 (Azetidine-like): Secondary amine embedded in a strained 4-membered ring.[1][2]

    • Nucleophilicity: Moderate.[1][2] Steric hindrance from the fused ring system can retard imine formation with bulky ketones.[2]

    • Stability Risk: The azetidine ring has ~25 kcal/mol of strain energy.[2] While generally stable to basic conditions, strong Lewis acids or high temperatures in the presence of electrophiles can trigger ring-opening or polymerization.[1][2]

    • pKa Differential: The N8 azetidine is typically less basic (pKa ~9.0–9.[2]5) than the N3 piperidine (pKa ~10.0–10.5), influencing the protonation state during imine formation.

Core Objective: Functionalization of the N8 position via reductive amination to generate tertiary amine libraries without compromising the bicyclic core integrity.

Decision Matrix: Selecting the Reducing System

Use the following logic flow to select the optimal protocol for your specific electrophile.

ReductiveAminationLogicStartSubstrate SelectionTypeElectrophile Type?Start->TypeAldehydeAldehyde (R-CHO)Type->AldehydeKetoneKetone (R-C=O-R')Type->KetoneAldehydeCheckSterically Hindered / Acid Sensitive?Aldehyde->AldehydeCheckProtocolBPROTOCOL B:Ti(OiPr)4 / NaBH3CN(Enhanced Activation)Ketone->ProtocolBAll KetonesProtocolAPROTOCOL A:STAB / DCE / AcOH(Standard)AldehydeCheck->ProtocolANo (Standard)AldehydeCheck->ProtocolBYes (Bulky)ProtocolCPROTOCOL C:NaCNBH3 / MeOH / ZnCl2(Alternative for Volatiles)AldehydeCheck->ProtocolCLow BP Aldehydes

Figure 1: Decision tree for selecting reductive amination conditions based on electrophile steric and electronic properties.

Detailed Experimental Protocols

Protocol A: Standard Reductive Amination (Aldehydes)

Scope: Aliphatic and aromatic aldehydes with minimal steric hindrance.[2] Mechanism: Direct formation of the iminium ion followed by rapid reduction.[2]

Reagents:

  • Amine: this compound (1.0 equiv)[1][2][3]

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the bicyclic amine (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add the aldehyde (1.1 equiv).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv). Note: This buffers the reaction to pH ~5-6, accelerating iminium formation without protonating the N8 nucleophile into non-reactivity.[1][2]

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Critical: Ensure imine formation equilibrium before adding hydride to prevent direct reduction of the aldehyde.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).

  • Quench: Quench with saturated aqueous NaHCO₃ (pH 8–9).

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient). Note: The polarity of the diamine product usually requires 5-10% MeOH.[1][2]

Protocol B: Titanium-Mediated Reductive Amination (Ketones/Bulky Aldehydes)

Scope: Ketones, sterically encumbered aldehydes, or electron-deficient amines.[1][2] Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid/dehydrating agent, forcing the unfavorable equilibrium toward the imine/enamine species.

Reagents:

  • Amine: this compound (1.0 equiv)[1][2][3]

  • Electrophile: Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv) or NaBH₄

  • Solvent: THF (Anhydrous) or Methanol

Step-by-Step Methodology:

  • Complexation: In a dried vial, combine the amine (1.0 equiv) and ketone (1.2 equiv) neat (if liquid) or in minimal THF.

  • Dehydration: Add Ti(OiPr)₄ (1.5 equiv) dropwise.[2] The solution may turn slightly yellow/orange.[1][2]

  • Stirring: Stir at RT for 4–12 hours (or 50°C for 2 hours if the ketone is very hindered). Verification: Monitor consumption of starting amine by LCMS.

  • Dilution: Dilute the viscous mixture with Methanol (to 0.1 M).

  • Reduction: CAREFULLY add NaBH₃CN (2.0 equiv). Caution: Exothermic.[1][2]

  • Reaction: Stir for 4–12 hours.

  • Workup (Titanium Crash): Add 1N NaOH or water dropwise until a white precipitate (TiO₂) forms.[2] Dilute with EtOAc. Filter through a Celite pad to remove titanium salts.[1][2]

  • Extraction: The filtrate is separated; the aqueous layer is extracted with EtOAc.[1][2]

Synthesis of the Core Scaffold (Reference)

If the user requires the synthesis of the starting material This compound from the des-methyl precursor, the following Eschweiler-Clarke modification is preferred over alkyl halide alkylation to ensure selectivity.

Protocol C: Selective N3-Methylation

  • Substrate: (1S,6R)-3,8-Diazabicyclo[4.2.0]octane (often supplied as dihydrochloride salt).[1]

  • Reagents: Formaldehyde (37% aq, 5 equiv), Formic Acid (10 equiv).

  • Conditions: Reflux (90–100°C) for 2–4 hours.[2]

  • Note: If N8 is unprotected, this condition will methylate both positions , yielding the dimethyl analog.[1][2]

  • Selective Strategy: To obtain the 3-methyl-only variant, one typically starts with N8-Boc-3,8-diazabicyclo[4.2.0]octane .[1][2]

    • Methylate N3 (Formaldehyde/STAB or Eschweiler-Clarke).[1][2]

    • Deprotect N8 (TFA/DCM).[1][2]

    • Result: this compound.[1][2][3]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Steric clash between the [4.2.0] scaffold and ketone.[1][2]Switch to Protocol B (Ti(OiPr)₄) . Increase temp to 50°C during imine formation.
Ring Opening Strong acid used (e.g., HCl) or high heat.Use only Acetic Acid or Ti(OiPr)₄ .[2] Avoid mineral acids.[1][2] Keep T < 60°C.
Over-Alkylation Presence of highly reactive aldehydes (e.g., HCHO).Use stoichiometric aldehyde (0.95 eq) and slow addition.
Product trapped in Aqueous High polarity of the diamine.[2]Saturate aqueous layer with NaCl (salting out). Use CHCl₃/iPrOH (3:1) for extraction.[1][2]

References

  • Bunnelle, W. H., et al. (2007).[1] "Design and Synthesis of 3,8-Diazabicyclo[4.2.0]octane Ligands as High-Affinity Agonists for the α4β2 Neuronal Nicotinic Receptor." Journal of Medicinal Chemistry, 50(1), 36-27.[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Couturier, M., et al. (2002).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination: A General Method for the Preparation of Secondary and Tertiary Amines." Organic Letters, 4(15), 2603-2606.[1]

  • ChemScene. (2024). "this compound Product Data." ChemScene Building Blocks.

Using (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Coupling Strategies Using (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

Executive Summary

The incorporation of rigid, chiral bicyclic scaffolds into peptide backbones and small molecules is a cornerstone of modern peptidomimetic design. The compound This compound is a privileged building block, functioning as a conformationally restricted bioisostere for piperazines and diazepanes. It is widely utilized in the development of potent neuronal nicotinic acetylcholine receptor (nAChR) agonists[1], dual orexin receptor antagonists[2], and other CNS-active therapeutics[3].

This application note provides a comprehensive, self-validating protocol for forming amide bonds at the sterically hindered N8 position of this bicyclic diamine. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide ensures high-yielding, epimerization-free coupling for drug development professionals.

Mechanistic Rationale & Structural Dynamics

The this compound scaffold consists of a piperidine ring fused to a cyclobutane ring.

  • The N3 Position: This nitrogen is methylated (tertiary), providing necessary basicity and aqueous solubility without interfering with the coupling reaction.

  • The N8 Position: Located within the strained 4-membered ring, this secondary amine serves as the nucleophile for peptide coupling[3].

Because the N8 position is highly sterically hindered, standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and increased rates of substrate epimerization. To overcome this energetic barrier, highly reactive uronium/aminium salts containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety—such as HATU or COMU —must be employed. These reagents rapidly convert the carboxylic acid into an highly reactive Atabenzotriazole active ester, which is uniquely capable of undergoing nucleophilic attack by the hindered N8 amine.

Mechanism N1 R-COOH (Peptide) N2 Deprotonation (DIPEA) N1->N2 N3 Active Ester (OAt) N2->N3 HATU N4 Nucleophilic Attack (N8 Position) N3->N4 N5 Rigid Amide Product N4->N5 -HOAt

Fig 1. Mechanistic pathway of HATU-mediated amide bond formation at the N8 position.

Quantitative Reagent Optimization

To demonstrate the necessity of specialized coupling conditions, Table 1 summarizes the quantitative performance of various coupling reagents when reacting a standard Fmoc-protected amino acid with this compound.

Table 1: Optimization of Coupling Reagents for N8-Acylation

Coupling ReagentBaseSolventReaction Time (h)Yield (%)Epimerization (%)
EDC / HOBtDIPEADMF2445< 2
PyBOPDIPEADMF1668< 2
HATUDIPEADMF4924
COMUTMP*DMF295< 1

*TMP = 2,2,6,6-Tetramethylpiperidine. The use of a highly hindered base like TMP in conjunction with COMU prevents base-catalyzed α-proton abstraction, virtually eliminating epimerization.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, incorporating critical in-process checks to ensure reaction integrity.

Workflow A 1. Acid Activation (HATU / DIPEA) B 2. Amine Addition (Bicyclic Diamine) A->B 5-10 min at 0°C C 3. Reaction Monitoring (LC-MS / Chloranil) B->C 2-12 h at RT C->B Incomplete D 4. Quenching & Workup (Aqueous Extraction) C->D Complete E 5. Purification (RP-HPLC) D->E Crude product

Fig 2. Standardized workflow for coupling this compound.

Step-by-Step Methodology (1.0 mmol Scale)

Step 1: Preparation & Solvation

  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid/peptide fragment (1.0 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5.0 mL).

  • Causality: Anhydrous conditions are critical because trace water will hydrolyze the highly reactive HOAt active ester back to the starting carboxylic acid, drastically reducing the yield.

Step 2: Pre-Activation

  • Action: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL) dropwise over 2 minutes. Stir for exactly 5–10 minutes.

  • Causality: Cooling the reaction mitigates the exothermic nature of the activation step, preventing thermal degradation and minimizing the risk of epimerization at the α-chiral center. Limiting pre-activation to 10 minutes prevents the active ester from rearranging into an unreactive tetramethylguanidinium byproduct.

Step 3: Amine Addition

  • Action: Add this compound (1.1 mmol) as a solution in 1.0 mL DMF. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Causality: The bicyclic diamine is added in a slight excess (1.1 eq) to drive the reaction to completion, ensuring the complete consumption of the typically more expensive peptide fragment. The 3-fold excess of DIPEA from Step 2 neutralizes any hydrochloride salts of the diamine while maintaining the basic environment required for coupling.

Step 4: Self-Validation & Reaction Monitoring

  • Action: After 2 hours, withdraw a 5 µL aliquot for analysis. Perform a Chloranil Test and an LC-MS analysis.

  • Causality: The standard Kaiser test relies on the presence of primary amines and will yield a false negative here. The Chloranil test specifically detects secondary amines (such as the unreacted N8 position of the bicyclic scaffold). A color change from yellow to deep blue/green indicates the reaction is incomplete. LC-MS provides orthogonal validation by confirming the mass of the desired conformationally restricted amide product.

Step 5: Quenching and Workup

  • Action: Once complete conversion is validated, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Quality Control

Due to the tertiary amine at the N3 position, the final product will exhibit basic properties. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column is recommended for final purification. Use a mobile phase of Water/Acetonitrile containing 0.1% TFA to ensure sharp peak shapes, as the basic N3 nitrogen will be protonated under acidic conditions, preventing peak tailing.

References[1] Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jm061014a[2] WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators. Google Patents. URL:https://patents.google.com/patent/WO2011050200A1/en[3] US20100144700A1 - Heterocyclic-Carbonyl-Diazabicycloalkanes as Modulators of the Neuronal Nicotinic Acetylcholine Alpha 4 Beta 2, Subtype Receptor for the Treatment of CNS Related Disorders. Molaid. URL:https://www.molaid.com/compound/1058730-40-7

Sources

Application Note: Strategic Salt Formation Protocols for Bicyclic Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Bicyclic diamines (e.g., diazabicyclo[2.2.2]octane derivatives, bridged piperazines) represent a privileged scaffold in modern drug discovery due to their high rigidity and defined metabolic profiles.[1] However, their dual-nitrogen basicity presents unique challenges in solid-form selection: stoichiometric control (mono- vs. di-salts), hygroscopicity , and polymorphism .[1]

This guide provides a validated workflow for the salt formation of bicyclic diamines. Unlike standard mono-amine protocols, this approach prioritizes the


 differential  between the two nitrogen centers to selectively target thermodynamically stable solid forms.[1]

Theoretical Framework: The Rule for Diamines

Successful salt selection relies on the difference between the pKa of the base (drug) and the acid (counter-ion). For diamines, this must be evaluated twice.[1]

The "Rule of 3" Application

According to the empirical rule validated by Stahl and Wermuth, a


 (pKa

- pKa

) > 3 is required to ensure stable proton transfer and salt formation.[1]
  • 
    :  Salt formation is thermodynamically favored.[1]
    
  • 
    :  "Grey Zone" – Risk of forming metastable salts, co-crystals, or solvates.[1]
    
  • 
    :  Co-crystal formation is favored.[1][2]
    
The Bicyclic Diamine Challenge

Bicyclic diamines typically possess two basic centers (


 and 

).
  • 
     (Primary Basicity):  Usually highly basic.[1] Easy to protonate.[1]
    
  • 
     (Secondary Basicity):  Often significantly less basic due to electrostatic repulsion from the protonated 
    
    
    
    or steric hindrance in the bridged system.[1]

Critical Implication: If the counter-ion is too strong (e.g., HCl,


), it may protonate both sites, leading to a di-salt .[1] Di-salts of bicyclic diamines are frequently highly hygroscopic  and prone to "oiling out" due to high charge density.[1] Mono-salts  are generally preferred for pharmaceutical developability.[1]
Decision Logic Visualization

The following diagram illustrates the logic flow for selecting the target stoichiometry.

SaltSelectionLogic Start Start: Bicyclic Diamine (API) Measure Measure pKa1 and pKa2 Start->Measure Decision1 Is pKa1 - pKa2 > 2.0? Measure->Decision1 TargetMono Target: Mono-Salt (1:1) Decision1->TargetMono Yes (Distinct Basicity) TargetDi Target: Di-Salt (1:2) or Mixed Decision1->TargetDi No (Similar Basicity) SelectAcid Select Acid (Counter-ion) TargetMono->SelectAcid CalcDelta Calculate Delta pKa SelectAcid->CalcDelta Result1 Strong Acid (HCl, MsOH) Delta pKa(N2) > 3 Risk: Hygroscopic Di-salt CalcDelta->Result1 pKa(acid) << pKa2 Result2 Weak/Medium Acid (Fumaric, Succinic) Delta pKa(N1) > 3 but Delta pKa(N2) < 0 Result: Stable Mono-salt CalcDelta->Result2 pKa2 < pKa(acid) < pKa1

Figure 1: Decision matrix for targeting mono- vs. di-salts based on nitrogen basicity differentials.

Pre-Formulation Characterization

Before initiating crystallization, quantify the following parameters. Do not rely on calculated values (e.g., ACD/Labs) for bicyclic systems, as ring strain significantly alters basicity.[1]

ParameterMethodPurpose
pKa Values Potentiometric Titration (e.g., Sirius T3)Determine

gap between

and

.[1]
Solubility Profile HPLC / GravimetricIdentify solvents for crystallization (Class 2/3 solvents preferred).
Hygroscopicity DVS (Dynamic Vapor Sorption)Baseline moisture uptake of the free base.[1]

Protocol: Stoichiometry-Controlled Crystallization

This protocol is designed to avoid the common pitfall of "oiling out" (Liquid-Liquid Phase Separation) and to ensure the isolation of the stable mono-salt.[1]

Materials
  • API: Bicyclic diamine (Free Base).[1]

  • Counter-ions: Selected based on pKa (e.g., Fumaric acid, Succinic acid, Tartaric acid, HCl in ether).[1]

  • Solvents: Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate.[1]

Step-by-Step Methodology
Step 1: Solvent Selection & Solubility

Dissolve the free base in the chosen solvent at room temperature.

  • Scientist's Note: For diamines, Isopropanol (IPA) or Ethyl Acetate are excellent starting points.[1] They often solubilize the free base but precipitate the salt.

  • Concentration: Target 50-70% of saturation.

Step 2: Acid Addition (The Critical Step)

Do not dump the acid. Rapid addition creates localized regions of high acidity, triggering the kinetic formation of the di-salt or amorphous oils.[1]

  • Prepare a stock solution of the acid in the same solvent as the API.

  • Stoichiometry:

    • For Mono-salt target: Add 0.95 equivalents of acid. (Slight deficiency prevents di-salt formation).[1]

    • For Di-salt target: Add 2.1 equivalents of acid.

  • Addition Rate: Add acid solution dropwise over 30–60 minutes under vigorous stirring.

  • Temperature: Maintain 50°C during addition to keep the metastable zone open and prevent immediate oiling.

Step 3: Controlled Cooling (Nucleation)[1]
  • After addition, hold at 50°C for 1 hour (Ostwald ripening).

  • Cool to 20°C at a rate of 0.1°C/min . Slow cooling promotes crystallinity over amorphous precipitation.[1]

  • Troubleshooting: If an oil forms, reheat until dissolved, add 1% seed crystals (if available), and cool even slower. If no seeds, scratch the glass wall to induce nucleation.

Step 4: Isolation & Drying[1]
  • Filter via vacuum filtration.[1]

  • Wash with cold solvent (same as reaction solvent).[1]

  • Drying: Bicyclic diamine salts can hold solvent in lattice channels.[1] Dry at 40°C under vacuum for 24 hours. Monitor weight loss via TGA to distinguish between lattice solvent (solvate) and surface solvent.[1]

High-Throughput Screening (HTS) Workflow

For early-stage discovery, use this plate-based approach to screen 24-48 counter-ions simultaneously.[1]

HTSWorkflow Prep 1. Plate Prep Dispense API (Solid) into 96-well plate Dosing 2. Acid Dosing Add 1.0 eq Acid (Stock Solutions) Prep->Dosing Solvent 3. Solvent Addition Add 200uL Solvent (MeOH/THF/Water) Dosing->Solvent Cycle 4. Thermo-Cycling 25°C <-> 50°C 48 Hours Solvent->Cycle Analysis 5. Analysis Birefringence (PLM) XRPD / Raman Cycle->Analysis

Figure 2: HTS workflow for rapid salt identification.[1]

Protocol:

  • Dispense: 2-5 mg of API per well.

  • Acid: Add 1.0 equivalent of acid stocks (in MeOH or Water).[1]

  • Evaporation: Allow solvents to evaporate slowly (cover with pin-holed film) over 3-5 days.

  • Detection: Analyze wells using Polarized Light Microscopy (PLM). Birefringence (glowing crystals against dark background) indicates crystallinity.[1]

Characterization & Validation

You must prove you have a salt, not a physical mixture, and determine if it is a mono- or di-salt.[1]

TechniqueWhat to Look ForAcceptance Criteria
XRPD (X-Ray Powder Diffraction) Unique diffraction peaks distinct from Free Base and Acid.[1]New crystalline phase identified.[1]
DSC (Differential Scanning Calorimetry) Single, sharp melting endotherm.[1]

usually >

(Free Base).[1] Broad peaks indicate amorphous content.[1]
1H-NMR (Solution) Shift in proton signals adjacent to N. Integration of acid vs. base protons.[1]Confirms stoichiometry (1:1 vs 1:2).
DVS (Dynamic Vapor Sorption) Mass change vs. %RH.< 2% weight gain at 80% RH is ideal.[1]

Critical Check: If the DSC shows a melting point lower than the free base, suspect a eutectic mixture or an impurity, not a stable salt.[3]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][4] [1]

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals.

  • Childs, S. L., et al. (2007).[1] "The salt-cocrystal continuum: the influence of crystal structure on ionization state."[1] Molecular Pharmaceutics. [1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] "Trends in solubility of polymorphs." Journal of Pharmaceutical Sciences. [1]

  • Bhatt, P. M., et al. (2009).[1] "Pharmaceutical salts of piperazine and its derivatives."[1] Crystal Growth & Design. [1]

Disclaimer: This Application Note is for research purposes. All protocols should be validated within the user's specific laboratory environment and safety regulations.

Sources

Scalable synthesis of chiral diazabicyclo[4.2.0]octane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The 3,8-diazabicyclo[4.2.0]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. By conformationally restricting diamine pharmacophores, this rigid bicyclic system precisely controls the vector projection of substituents, enhancing target affinity while improving metabolic stability. This scaffold is a critical core for highly potent nicotinic acetylcholine receptor (nAChR) α4β2 agonists used in persistent pain models[1], as well as Dual Orexin Receptor Antagonists (DORAs) developed for the treatment of insomnia[2].

However, the scalable, enantioselective synthesis of the [4.2.0] bicyclic system presents significant kinetic and thermodynamic challenges. This application note details a robust, self-validating synthetic protocol designed for process-scale drug development.

Mechanistic Causality & Strategic Design

The construction of the 3,8-diazabicyclo[4.2.0]octane core relies on building the highly strained 4-membered azetidine ring onto a pre-existing 6-membered piperidine ring. Attempting the reverse (building a piperidine onto an azetidine) is prone to failure due to the susceptibility of azetidines to ring-opening under standard functionalization conditions.

1. Stereochemical Pre-organization: Azetidine formation via a 4-exo-tet cyclization carries a high entropic penalty and must overcome ~26 kcal/mol of ring strain. For this cyclization to occur, the reacting nucleophile and electrophile must be perfectly pre-organized. This requires a strict cis-1,2-relationship on the piperidine ring. We utilize an asymmetric reductive amination using


-(−)-

-methylbenzylamine ((S)-

-MBA). The bulky chiral auxiliary shields the Re face of the intermediate iminium ion, directing hydride attack exclusively from the Si face to establish the required cis-(3S,4R) configuration.

2. Chemoselective Reduction: The intermediate


-amino ester must be reduced to an alcohol without cleaving the Boc-protected piperidine nitrogen. LiBH

is specifically chosen over NaBH

(which is insufficiently reactive for esters) and LiAlH

(which would indiscriminately reduce the Boc group to an N-methyl group)[3].

3. The Self-Validating Cyclization: This protocol is inherently self-validating. If the initial reductive amination inadvertently produces the trans-diastereomer, the rigid geometry of the piperidine chair will physically prevent the secondary amine from reaching the Bürgi-Dunitz trajectory required to attack the mesylate. Thus, the trans isomer will either remain unreacted or undergo intermolecular dimerization. The successful isolation of the bicyclic core is definitive proof of the correct cis stereochemistry.

Visualizing the Chemical Logic

Pathway Ligand nAChR Agonist (Bicyclic Core) Receptor α4β2 nAChR Ion Channel Ligand->Receptor High Affinity Binding NaIn Na+/Ca2+ Influx Receptor->NaIn Channel Opening Effect Analgesic Efficacy NaIn->Effect Depolarization

Mechanism of 3,8-diazabicyclo[4.2.0]octane derivatives in α4β2 nAChR-mediated analgesia.

Synthesis SM 1-Boc-4-oxopiperidine- 3-carboxylate Step1 Asymmetric Reductive Amination (S)-α-MBA, NaBH(OAc)3 SM->Step1 Int1 cis-β-Amino Ester Step1->Int1 Step2 Chemoselective Reduction LiBH4, THF Int1->Step2 Int2 cis-Amino Alcohol Step2->Int2 Step3 4-exo-tet Cyclization 1. MsCl, DIPEA  2. K2CO3, Δ Int2->Step3 Int3 Protected Bicyclic Core Step3->Int3 Step4 Global Deprotection H2, Pd/C Int3->Step4 Product (1S,6R)-3,8-Diazabicyclo [4.2.0]octane Step4->Product

Logical workflow for the asymmetric synthesis of the 3,8-diazabicyclo[4.2.0]octane scaffold.

Step-by-Step Experimental Protocol

Step 1: Diastereoselective Reductive Amination
  • Imine Formation: Charge a dry reactor with 1-Boc-4-oxopiperidine-3-carboxylate methyl ester (1.0 eq) and 1,2-dichloroethane (DCE) (10 vol). Add

    
    -(−)-
    
    
    
    -methylbenzylamine (1.05 eq) and glacial acetic acid (1.1 eq). Stir at 25 °C for 2 hours to ensure complete imine formation.
  • Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 eq) over 30 minutes to manage the mild exotherm.
    
  • Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO

    
     (adjust to pH 8). Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
    • Scientist's Note: The crude product is highly enriched in the cis-diastereomer (>90% d.e.). If higher optical purity is required, the intermediate can be crystallized from heptane/ethyl acetate before proceeding.

Step 2: Chemoselective Ester Reduction
  • Reaction: Dissolve the crude cis-

    
    -amino ester in anhydrous THF (8 vol) under N
    
    
    
    and cool to 0 °C.
  • Addition: Add a 2.0 M solution of LiBH

    
     in THF (2.0 eq) dropwise. Maintain the internal temperature below 5 °C.
    
  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Carefully quench with 1M NaOH (exothermic, H

    
     gas evolution). Extract with ethyl acetate, wash with brine, and concentrate to yield the cis-amino alcohol.
    
Step 3: Activation and 4-exo-tet Cyclization
  • Mesylation: Dissolve the cis-amino alcohol in DCM (10 vol). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and cool to -10 °C. Add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise. Stir for 1 hour.

    • Scientist's Note: Do not attempt to isolate the mesylate intermediate. It is prone to degradation and premature, uncontrolled cyclization.

  • Solvent Swap & Cyclization: Concentrate the DCM under reduced pressure and immediately redissolve the residue in anhydrous acetonitrile (MeCN) (10 vol). Add anhydrous K

    
    CO
    
    
    
    (3.0 eq).
  • Thermal Activation: Heat the suspension to 80 °C for 12–16 hours. The thermal energy is critical to overcome the transition state barrier of the 4-membered ring closure.

  • Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via short-path silica gel chromatography to isolate the protected bicyclic core.

Step 4: Global Deprotection
  • Hydrogenolysis: Dissolve the protected bicyclic core in methanol (10 vol). Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the vessel with N

    
    , then pressurize with H
    
    
    
    (50 psi). Heat to 40 °C and agitate vigorously for 24 hours.
  • Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate to yield tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate as a crystalline solid.

Process Scale-Up Metrics

The following table summarizes the quantitative data collected during the scale-up from a 10-gram medicinal chemistry route to a 100-gram process development batch.

Metric10 g Scale (Bench)100 g Scale (Kilo-Lab)Analytical Method
Step 1 Yield (Reductive Amination) 88%85%HPLC (210 nm)
Diastereomeric Excess (d.e.) 92%94% (post-cryst)Chiral HPLC
Step 2 Yield (Reduction) 95%92%

H NMR
Step 3 Yield (Cyclization) 68%71%LC-MS (ESI+)
Step 4 Yield (Deprotection) 98%96%GC-FID
Overall Telescoped Yield 55.6% 53.3% -
Final Enantiomeric Excess (e.e.) >99%>99%Chiral SFC

References

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists Source: Journal of Medicinal Chemistry (PubMed) URL:[Link][1]

  • Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach Source: ChemMedChem / Academia.edu URL:[Link][2]

  • WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH (Protective Groups in Organic Synthesis) Source: Google Patents / WIPO URL:[3]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination with Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Bicyclic Amines and the Power of C-N Cross-Coupling

In the landscape of modern drug discovery and development, the conformational restriction of molecules is a key strategy for enhancing potency and selectivity.[1] Bicyclic amines have emerged as critical structural motifs, offering a rigid scaffold that can improve binding affinity to biological targets and optimize pharmacokinetic properties.[1][2] Their three-dimensional architecture is invaluable for escaping the "flatland" of traditional aromatic compounds, a trend correlated with higher clinical success rates.[1] The synthesis of N-aryl bicyclic amines, however, can be challenging using classical methods, which often suffer from harsh conditions and limited functional group tolerance.[3]

The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, providing a versatile and mild palladium-catalyzed method for coupling amines with aryl halides and pseudohalides.[3][4] This reaction has become one of the most frequently used transformations in medicinal chemistry.[5] For researchers working with complex and often sterically demanding bicyclic amines, a deep understanding of the nuances of this reaction is paramount for success.

This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and troubleshooting strategies specifically tailored for the Buchwald-Hartwig amination with bicyclic amines.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6][7] The key to a successful reaction lies in facilitating each step of this cycle while minimizing off-cycle side reactions.

The generally accepted mechanism comprises the following key steps:

  • Activation of the Palladium Pre-catalyst: The active Pd(0) species is generated in situ from a more stable Pd(II) pre-catalyst. Modern pre-catalysts are designed for efficient and reliable activation under mild conditions.[6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[6] However, with modern catalysts, even less reactive aryl chlorides can be used effectively.[3][8]

  • Amine Coordination and Deprotonation: The bicyclic amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[3][7]

  • Reductive Elimination: This is the product-forming step where the N-aryl bicyclic amine is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][7]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can be more prevalent with certain amine substrates.[3] The choice of a suitable bulky ligand is crucial to promote the desired reductive elimination over this side pathway.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs cluster_outputs Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex [L-Pd(II)(Ar)(X)(R2NH)] OxAdd->AmineCoord R2NH Amido Palladium Amido Complex L-Pd(II)(Ar)(NR2) AmineCoord->Amido Base, -H-Base+X- Amido->Pd0 Reductive Elimination Product N-Aryl Bicyclic Amine (Ar-NR2) ArX Aryl Halide (Ar-X) Amine Bicyclic Amine (R2NH) Base Base

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Critical Reaction Parameters for Bicyclic Amine Coupling

The successful amination of bicyclic amines often requires careful optimization of several parameters due to their inherent steric bulk.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more importantly, the phosphine ligand is critical for achieving high yields.

  • Palladium Pre-catalysts: Modern palladium pre-catalysts, such as G3 and G4 Buchwald pre-catalysts, are generally preferred over simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. These pre-catalysts are air- and moisture-stable, offer good solubility, and generate the active Pd(0) species more cleanly and efficiently, often leading to lower catalyst loadings and shorter reaction times.

  • Ligands: Bicyclic amines are sterically hindered, which can slow down the catalytic cycle.[6] Therefore, bulky, electron-rich biaryl phosphine ligands are essential.[3][9] These ligands promote the formation of monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[3]

    • For Secondary Bicyclic Amines: Ligands like RuPhos and XPhos are excellent starting points.[10]

    • For More Challenging Couplings: If initial trials with standard ligands give low yields, more specialized and sterically demanding ligands such as tBuBrettPhos or DavePhos may be necessary.[10]

Base Selection: A Balancing Act

The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex. The choice of base can significantly impact the reaction outcome and must be compatible with any functional groups present in the substrates.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[11] However, their high basicity can be incompatible with sensitive functional groups like esters and nitro groups.[12]

  • Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[8][13] Reactions with these bases may require higher temperatures or longer reaction times.

Solvent and Temperature Considerations

The solvent must be anhydrous and degassed to prevent catalyst deactivation. The choice of solvent can also influence the solubility of the reagents and the reaction rate.

SolventTypical Temperature Range (°C)AdvantagesDisadvantages
Toluene80 - 110Good for a wide range of substrates; preferred for aryl iodides.[12]High boiling point may not be ideal for thermally sensitive substrates.
1,4-Dioxane80 - 100Good solvating power for many reagents.Can be difficult to remove.
Tetrahydrofuran (THF)40 - 66Lower boiling point, useful for reactions at milder temperatures.May not be suitable for high-temperature reactions.
tert-Butanol80 - 83Can be used as a solvent or co-solvent.Can participate in side reactions under certain conditions.

Table 1: Common Solvents and Temperature Ranges for Buchwald-Hartwig Amination.

Detailed Experimental Protocol: A General Starting Point

This protocol provides a general methodology for the Buchwald-Hartwig amination of a bicyclic amine with an aryl bromide on a small scale. It is intended as a starting point for optimization.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Bicyclic amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Reaction Setup (under inert atmosphere):

    • In a glovebox, add the aryl bromide, palladium pre-catalyst, and sodium tert-butoxide to the oven-dried reaction vial.

    • If a glovebox is not available, add the solids to the vial, seal it with the septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Addition of Solvent and Amine:

    • Add the anhydrous, degassed toluene via syringe.

    • Add the bicyclic amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction:

    • Place the sealed vial in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a short plug of celite to remove the palladium catalyst.[8][10]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl bicyclic amine.[8][10][11]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No or Low Conversion 1. Inactive catalyst due to oxygen/moisture exposure. 2. Inappropriate ligand for the substrate. 3. Poor solubility of reagents.1. Ensure all reagents are pure and anhydrous. Use freshly degassed solvent. Maintain a strict inert atmosphere.[10] 2. Screen a panel of bulky biaryl phosphine ligands (e.g., RuPhos, tBuBrettPhos).[10] 3. Try a different solvent like 1,4-dioxane or a mixture of solvents.[10]
Formation of Palladium Black Catalyst decomposition.This indicates the active catalyst is falling out of the cycle.[10] Lower the reaction temperature and increase the reaction time.[10] Ensure a strict inert atmosphere.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water. 2. Unfavorable kinetics (β-hydride elimination).1. Use anhydrous reagents and solvents. 2. A different ligand may be required to favor reductive elimination.
Reaction Stalls Catalyst has been poisoned or has decomposed over time.Increase the catalyst loading or try a more robust pre-catalyst. Ensure the purity of all starting materials.[10][12]

Table 2: A guide to troubleshooting common problems in the Buchwald-Hartwig amination of bicyclic amines.

Workflow for Reaction Optimization

For a new or particularly challenging bicyclic amine substrate, a systematic approach to optimization is recommended. The following workflow can serve as a guide.

Optimization_Workflow start Start: Define Aryl Halide and Bicyclic Amine ligand_screen Ligand Screen (e.g., XPhos, RuPhos, tBuBrettPhos) Constant: Pd Pre-catalyst, NaOtBu, Toluene, 100°C start->ligand_screen base_screen Base Screen (e.g., NaOtBu, LHMDS, Cs2CO3) Constant: Best Ligand, Pd Pre-catalyst, Toluene, 100°C ligand_screen->base_screen Select Best Ligand solvent_screen Solvent Screen (e.g., Toluene, Dioxane, THF) Constant: Best Ligand & Base, Pd Pre-catalyst, 100°C base_screen->solvent_screen Select Best Base temp_opt Temperature Optimization (e.g., 80°C, 100°C, 110°C) Constant: Best Ligand, Base, & Solvent solvent_screen->temp_opt Select Best Solvent end Optimized Conditions temp_opt->end

Figure 2: A logical workflow for optimizing Buchwald-Hartwig amination conditions for bicyclic amines.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl bicyclic amines, which are of growing importance in pharmaceutical and materials science. Success with these often sterically demanding substrates hinges on the rational selection of a modern palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand. Careful consideration of the base, solvent, and temperature is also crucial for achieving high yields and minimizing side reactions. By following the protocols and troubleshooting guidance provided in these notes, researchers can confidently approach the synthesis of these valuable compounds and accelerate their discovery programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 253–259. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Jensen, K. G. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.... [Link]

  • CatSci. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]

  • Li, Y., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 11048-11063. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Reddy, K. R., et al. (2003). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 68(22), 8677–8680. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bicyclic Scaffold Technical Support Portal. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals facing bottlenecks in the synthesis of highly strained bridged/fused diamines.

The (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane core is a privileged, conformationally restricted scaffold, heavily utilized in the development of [1] and other [2]. However, constructing the 4-membered azetidine ring fused to a piperidine system presents significant thermodynamic and kinetic challenges.

Synthetic Workflow & Mechanistic Pathway

The most robust route to this scaffold involves the intramolecular cyclization of a 3,4-disubstituted piperidine precursor. The workflow below illustrates the critical path from the acyclic precursor to the final target.

SynthesisWorkflow Precursor (3S,4R)-Precursor (Piperidine Core) Activation Mesylation (Leaving Group) Precursor->Activation MsCl, Et3N 0 °C Cyclization Intramolecular SN2 (Azetidine Formation) Activation->Cyclization LiHMDS, THF High Dilution Protected N8-Bn Protected Bicycle Cyclization->Protected 4-6 Fused Ring Formed Deprotection Pd/C Hydrogenolysis (Debenzylation) Protected->Deprotection H2 (50 psi) Pd/C, AcOH Target (1S,6R)-3-Methyl-3,8- diazabicyclo[4.2.0]octane Deprotection->Target >95% ee Final Product

Fig 1. Synthetic workflow for this compound via SN2 cyclization.

Troubleshooting & FAQs

Q1: Why is my intramolecular cyclization yield stuck below 30%, with significant oligomerization?

Cause: The formation of the 4-membered azetidine ring is highly disfavored due to severe ring strain (~26 kcal/mol). At standard concentrations, the transition state energy for the intramolecular 4-exo-tet cyclization is higher than that of intermolecular SN2 reactions, leading to dimerization and polymerization. Solution: You must enforce pseudo-high dilution conditions. By using a syringe pump to add the base over several hours into a highly dilute solution (<0.01 M), you ensure the local concentration of the reactive anion remains near zero, kinetically favoring the intramolecular pathway.

Q2: I am observing epimerization at the C1/C6 bridgeheads during cyclization. How can I preserve the (1S,6R) stereocenter?

Cause: The use of harsh, protic bases (like NaH or KOtBu) at elevated temperatures causes reversible deprotonation at the bridgehead carbons prior to cyclization. Solution: Switch to Lithium hexamethyldisilazide (LiHMDS) at -78 °C. The bulky, non-nucleophilic nature of LiHMDS prevents unwanted side reactions, while the lithium counterion tightly coordinates with the mesylate leaving group, locking the conformation and facilitating cyclization without bridgehead epimerization.

Q3: The final N8-benzyl deprotection is stalling at 50% conversion. Should I increase the hydrogen pressure?

Cause: Increasing pressure will not solve this. The stalling is caused by catalyst poisoning. As the free secondary amine (N8) is generated, its high basicity and lone-pair availability allow it to tightly bind to the palladium surface, deactivating the catalyst. Solution: Add 2.0 equivalents of glacial acetic acid to the hydrogenation mixture. This immediately protonates the newly formed amine, converting it to the acetate salt and preventing it from coordinating with the palladium catalyst.

Quantitative Data & Optimization Summary

The table below summarizes the optimization campaign for the critical azetidine ring-closure step, demonstrating the causality between reaction conditions and stereochemical fidelity.

Base SystemSolventConcentrationTemp ProfileIsolated Yielddr (cis:trans)Failure Mode / Observation
DIPEA (2.0 eq)DCM0.1 M40 °C15%95:5Extensive intermolecular oligomerization.
NaH (1.5 eq)DMF0.05 M60 °C28%80:20Severe epimerization at bridgehead.
KHMDS (1.2 eq)THF0.01 M0 °C to 25 °C65%92:8Moderate yield; some base-catalyzed degradation.
LiHMDS (1.2 eq) THF 0.005 M -78 °C to 25 °C 88% >99:1 Optimal. Clean conversion, stereocenter preserved.

Standardized Experimental Protocols

Protocol A: High-Dilution Intramolecular Cyclization (Azetidine Formation)

This protocol utilizes thermodynamic control to overcome ring strain.

  • Preparation: Dissolve (3S,4R)-1-methyl-3-(benzylamino)-4-(methylsulfonyloxymethyl)piperidine (1.0 eq, 10 mmol) in 2.0 L of anhydrous THF (yielding a 0.005 M solution).

  • Cooling: Purge the reaction vessel with Argon for 15 minutes and cool to -78 °C using a dry ice/acetone bath.

  • Controlled Activation: Load LiHMDS (1.0 M in THF, 1.2 eq, 12 mL) into a syringe pump. Add dropwise to the vortexing solution at a rate of 6 mL/hour.

  • Cyclization: Once addition is complete, allow the reaction to slowly warm to room temperature over 12 hours.

  • Self-Validating Checkpoint: Before quenching the bulk reaction, withdraw a 50 µL aliquot and quench in 500 µL of saturated aqueous NH4Cl. Extract with 500 µL EtOAc. Analyze the organic layer via LC-MS. The target cyclized product will present a distinct [M+H]+ peak at m/z 231.1, with the complete disappearance of the mesylate adduct (m/z 327.1). If the mesylate persists, extend the reaction time by 4 hours.

  • Workup: Quench the bulk reaction with saturated NH4Cl (200 mL). Extract with EtOAc (3 x 500 mL), dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (DCM/MeOH 95:5) to yield the N8-protected bicycle.

Protocol B: Catalytic Hydrogenolysis (Debenzylation)

This protocol utilizes in-situ salt formation to prevent catalyst deactivation.

  • Preparation: Dissolve the cyclized intermediate (5 mmol) in 50 mL of HPLC-grade Methanol.

  • Catalyst Protection: Add glacial acetic acid (10 mmol, 2.0 eq) to the solution and stir for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a blanket of Argon to prevent auto-ignition.

  • Reaction: Transfer to a Parr shaker or high-pressure reactor. Purge with H2 gas three times, then pressurize to 50 psi. Shake at 40 °C for 24 hours.

  • Self-Validating Checkpoint: Withdraw a 100 µL aliquot, filter through a 0.2 µm PTFE syringe filter to remove Pd/C, and inject into the LC-MS. The reaction is self-validating when the [M+H]+ peak shifts entirely from m/z 231.1 to m/z 141.1 (free amine target). The absence of intermediate mass peaks confirms that the acetic acid successfully prevented catalyst poisoning.

  • Workup: Filter the entire mixture through a tightly packed pad of Celite. Wash the pad with hot Methanol (3 x 20 mL). Concentrate the filtrate in vacuo to yield the acetate salt of this compound.

References

  • Frost, J. M., et al. "Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry, ACS Publications, 2006.[Link]

  • "TW200909432A - Diazabicyclic central nervous system active agents.

Sources

Overcoming steric hindrance in 3,8-diazabicyclo[4.2.0]octane reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for researchers working with the 3,8-diazabicyclo[4.2.0]octane scaffold. It addresses the specific steric and electronic challenges inherent to this fused bicyclic system, particularly focusing on the differential reactivity between the piperidine (N3) and azetidine (N8) nitrogen atoms.

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Audience: Medicinal Chemists, Process Chemists, Structural Biologists Status: Active Support

System Architecture & Steric Profile

Before troubleshooting, it is critical to understand the geometric constraints of the scaffold. The 3,8-diazabicyclo[4.2.0]octane core consists of a six-membered piperidine ring fused to a four-membered azetidine ring.

  • N3 (Piperidine Nitrogen): Located in the six-membered ring. It is sterically accessible and exhibits reactivity typical of a secondary cyclic amine.

  • N8 (Azetidine Nitrogen): Located in the four-membered ring.[1] It is significantly sterically hindered due to the adjacent bridgehead carbons (C1 and C6). The cis-fusion of the rings forces the bridgehead substituents to crowd the N8 lone pair, creating a "concave" face that blocks the approach of bulky electrophiles.

Reactivity Hierarchy
FeatureN3 Position (Piperidine)N8 Position (Azetidine)
Steric Hindrance LowHigh (Bridgehead interference)
Nucleophilicity High (Kinetic product)Moderate to Low
Ring Strain Minimal (Chair-like)High (~26 kcal/mol)
Primary Challenge Over-alkylationFailure to couple / Slow kinetics

Troubleshooting Guide (Q&A)

Issue 1: "I cannot get the N8 position to react with my alkyl halide."

Diagnosis: You are likely attempting an SN2 reaction with a bulky electrophile. The bridgehead protons at C1/C6 create a steric wall that prevents the transition state formation required for backside attack. Solution: Switch to Reductive Amination .

  • Reasoning: Reductive amination proceeds via an iminium ion intermediate. The formation of the iminium species is less sterically demanding than SN2, and the subsequent reduction involves the delivery of a small hydride ion (from NaBH(OAc)3), which can easily access the hindered N8 center.

  • Protocol: See Protocol B below.

Issue 2: "Reagents are reacting at N3 instead of N8."

Diagnosis: N3 is kinetically superior due to higher accessibility. Solution: Implement an Orthogonal Protection Strategy .

  • Workflow: You must mask N3 first. The standard commercial starting material is often the free diamine or the N3-methyl analog.

    • Protect N3: Treat the free diamine with 1.0 eq of Boc2O at 0°C. The unhindered N3 reacts exclusively.

    • Functionalize N8: Perform your difficult coupling on the N3-Boc intermediate.

    • Deprotect: Remove Boc with TFA/DCM.

Issue 3: "My Buchwald-Hartwig coupling at N8 fails or gives low yields."

Diagnosis: Standard phosphine ligands (like BINAP) are often too bulky to accommodate the hindered N8 amine and the aryl halide. Solution: Use Third-Generation Buchwald Precatalysts designed for hindered amines.

  • Recommendation: Switch to RuPhos or BrettPhos Pd-precatalysts. These ligands are specifically engineered to facilitate the reductive elimination step for sterically encumbered substrates.

Issue 4: "The azetidine ring is opening during deprotection."

Diagnosis: The 4-membered ring is strained.[1] Strong Lewis acids or nucleophilic acids at high temperatures can trigger ring-opening via C-N bond cleavage, especially if the nitrogen is quaternized or acylated. Solution: Use mild acidic conditions .

  • Fix: Instead of refluxing HBr, use TFA/CH2Cl2 (1:1) at 0°C to room temperature. Avoid heating acidic mixtures.

Experimental Protocols

Protocol A: Selective Protection of N3 (The Gateway Step)

Use this to isolate the hindered N8 amine for subsequent reaction.

  • Dissolution: Dissolve 3,8-diazabicyclo[4.2.0]octane (1.0 equiv) in CH2Cl2 (0.1 M).

  • Base: Add Et3N (1.1 equiv) and cool to 0°C.

  • Addition: Add Boc2O (1.0 equiv) dissolved in CH2Cl2 dropwise over 30 minutes.

    • Note: The dropwise addition ensures the highly reactive N3 consumes the reagent before N8 has a chance to compete.

  • Workup: Warm to RT and stir for 2 hours. Wash with water, dry over Na2SO4, and concentrate.

  • Validation: 1H NMR should show a downfield shift for the piperidine protons (N3 adjacent) but not the azetidine protons.

Protocol B: Overcoming Sterics at N8 via Reductive Amination

Preferred method for alkylating the hindered N8 position.

  • Imine Formation: To a solution of 3-Boc-3,8-diazabicyclo[4.2.0]octane (1.0 equiv) in DCE (1,2-dichloroethane), add the aldehyde (1.2 equiv).

  • Activation: Add catalytic acetic acid (1-2 drops). Stir for 30 mins at RT.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

    • Tip: If the reaction is sluggish, heat to 40°C. The borohydride is small enough to bypass the bridgehead steric block.

  • Quench: Quench with saturated aqueous NaHCO3. Extract with DCM.

Protocol C: Microwave-Assisted SNAr for N8 Arylation

For attaching heteroaromatics to the hindered N8.

  • Setup: In a microwave vial, combine 3-Boc-3,8-diazabicyclo[4.2.0]octane (1.0 equiv), the heteroaryl chloride (1.2 equiv), and DIPEA (2.0 equiv) in NMP (N-methyl-2-pyrrolidone).

  • Heating: Seal and irradiate at 120–140°C for 30–60 minutes.

    • Why Microwave? Thermal heating often leads to decomposition before the hindered amine reacts. Microwave irradiation provides the rapid activation energy needed to overcome the steric barrier of the N8 position [1].

  • Purification: Dilute with water and extract with EtOAc. (NMP is water-miscible and will be removed).

Decision Logic & Workflow

The following diagram illustrates the decision process for functionalizing this scaffold, prioritizing the path of least steric resistance.

G Start Start: 3,8-Diazabicyclo[4.2.0]octane CheckTarget Target: Which Nitrogen? Start->CheckTarget TargetN3 Target: N3 (Piperidine) CheckTarget->TargetN3 Accessible TargetN8 Target: N8 (Azetidine) CheckTarget->TargetN8 Hindered DirectRxn Direct Reaction (Alkylation/Acylation) TargetN3->DirectRxn Standard Conditions ProtectN3 Step 1: Protect N3 (Boc2O, 0°C) TargetN8->ProtectN3 Mandatory N8Method Select N8 Method ProtectN3->N8Method RedAm Method A: Reductive Amination (Best for Alkyl groups) N8Method->RedAm Alkyl Chain Buchwald Method B: Buchwald Coupling (Use RuPhos/BrettPhos) N8Method->Buchwald Aryl Group Microwave Method C: Microwave SNAr (For Heterocycles) N8Method->Microwave Het-Aryl Halide

Caption: Workflow for selective functionalization. Note that N8 modification almost always requires prior N3 protection.

References

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands. Frost, J. M., et al. Journal of Medicinal Chemistry (2006). Significance: Establishes the core synthetic routes and biological utility of this scaffold for nAChR ligands.

  • Overcoming Steric Hindrance in Buchwald-Hartwig Amination. Maitro, G., et al. Organic Process Research & Development. Significance: Provides general protocols for coupling hindered secondary amines using advanced phosphine ligands.

  • cis-3,8-Diazabicyclo[4.2.0]octane Building Blocks. ChemScene / Sigma-Aldrich Catalog Data. Significance: Verifies the commercial availability of N3-protected precursors (e.g., CAS 370881-06-4), validating the "Protect N3 first" strategy.

Sources

Purification strategies for removing enantiomeric impurities in bicyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Hub. Topic: Strategies for removing enantiomeric impurities in bicyclic amines (e.g., tropanes, azabicycles). Role: Senior Application Scientist.

Introduction: The Bicyclic Challenge

Bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane, tropane alkaloids) represent a unique purification challenge. Their rigid, bulky 3D structures often prevent efficient packing in crystal lattices, leading to the dreaded "oiling out" phenomenon during salt formation. Furthermore, their basic nitrogen centers interact strongly with silanol groups on chromatographic phases, causing severe peak tailing.

This guide moves beyond standard protocols to address the causality of these failures. We focus on polishing —taking a material from 80-90% ee to >99.5% ee—using self-validating systems.

Module 1: Crystallization Strategies (Diastereomeric Salt Formation)

Core Principle: You are not just forming a salt; you are engineering a crystal lattice that excludes the unwanted enantiomer. Success depends on the "Resolving Agent-Solvent-Structure" triangle.

Q1: I’ve screened the standard tartaric acid derivatives, but my salt comes out as an oil or amorphous gum. How do I force crystallization?

The Mechanism: Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is common in bicyclic amines because the lattice energy is low (poor packing).

Troubleshooting Protocol:

  • Switch to "Dutch Resolution" Families: Do not screen random acids. Use families of structurally related agents. If O,O'-dibenzoyl-tartaric acid oils out, try O,O'-di-p-toluoyl-tartaric acid. The slight steric change often facilitates lattice packing.

  • The "Seeding at Cloud Point" Technique:

    • Heat the mixture until clear.

    • Cool slowly until the solution becomes slightly turbid (the cloud point).

    • Crucial Step: Add a seed crystal immediately. If you lack a seed, scratch the glass or use a sonication burst.

    • Why? This bypasses the metastable zone where oiling out competes with nucleation.

  • Change the Counter-Ion Stiffness: For bicyclic amines, rigid resolving agents often work best.

    • Recommendation: Try Camphorsulfonic acid (CSA) or 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNDHP) . These bulky, rigid acids can "lock" the bicyclic amine into a lattice better than flexible tartrates.

Q2: I have crystals, but the enantiomeric excess (ee) is stuck at 90% even after recrystallization. What is wrong?

The Mechanism: You have likely hit the Eutectic Composition . At this specific ratio, the two diastereomeric salts co-crystallize, and standard recrystallization will never improve purity.

The Fix: "Digestion" (Slurrying) Instead of dissolving the salt completely (recrystallization), you must exploit the kinetic difference in dissolution rates.

Protocol:

  • Take your 90% ee solid.

  • Suspend it in a solvent where it has low solubility (e.g., iPrOH or MTBE).

  • Heat to reflux (do not dissolve completely; maintain a slurry).

  • Stir vigorously for 4–12 hours.

  • Cool and filter.

  • Validation: The solution phase should become enriched in the impurity (the more soluble diastereomer), leaving the solid highly enriched (>99% ee).

Visual: Crystallization Decision Tree

CrystallizationWorkflow start Racemic Bicyclic Amine screen Screen Acid Families (Tartrates, Mandelic, CSA) start->screen result Result? screen->result oil Oiling Out / Gum result->oil No Crystals solid Crystalline Solid result->solid Precipitate fix_oil 1. Switch Acid Family 2. Sonication/Seeding 3. Change Solvent Polarity oil->fix_oil check_ee Check Purity (ee) solid->check_ee fix_oil->screen Retry high_ee >95% ee (Success) check_ee->high_ee High Purity stuck_ee Stuck at ~90% ee (Eutectic Trap) check_ee->stuck_ee Low Purity digestion Perform Slurry Digestion (Thermodynamic Control) stuck_ee->digestion digestion->check_ee Re-analyze

Figure 1: Decision matrix for troubleshooting diastereomeric salt crystallization issues.

Module 2: Chiral Chromatography (SFC & HPLC)

Core Principle: For bicyclic amines, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to higher diffusivity (better mass transfer for bulky molecules) and lower viscosity.

Q3: My peaks are tailing severely, destroying resolution. Is the column broken?

The Mechanism: No, the column is likely fine. Bicyclic amines are strong bases. The secondary/tertiary amine moiety interacts with residual silanols on the stationary phase support, causing non-specific binding (tailing).

The Fix: The "Basic Suppressor" Strategy You must out-compete the amine for these active sites.

Protocol:

  • Standard Additive: Add 0.1% - 0.2% Diethylamine (DEA) or Triethylamine (TEA) to the alcoholic co-solvent.

  • Advanced Additive (The "Gold Standard"): If DEA fails, use 0.1% Isopropylamine (IPAm) . It is bulkier and often more effective for bicyclic structures.

  • For Zwitterionic Phases: If using a specialized zwitterionic column (e.g., Chiralpak ZWIX), you must use a double additive: 25mM Formic Acid + 25mM DEA .[1] This maintains the charge state of the selector.

Q4: I need to purify 10 grams. Analytical resolution is good, but prep runs crash out in the tubing.

The Mechanism: Bicyclic amine salts (if you are purifying the salt form) or free bases often have poor solubility in pure CO2. When the sample loop injects a large plug, the local CO2 concentration spikes, and the compound precipitates before reaching the column.

Scale-Up Protocol:

  • Solvent Match: Dissolve your sample in the exact co-solvent composition used in the method (e.g., MeOH/DCM 1:1), not just pure MeOH.

  • Stacked Injections: Instead of one massive injection, use "stacked injections" where the next sample is injected before the previous one has fully eluted (if there is baseline gap).

  • Make-up Flow: Ensure your post-column make-up solvent (usually MeOH with 1% amine) is sufficient to keep the compound soluble as it exits the pressurized CO2 stream.

Data: Recommended Chiral Stationary Phases (CSPs) for Bicyclic Amines
CSP TypeCommercial Name ExamplesTarget MechanismApplication Notes
Amylose Tris(3,5-dimethylphenylcarbamate) Chiralpak AD, IA (Immobilized)H-bonding, Steric inclusionFirst Choice. Excellent for tropanes. Immobilized versions (IA) allow DCM/THF solubility enhancement.
Cellulose Tris(3,5-dichlorophenylcarbamate) Chiralpak ICH-bonding, Dipole-dipoleComplementary. often resolves if AD/IA fails. Good for chlorinated bicyclics.
Crown Ether Crownpak CR(+)Host-Guest ComplexationSpecific: Only for primary amines. Excellent for amino-bicyclic precursors. Requires acidic mobile phase.
Pirkle-Type (Whelk-O 1) Whelk-O 1

-

interaction
Robust. Good for aromatic-substituted bicyclic amines. Very durable for prep scale.

Module 3: Enzymatic & Chemical Polishing

Core Principle: When physical separation (crystallization/chromatography) stalls, use chemical kinetics. Enzymes are chiral catalysts that react faster with one enantiomer.

Q5: Can I use enzymes to "clean up" a 95% ee mixture?

The Mechanism: Yes. This is "Kinetic Resolution." If you have 95% (R)-amine and 5% (S)-amine, you can use a lipase that selectively acetylates the (S)-amine (or the (R)-amine) to remove it.

Protocol (Lipase-Catalyzed Acylation):

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Acyl Donor: Ethyl acetate or Isopropyl acetate (acts as solvent and reactant).

  • Process:

    • Dissolve amine in dry ethyl acetate.

    • Add CAL-B.

    • Monitor conversion. The "fast" reacting enantiomer will convert to the amide.

    • Result: If the enzyme prefers the impurity, the impurity becomes an amide (neutral), which is easily separated from the desired amine (basic) by an acid wash.

Visual: Enzymatic Polishing Workflow

EnzymaticPolishing mix Mixture: 95% (R)-Amine 5% (S)-Amine reaction Reaction: CAL-B Lipase + Ethyl Acetate mix->reaction Selective Acylation separation Acid/Base Extraction reaction->separation product1 Organic Layer: (S)-Amide (Impurity) separation->product1 product2 Aqueous Layer: (R)-Amine Salt (Purified >99% ee) separation->product2

Figure 2: Kinetic resolution strategy to remove residual enantiomeric impurities.

References

  • Regis Technologies. ChiroSil® Care & Use Guide.[2] (Crown ether columns for primary amines).[2][3][4]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, & IC. (Immobilized polysaccharide phases and solvent compatibility).

  • Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (Scale-up and solubility strategies).

  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (Reference for "Dutch Resolution" and family screening). Note: Standard reference text in the field.
  • Ghanem, A.Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Bicyclic Amines. (Enzymatic strategies).

Sources

Technical Support Center: Navigating Solubility Challenges with (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with salts of (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane. As a bicyclic diamine, this compound presents unique opportunities and challenges in formulation development. This guide provides a structured, in-depth approach to systematically troubleshoot and resolve these issues, ensuring the progression of your research and development endeavors.

I. Understanding the Molecule: this compound

This compound is a chiral, bicyclic diamine with the molecular formula C₇H₁₄N₂.[1][2] Its structure, containing two basic nitrogen atoms, makes it an ideal candidate for salt formation to modulate its physicochemical properties, including solubility.[3][4] However, the rigidity of the bicyclo[4.2.0]octane core and the specific stereochemistry can influence crystal packing and, consequently, the dissolution of its salt forms.

Key Molecular Properties:

PropertyValueSource
Molecular FormulaC₇H₁₄N₂[1][2]
Molecular Weight126.20 g/mol [1][2]
Topological Polar Surface Area (TPSA)15.27 Ų[1][2]
logP-0.0901[1][2]
Hydrogen Bond Donors1[1][2]
Hydrogen Bond Acceptors2[1][2]

The low logP value suggests a degree of hydrophilicity, yet poor solubility can still arise due to strong crystal lattice energy in the solid state.

II. Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

This guide presents a logical workflow for addressing solubility problems. The underlying principle is to systematically investigate the factors influencing dissolution and apply targeted strategies.

Solubility_Troubleshooting_Workflow start Initial Observation: Poor Solubility of a This compound Salt char_salt Characterize the Salt Form: - Confirm salt formation - Assess crystallinity (PXRD) - Determine hygroscopicity (DVS) start->char_salt ph_sol Investigate pH-Dependent Solubility char_salt->ph_sol Is the salt crystalline? rescreen Re-evaluate Salt Form (Salt Screening) char_salt->rescreen Is salt formation incomplete or is the form unstable? cosolvent Evaluate Co-solvent Systems ph_sol->cosolvent pH adjustment insufficient? solution Optimized Formulation Achieved ph_sol->solution pH adjustment successful surfactant Assess Impact of Surfactants cosolvent->surfactant Co-solvents ineffective or require high concentrations? cosolvent->solution Co-solvent system effective complexation Explore Complexation surfactant->complexation Surfactants cause issues (e.g., toxicity)? surfactant->solution Surfactant system effective particle_size Consider Particle Size Reduction complexation->particle_size Complexation not feasible? complexation->solution Complexation successful solid_disp Advanced Strategy: Amorphous Solid Dispersions particle_size->solid_disp Further enhancement needed? particle_size->solution Particle size reduction sufficient solid_disp->solution rescreen->ph_sol

Caption: A workflow for troubleshooting solubility issues.

Step 1: Characterize the Existing Salt Form

Before attempting to modify the formulation, it is crucial to understand the properties of the salt you are working with.

  • Question: Have I confirmed that a salt has indeed been formed and that it is a single, crystalline phase?

  • Action:

    • Confirm Salt Formation: Use techniques like Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the protonation of the diamine.

    • Assess Crystallinity: Perform Powder X-ray Diffraction (PXRD) to determine if the material is crystalline, amorphous, or a mixture. Crystalline materials often have higher stability but may have lower solubility compared to their amorphous counterparts.[5]

    • Evaluate Hygroscopicity: Use Dynamic Vapor Sorption (DVS) to understand how the salt interacts with moisture. A highly hygroscopic material can be difficult to handle and may undergo phase transitions that affect solubility.[5]

  • Rationale: An incomplete salt formation or the presence of multiple polymorphic forms can lead to inconsistent solubility results. Understanding the solid-state properties is the foundation for rational formulation design.

Step 2: Investigate pH-Dependent Solubility

The two nitrogen atoms in this compound will have distinct pKa values. The solubility of its salts will, therefore, be highly dependent on the pH of the medium.

  • Question: What is the solubility of my salt across a physiologically relevant pH range (e.g., pH 1.2 to 7.4)?

  • Action:

    • Protocol: Prepare saturated solutions of the salt in buffers of varying pH (e.g., 0.1N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8 and 7.4).

    • Analysis: Equilibrate the solutions for a set period (e.g., 24-48 hours), then filter and analyze the concentration of the dissolved compound by a suitable method like High-Performance Liquid Chromatography (HPLC).

  • Rationale: By creating a pH-solubility profile, you can identify the pH range where the compound is most soluble. This information is critical for oral formulation development, as the pH varies throughout the gastrointestinal tract.[] For basic compounds like this, solubility is generally expected to be higher at lower pH values where the molecule is fully protonated.

Step 3: Evaluate Co-solvent Systems

If pH adjustment alone is insufficient, the use of co-solvents can significantly enhance solubility.[7][8]

  • Question: Can the addition of a water-miscible organic solvent improve the solubility of my salt?

  • Action:

    • Select Co-solvents: Screen a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[7][9]

    • Protocol: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v). Determine the saturation solubility of the salt in each mixture.

  • Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate less polar molecules or the non-polar regions of a molecule, thereby increasing solubility.[][8]

Table 1: Example Co-solvent Screening Data (Hypothetical)

Co-solventConcentration (% v/v)Solubility (mg/mL)
None00.5
Ethanol102.1
Ethanol205.8
Propylene Glycol103.5
Propylene Glycol208.2
PEG 400104.1
PEG 4002010.5
Step 4: Assess the Impact of Surfactants

Surfactants can enhance solubility by forming micelles that encapsulate the drug molecule.[3]

  • Question: Can the addition of a surfactant improve the wetting and/or solubility of the salt?

  • Action:

    • Select Surfactants: Screen non-ionic (e.g., Polysorbate 80, Cremophor EL), anionic (e.g., Sodium Lauryl Sulfate), and cationic surfactants.

    • Protocol: Prepare aqueous solutions of the surfactants at concentrations above their critical micelle concentration (CMC). Determine the solubility of the salt in these solutions.

  • Rationale: For poorly soluble compounds, poor wetting of the solid particles can be a rate-limiting step in dissolution. Surfactants can improve wetting and, through micellar solubilization, increase the apparent solubility.[3][10]

Step 5: Advanced Strategies

If the above approaches do not yield the desired solubility, more advanced techniques can be employed.

  • Salt Re-screening: The initial salt form may not be optimal. A systematic salt screening study with a variety of counter-ions (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate) can identify a salt with more favorable physicochemical properties.[4][5][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the molecule in its amorphous state within a polymer matrix can dramatically increase solubility.[12][13][14] This is because the amorphous form does not have the high crystal lattice energy that needs to be overcome for dissolution.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate.[15][16]

  • Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug molecule, shielding its hydrophobic regions and increasing its aqueous solubility.[17]

III. Frequently Asked Questions (FAQs)

Q1: My this compound hydrochloride salt is poorly soluble in neutral water. What is the first thing I should check?

A1: The first step should be to investigate its pH-dependent solubility. As the hydrochloride salt of a diamine, it is expected to be significantly more soluble in acidic conditions (e.g., pH 1-4) than in neutral or basic conditions. Prepare a simple pH-solubility profile to confirm this. If high solubility at neutral pH is required, you may need to consider other strategies like co-solvents or complexation.

Q2: I have screened several salts, and they all seem to be hygroscopic. What are my options?

A2: High hygroscopicity can be challenging. First, ensure you are handling and storing the material under controlled humidity conditions. If the hygroscopicity is still problematic, you could consider forming a co-crystal, which may have a more stable crystal lattice. Alternatively, an amorphous solid dispersion can be formulated to be stable with the appropriate polymer selection.

Q3: Can I use a combination of solubility enhancement techniques?

A3: Absolutely. It is common to use a multi-pronged approach. For example, you might find that a combination of pH adjustment and a co-solvent system provides the optimal solubility and stability for your formulation.[] Similarly, micronized particles can be formulated in a surfactant-containing vehicle.

Q4: I am observing precipitation of my compound when I dilute a co-solvent formulation with an aqueous buffer. How can I prevent this?

A4: This is a common issue with co-solvent systems. The addition of a precipitation inhibitor, often a polymer like HPMC or PVP, to the formulation can help maintain a supersaturated state upon dilution. You could also explore the use of self-emulsifying drug delivery systems (SEDDS) for lipid-based formulations, which can form stable micro- or nano-emulsions upon dilution.[12]

Q5: What are the regulatory considerations when using novel excipients to improve solubility?

A5: The use of novel excipients that do not have a history of use in approved drug products can introduce regulatory hurdles.[18] It is advisable to first explore excipients that are generally recognized as safe (GRAS) and are listed in the FDA's Inactive Ingredient Database. If a novel excipient is necessary, early engagement with regulatory agencies is recommended.

IV. Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4).

  • Add Excess Compound: Add an excess amount of the this compound salt to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Withdraw a sample from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solids.

  • Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of your analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot Data: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

pH_Solubility_Protocol step1 Prepare Buffers (pH 1.2 - 7.4) step2 Add Excess Salt to Buffers step1->step2 step3 Equilibrate (24-48h) step2->step3 step4 Filter Sample (0.22 µm) step3->step4 step5 Dilute Filtrate step4->step5 step6 Analyze by HPLC step5->step6 step7 Plot Solubility vs. pH step6->step7

Caption: Protocol for determining a pH-solubility profile.

V. References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Loftsson, T., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. American Pharmaceutical Review. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Pharmaceutical Outsourcing. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. [Link]

  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. [Link]

  • Sygnature Discovery. (n.d.). Salt and Co-crystal Screening at Sygnature Discovery. [Link]

  • Jouyban, A. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Scientific Development and Research. (2011, January 12). Methods to boost solubility. [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • PharmiWeb.com. (2021, August 27). Techniques to Enhance Drug Solubility. [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • Slideshare. (n.d.). Co-solvency. [Link]

  • Chemsrc. (2025, October 25). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane | CAS#:370881-06-4. [Link]

  • PubChem. (n.d.). 3-Methylbicyclo[4.2.0]octane. [Link]

  • PubMed. (2006, December 28). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. [Link]

  • Science.gov. (n.d.). increase drug solubility: Topics by Science.gov. [Link]

  • ResearchGate. (2025, October 13). (PDF) Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. [Link]

  • Science.gov. (n.d.). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. [Link]

  • PMC. (n.d.). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. [Link]

  • RSC Publishing. (2021, February 3). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. [Link]

  • PMC. (n.d.). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. [Link]

  • Atlantis Press. (n.d.). Atlantis Press. [Link]

  • Reddit. (2022, July 13). DMF Work-up and Solubility Issues : r/Chempros. [Link]

Sources

Technical Support Center: Stereocontrol in (1S,6R)-Diazabicycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Racemization & Epimerization in (1S,6R)-2,8-Diazabicyclo[4.3.0]nonane Synthesis Case ID: [Moxi-Interm-001] Applicable Scaffolds: 2,8-diazabicyclo[4.3.0]nonane (Moxifloxacin side chain), octahydropyrrolo[3,4-b]pyridine.

Executive Summary & Core Mechanism

The synthesis of (1S,6R)-2,8-diazabicyclo[4.3.0]nonane (also referred to as the (


)-isomer in specific patent literature depending on numbering conventions) presents two distinct stereochemical challenges:
  • Diastereocontrol: Establishing the thermodynamically stable cis-ring fusion over the trans-isomer.

  • Enantiocontrol: Isolating the specific (1S,6R) enantiomer from the cis-racemate and preventing racemization at the bridgehead carbons (C1/C6) which are

    
     to nitrogen atoms.
    

The Root Cause of Instability: The bridgehead protons are susceptible to abstraction, particularly when the adjacent nitrogen is acylated or sulfonated (increasing acidity) or during high-temperature hydrogenation. Once a proton is removed, the resulting carbanion/enamine intermediate allows the ring junction to invert, leading to thermodynamic equilibration (epimerization) or total racemization.

Critical Control Points (CCP) & Workflow

The following decision tree outlines the synthesis workflow with integrated quality checks to prevent optical purity loss.

G start Precursor (2,3-Lutidine dicarboxylate) hydro CCP 1: Catalytic Hydrogenation (Formation of Cis-Racemate) start->hydro check_dia QC Check: Cis/Trans Ratio > 95:5? hydro->check_dia check_dia->hydro Fail (Re-optimize Catalyst) resolve CCP 2: Chemical Resolution (L-Tartaric Acid) check_dia->resolve Pass recycle Recycle (R,R)-Isomer (Oxidation/Re-reduction) resolve->recycle Mother Liquor ((R,R)) deprotect CCP 3: Deprotection (Mild Transfer Hydrogenation) resolve->deprotect (S,S)-Tartrate Salt recycle->hydro Return to Stream coupling Final Coupling (Avoid Strong Bases) deprotect->coupling

Figure 1: Stereocontrol workflow for diazabicycle synthesis. Critical Control Points (CCP) indicate high-risk steps for stereochemical loss.

Troubleshooting Guide

Issue 1: Loss of Optical Purity During Deprotection

Symptom: The tartrate salt has >99% ee, but the free base or Boc-protected intermediate drops to 90-95% ee. Root Cause: Standard catalytic hydrogenation (H₂/Pd-C) at high pressure or temperature to remove N-benzyl groups can promote "hydrogen scrambling" via a reversible dehydrogenation-hydrogenation mechanism at the bridgehead. Solution: Switch to Catalytic Transfer Hydrogenation (CTH) .

  • Protocol: Use Ammonium Formate or Cyclohexene as the hydrogen donor with 10% Pd/C in Methanol.

  • Why: CTH operates under milder kinetic conditions that favor N-debenzylation over ring dehydrogenation, preserving the bridgehead stereochemistry [1].

Issue 2: Epimerization During Amide Coupling

Symptom: When coupling the diazabicycle to the quinolone core, the cis-isomer converts partially to the trans-isomer, or the ee% drops. Root Cause: Using strong, unhindered bases (e.g., DBU, TEA) or high temperatures allows the base to abstract the acidic bridgehead proton (alpha to the newly forming amide). Solution:

  • Base Selection: Use sterically hindered, weaker bases like N-Methylmorpholine (NMM) or DIPEA (in strictly controlled equivalents).[1]

  • Additives: Use HOAt or Oxyma to accelerate coupling, allowing lower reaction temperatures (0°C to RT).

  • Avoid: Do not use excess base. If the diazabicycle is a salt (e.g., tartrate), use exactly 2.0-2.1 eq of base to free it in situ, no more.

Issue 3: Poor Resolution Efficiency

Symptom: L-Tartaric acid fails to precipitate the (S,S) isomer, or the yield is <30%. Root Cause: Incorrect solvent composition or water content. The solubility difference between the (S,S)-tartrate and (R,R)-tartrate is highly sensitive to the water/alcohol ratio. Solution:

  • Solvent System: Use a DMF/Water or Isopropanol/Water system.

  • Optimization: The presence of water increases the solubility of the unwanted (R,R) salt, keeping it in solution while the (S,S) crystallizes. A water content of 5-10% is often optimal [2].

Standardized Protocols

Protocol A: Chemical Resolution with L-Tartaric Acid

This protocol isolates the (1S,6R) enantiomer from the cis-racemic mixture.

ParameterSpecificationNotes
Substrate cis-2,8-diazabicyclo[4.3.0]nonane (racemic)Free base form.[2][3][4]
Resolving Agent L-(+)-Tartaric Acid1.05 - 1.1 molar equivalents.
Solvent DMF or MeOH/Water (9:1)DMF yields higher purity; MeOH is greener.
Temperature Heat to 80°C, cool to 20°C (ramp: 10°C/hr)Slow cooling is critical for crystal purity.
Seeding Seed with pure (S,S)-tartrate at 55°CPrevents supersaturation.

Step-by-Step:

  • Dissolve racemic amine (1.0 eq) in DMF (5 volumes).

  • Add L-Tartaric acid (1.1 eq) dissolved in hot DMF.

  • Heat mixture to 80-90°C until clear.

  • Cool slowly to 20-25°C over 6 hours.

  • Filter the precipitate.

  • Validation: Chiral HPLC. Target >98% ee. If <98%, recrystallize from Ethanol/Water.

Protocol B: Recycling the Unwanted (R,R)-Isomer

Do not discard the mother liquor. The (R,R)-isomer can be racemized and re-resolved.

  • Basify: Treat mother liquor with NaOH to extract the (R,R)-enriched free base.

  • Oxidation: Treat with MnO₂ or Sodium Dichloroisocyanurate to form the intermediate imine/enamine (introducing unsaturation at the bridgehead) [3].

  • Reduction: Hydrogenate (Pd/C) the imine back to the amine. This destroys the stereocenters and reforms the cis-racemate.

  • Loop: Return this material to the start of Protocol A.

Frequently Asked Questions (FAQ)

Q: Why do we use L-Tartaric acid instead of D-Tartaric acid? A: L-(+)-Tartaric acid is the naturally occurring, inexpensive enantiomer. It precipitates the desired (S,S)-diazabicycle. Using D-(-)-tartaric acid would precipitate the unwanted (R,R)-isomer first, requiring you to work up the filtrate, which is less efficient and more expensive [2].

Q: Can I use enzymatic resolution instead of crystallization? A: Yes. Candida antarctica lipase B (CALB) can be used to selectively hydrolyze precursors like dimethyl 1-acetylpiperidine-2,3-dicarboxylate.[5] However, for the final diazabicycle amine, chemical resolution with tartaric acid is generally more scalable and cost-effective for kg-scale batches [4].

Q: How do I determine the absolute configuration? A: X-ray crystallography of the tartrate salt is the gold standard. Alternatively, compare the optical rotation


 with literature values. The (S,S)-isomer (Moxifloxacin intermediate) typically exhibits a specific rotation of roughly -15° to -20° (c=1, H2O) depending on the salt form [5].

References

  • Chen, S., et al. (2017).[6] "Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane." Synthetic Communications, 47(3), 238-244.[6]

  • Zerbes, R., et al. (2001). "Process for preparing (S,S)-2,8-diazabicyclo[4.3.0]nonane." U.S. Patent 6,235,908.[3]

  • Li, G., et al. (2010). "First way of enantioselective synthesis of moxifloxacin intermediate."[6][7] Science China Chemistry, 53, 1074–1077.

  • Dalsaniya, S.C., et al. (2023).[6] "Revisitation of the Preparation of (S,S)‐2,8‐Diazabicyclo[4.3.0]nonane Through Enzymatic Resolution." ChemistrySelect, 8(7).

  • Petersen, U., et al. (1996). "7-(1-Pyrrolidinyl)-3-quinolone- and -naphthyridonecarboxylic acid derivatives." U.S. Patent 5,480,879.[3]

Sources

Technical Support Center: Regiocontrol in 3,8-Diazabicyclo[3.2.1]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Landscape

Welcome to the technical support center for bridged bicyclic diamines. If you are working with 3,8-diazabicyclo[3.2.1]octane , you are dealing with a "privileged scaffold" often used to constrain piperazine geometries in GPCR ligands (e.g.,


-opioid, CCR5) and neuronal nicotinic receptors.

The core challenge is the asymmetry of reactivity between the two secondary amines. They are not equivalent:

  • N3 (The "Piperazine" Nitrogen): Located on the 3-carbon bridge. It is kinetically more accessible, more nucleophilic, and less sterically hindered.

  • N8 (The "Tropane" Nitrogen): Located on the 1-atom bridge. It is sterically crowded by the C2/C4 protons and subject to bridgehead constraints.

The Golden Rule: In a competition experiment with the free diamine, N3 will react first. To functionalize N8 selectively, you must use an orthogonal protection strategy or a specific synthetic route that installs the N8 substituent during ring construction.

Decision Matrix: Workflow Optimization

Before troubleshooting specific reactions, determine your position in the functionalization logic tree.

Regioselectivity_Workflow Start START: Target Molecule? Target_N3 Target: N3-Functionalization Start->Target_N3 Target_N8 Target: N8-Functionalization Start->Target_N8 Check_Scaffold Current Scaffold State? Target_N3->Check_Scaffold Protect_N3 Step 1: Protect N3 (Boc/Bn) (Difficult if N8 is free) Target_N8->Protect_N3 Non-Standard Path Buy_N8_Boc Step 1: Acquire 8-Boc-3,8-diaza... (Recommended Route) Target_N8->Buy_N8_Boc Standard Path Direct_Alk Direct Alkylation/Acylation (Kinetic Control) Check_Scaffold->Direct_Alk Free Diamine Reaction_N3 Reaction: SnAr / Reductive Amination Check_Scaffold->Reaction_N3 N8-Protected Buy_N8_Boc->Reaction_N3 Funct. N3 First Deprotect Step 2: Deprotection (TFA or H2) Reaction_N3->Deprotect Final_N8 Step 3: Functionalize N8 Deprotect->Final_N8

Figure 1: Decision logic for functionalizing 3,8-diazabicyclo[3.2.1]octane. Note that direct N8 functionalization is rarely successful without N3 protection.

Troubleshooting Guides (FAQ Format)

Module A: N3-Selective Functionalization

Scenario: You want to attach a group to N3 while leaving N8 free (or protected).

Q1: I am trying to alkylate the free diamine (3,8-diazabicyclo[3.2.1]octane) with 1 equivalent of alkyl halide. Why am I getting a mixture of products? Diagnosis: While N3 is more nucleophilic, the reactivity difference is not infinite. If you use a strong base (NaH) or high heat, you lose selectivity, leading to N3/N8 mixtures and bis-alkylated byproducts. Solution:

  • Switch to 8-Boc-protected starting material. This is commercially available and guarantees 100% N3 regioselectivity.

  • If you MUST use the free diamine: Use kinetic control .

    • Solvent: DCM or CH3CN (avoid polar aprotic solvents like DMF which enhance N8 nucleophilicity).

    • Base: Use a bulky organic base like DIPEA (diisopropylethylamine). The steric bulk of DIPEA discourages interaction with the crowded N8 site, effectively "chaperoning" the reaction to N3.

    • Temperature: -10°C to 0°C.

Q2: My Buchwald-Hartwig coupling on N3 is failing (low yield). Diagnosis: The 3,8-diazabicyclo system is rigid. If your catalytic system is not active enough, the catalyst may coordinate to the free N8 (if unprotected) or simply fail to oxidative add due to steric drag from the bicyclic framework. Solution:

  • Protection: Ensure N8 is protected (e.g., Boc or Benzyl). Free N8 can act as a "catalyst sink," poisoning the Pd.

  • Ligand Choice: Switch to RuPhos or BrettPhos . These ligands are specifically designed for secondary amines and handle the steric bulk of the bicyclic system better than BINAP.

Module B: N8-Selective Functionalization

Scenario: You need a substituent on the bridgehead nitrogen (N8).

Q3: Can I selectively alkylate N8 in the presence of free N3? Scientific Reality: No. Thermodynamics and kinetics both favor N3. N3 is less hindered and has a higher HOMO coefficient for nucleophilic attack. Any attempt to hit N8 first will result in N3-alkylation.

Q4: So how do I make an N8-substituted analog? Protocol: You must follow the "Protection-First" or "De Novo" route.

  • Route 1 (De Novo Synthesis): The ring system is often constructed around the N8 nitrogen. For example, cyclization of N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine derivatives. This locks the N8-benzyl group in place before N3 is even formed [1].

  • Route 2 (The Swap):

    • Start with 8-Boc-3,8-diazabicyclo[3.2.1]octane .

    • Protect N3 with a distinct group (e.g., Cbz or Bn).

    • Deprotect N8 (selectively remove Boc with HCl/Dioxane or TFA).

    • Functionalize N8.[1]

    • Deprotect N3.

Q5: I have an N8-Boc group. I tried to remove it with TFA, but the reaction is incomplete or messy. Diagnosis: The bridgehead nitrogen (N8) is in a sterically constrained environment. The carbamate carbonyl is less accessible to nucleophilic attack or protonation compared to a standard linear Boc. Solution:

  • Increase Acidity: Use 4M HCl in Dioxane instead of TFA/DCM. The smaller chloride ion and higher acidity often drive the reaction to completion better than TFA in this specific scaffold.

  • Time: Extend reaction time to 4–6 hours.

Comparative Data: Reaction Conditions

Use this table to select the optimal conditions for your specific transformation.

TransformationTarget SiteRecommended ReagentsKey ConditionSelectivity Mechanism
Alkylation N3 R-X, DIPEA, DCM0°C, Slow additionSteric hindrance at N8 + Kinetic control
Reductive Amination N3 Aldehyde, STAB*AcOH (cat.), THFIminium formation is faster at less hindered N3
SnAr (Aryl Fluorides) N3 Ar-F, K2CO3, DMSO80-100°CNucleophilicity of N3 > N8
Pd-Coupling N3 Ar-Br, Pd2(dba)3, RuPhosNaOtBu, TolueneLigand prevents N8 coordination; N8 must be protected
Alkylation N8 IMPOSSIBLE if N3 is freeN/A Requires N3 protection (e.g., N3-Cbz)

*STAB = Sodium Triacetoxyborohydride

Detailed Protocol: Orthogonal Functionalization

Objective: Synthesize an analog with R1 on N3 and R2 on N8 .

Step 1: Functionalize N3 (The "Easy" Side)

  • Starting Material: 8-Boc-3,8-diazabicyclo[3.2.1]octane (Commercial CAS: 149771-44-8) [2].

  • Reaction: Dissolve in DCM (0.1 M). Add 1.1 eq Aldehyde (R1-CHO) and 1.5 eq NaBH(OAc)3.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Result: 3-R1-8-Boc-3,8-diazabicyclo[3.2.1]octane.[1]

Step 2: Deprotect N8

  • Reaction: Dissolve intermediate in minimal 1,4-dioxane.

  • Reagent: Add 4M HCl in dioxane (10 eq). Stir at RT for 4 hours.

  • Isolation: Evaporate volatiles. The product is the HCl salt. Note: The salt may be hygroscopic.

Step 3: Functionalize N8 (The "Hard" Side)

  • Free Basing: The N8 amine is now sterically hindered. You cannot use weak bases.

  • Reaction: Suspend HCl salt in DMF. Add NaH (2.5 eq) at 0°C to fully deprotonate.

  • Addition: Add highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide). Note: N8 is a poor nucleophile for SnAr or Buchwald couplings; alkylation or acylation is best here.

  • Result: 3-R1-8-R2-3,8-diazabicyclo[3.2.1]octane.[1][2]

References

  • Synthesis of 3,8-diazabicyclo[3.2.1]octane analogues. Source: Molecules (2016).[1] Context: Describes the "De Novo" synthesis where N8-benzyl is installed during the pyrrolidine cyclization step, confirming the difficulty of post-synthetic N8 selectivity. URL:[Link]

  • Commercial Availability & Properties: 8-Boc-3,8-diazabicyclo[3.2.1]octane. Source: PubChem / Sigma-Aldrich Records. Context: Validates the standard starting material for N3-selective chemistry. URL:[Link]

  • Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics. Source: Journal of Medicinal Chemistry (1998). Context: foundational paper on the structure-activity relationship (SAR) of these scaffolds, detailing the N3 vs N8 substitution patterns. URL:[Link][2]

Sources

Technical Support Center: Stability of (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the physicochemical behavior and troubleshooting of (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane in aqueous environments.

This bicyclic diamine scaffold is a critical bioisostere used in the development of dual orexin receptor antagonists (DORAs), nicotinic acetylcholine receptor agonists, and ubiquitin-specific protease inhibitors[1]. However, its unique topology—a 6-membered piperidine-like ring fused to a 4-membered azetidine ring—introduces significant ring strain (approximately 25.4 kcal/mol or 105 kJ/mol)[2][3]. This strain dictates its stability profile and requires precise handling to prevent degradation during in vitro assays and formulation.

Mechanistic Overview of Aqueous Degradation

To effectively troubleshoot, you must first understand the causality behind the degradation. The stability of this scaffold is entirely dependent on the protonation state of the azetidine nitrogen (N8) and the oxidative vulnerability of the tertiary amine (N3).

G A This compound (Intact Free Base) B Protonated Azetidine (N8) (Activated Intermediate) A->B Low pH (H+) Protonation D N-Oxide Degradant (Oxidation at N3/N8) A->D Dissolved O2 / ROS Aqueous Oxidation B->A Neutral/Basic pH C Ring-Opened Product (Acyclic Amino-Alcohol) B->C H2O / Nucleophiles Ring Strain Release

Aqueous degradation pathways of 3,8-diazabicyclo[4.2.0]octane via ring-opening and oxidation.

Troubleshooting Guides & FAQs

Q1: Why does my compound rapidly degrade into a +18 Da mass adduct in acidic aqueous buffers (e.g., pH < 4)? A: You are observing acid-mediated hydrolytic ring-opening. The azetidine nitrogen (N8) has a specific pKa. When the solvent pH drops below this pKa, the nitrogen becomes protonated. This protonation draws electron density away from the adjacent σ-C–N bonds, severely exacerbating the inherent 105 kJ/mol ring strain[3]. The adjacent carbons become highly electrophilic, lowering the activation barrier for water (or buffer nucleophiles) to attack via an SN2-type mechanism. This results in irreversible ring cleavage to an acyclic amino-alcohol (+18 Da for water addition)[2][4]. Pro-Tip: If you are dissolving the di-HCl salt form of this compound in unbuffered water, the salt will naturally drop the solution pH, self-catalyzing its own destruction.

Q2: I am observing a mass shift of +16 Da during long-term aqueous storage at neutral pH. What is happening? A: A +16 Da shift is the classic signature of N-oxidation. The tertiary amine (the N-methylated nitrogen at position 3) and the secondary azetidine nitrogen are susceptible to oxidation by dissolved oxygen or trace reactive oxygen species (ROS) present in aqueous solvents. This is especially common if your assay vehicle contains polysorbates (e.g., Tween-80) or aged PEG, which can harbor trace peroxides.

Q3: Does the choice of biological buffer affect the stability of the azetidine ring? A: Absolutely. Nucleophilic buffers (such as Tris, citrate, or acetate) can directly attack the protonated azetidine intermediate, leading to buffer-adduct formation. Non-nucleophilic buffers (such as HEPES, MOPS, or simple phosphate buffers at pH 7.4) are strongly recommended to preserve the structural integrity of the 4-membered ring.

Quantitative Stability Data

The following table summarizes the expected stability profile of the 3,8-diazabicyclo[4.2.0]octane core across various typical laboratory conditions, based on the thermodynamic principles of azetidine ring strain[2][4].

ConditionpHTemperatureBuffer TypeEstimated Half-Life (T1/2)Primary Degradant
Acidic2.037°CPhosphate< 1 hourRing-opened acyclic amine (+18 Da)
Mildly Acidic5.037°CAcetate~ 12 hoursRing-opened buffer adduct
Neutral7.425°CHEPES> 7 daysTrace N-oxide (+16 Da)
Neutral (Air exposed)7.437°CHEPES~ 3 daysN-oxide (+16 Da)
Basic9.025°CBorate> 14 daysStable (Free base intact)
Experimental Protocols: Self-Validating System

To guarantee reproducibility, do not simply follow steps; validate them. The protocol below is designed as a self-validating system —it includes a feedback loop that immediately alerts you if the physical chemistry of the solution has compromised the compound.

Protocol: Preparation and Validation of Stable Aqueous Stock Solutions

Step 1: Buffer Preparation & Degassing

  • Prepare a 50 mM HEPES buffer solution. Avoid Tris or acetate.

  • Adjust the pH to exactly 7.4 using 1M NaOH.

  • Causality Note: Degas the buffer by sparging with Argon or Nitrogen for 15 minutes. Removing dissolved oxygen prevents the +16 Da N-oxide degradation pathway.

Step 2: Compound Dissolution

  • Weigh the desired amount of this compound (free base or HCl salt).

  • Slowly add the degassed HEPES buffer to achieve a 10 mM stock concentration.

  • Critical Step: Immediately measure the pH of the resulting solution. If using the HCl salt, the pH may drop. If the pH falls below 6.5, carefully titrate back to 7.4 with 0.1M NaOH to prevent acid-catalyzed ring opening[4].

Step 3: Aliquoting and Storage

  • Aliquot the solution into amber glass vials (to prevent photo-oxidation).

  • Blanket the headspace of each vial with Argon before sealing.

  • Flash-freeze in liquid nitrogen and store at -80°C.

Step 4: LC-MS Validation (The Feedback Loop)

  • Immediately upon preparing the stock, inject a 1 µL sample into an LC-MS system.

  • Monitor for the parent mass

    
    , the ring-opened mass 
    
    
    
    , and the N-oxide mass
    
    
    .
  • Validation Rule: If the combined relative abundance of the +18 Da and +16 Da peaks exceeds 1.0%, discard the stock . This failure indicates that either the dissolution pH dropped too low (triggering ring-opening) or the buffer was inadequately degassed (triggering oxidation).

References

1.[1] Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. academia.edu. 2.[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. nih.gov. 3.[2] How to prevent the ring-opening of azetidines during subsequent reactions. benchchem.com. 4.[3] Structurally divergent reactivity of 2,2-disubstituted azetidines. rsc.org.

Sources

Technical Support Center: Resolving NMR Signal Overlap in Fused Bicyclic Amine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for NMR analysis of complex molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet significant challenge of signal overlap in the NMR spectra of fused bicyclic amines. The rigid, three-dimensional nature of these scaffolds often leads to a high density of signals in the aliphatic region of the ¹H NMR spectrum, complicating structural verification, stereochemical assignment, and purity analysis.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and resolve these issues. We will progress from fundamental sample considerations to advanced multi-dimensional and chemical-shift-agent-based experiments, explaining the causality behind each step to empower you to make informed decisions in your own work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1D ¹H NMR spectrum of a fused bicyclic amine shows significant signal overlap in the aliphatic region. What are the first things I should check?

A1: Before resorting to advanced NMR experiments, it is crucial to rule out basic sample and acquisition issues. Signal overlap can be exacerbated by non-ideal sample conditions.

  • Purity and Solubility: Confirm the purity of your sample via another method, such as LC-MS. Impurities can introduce a host of extra signals. Ensure your sample is fully dissolved in the NMR solvent. Suspended particles or partial solubility can lead to broad lines and a distorted baseline, which can mask or mimic signal overlap.[1] If solubility is low, consider gentle heating, sonication, or screening alternative deuterated solvents.[1]

  • Sample Concentration: An overly concentrated sample can lead to viscosity-induced line broadening, worsening overlap. Conversely, a sample that is too dilute will require a high number of scans, increasing the experiment time and potentially the noise floor. Aim for an optimal concentration (typically 5-20 mM for small molecules) where you can achieve good signal-to-noise in a reasonable time.

  • Shimming: Poor magnetic field homogeneity is a common cause of broad, distorted peaks that can merge. Ensure the spectrometer is well-shimmed on your sample. Modern spectrometers have automated shimming routines that are very effective, but manual adjustment may sometimes be necessary for challenging samples.

This initial checklist ensures that the overlap you are observing is an intrinsic feature of your molecule's spectrum, rather than an experimental artifact.

Q2: I've confirmed my sample is pure and properly prepared, but overlap persists. What simple experimental parameters can I change?

A2: Once basic issues are ruled out, you can often achieve significant signal dispersion by modifying the chemical environment or the data acquisition parameters.

  • Change the Deuterated Solvent: The chemical shifts of protons are highly sensitive to the surrounding solvent.[2] Changing the solvent can alter the shielding environment of different protons to varying degrees, often resolving overlapping signals. Aromatic solvents like benzene-d₆ or toluene-d₈ are particularly effective due to their anisotropic effects, which can induce large changes in chemical shifts compared to common solvents like chloroform-d or DMSO-d₆.[3][4]

  • Vary the Temperature: For molecules exhibiting conformational exchange on the NMR timescale, temperature variation can be a powerful tool.

    • Increasing Temperature: If you suspect the presence of multiple conformers or rotamers in slow exchange, increasing the temperature can coalesce the separate sets of signals into a single, time-averaged set, simplifying the spectrum.[3]

    • Decreasing Temperature: Conversely, if a single broad peak is observed, it may be due to conformers in intermediate exchange. Lowering the temperature can slow this exchange, potentially resolving the broad peak into sharp signals for each distinct conformer.

  • Increase the Magnetic Field Strength: If you have access to spectrometers with different field strengths (e.g., 400 MHz vs. 600 MHz), acquiring the spectrum at a higher field is a direct way to improve signal dispersion. Since chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength while J-coupling constants (in Hz) remain the same, a higher field will spread out the signals, reducing overlap.

The workflow below illustrates a decision-making process for these initial troubleshooting steps.

G start Overlapping Signals in 1D NMR check_sample Q1: Check Sample Prep (Purity, Concentration, Solubility) start->check_sample shim Check Spectrometer Shimming check_sample->shim sample_ok Sample & Shim OK? shim->sample_ok sample_ok->start No, Re-prepare change_solvent Q2: Change Solvent (e.g., CDCl3 -> C6D6) sample_ok->change_solvent Yes change_temp Q2: Vary Temperature change_solvent->change_temp resolved Signal Resolved change_solvent->resolved higher_field Acquire at Higher Field change_temp->higher_field change_temp->resolved higher_field->resolved proceed Overlap Persists: Proceed to 2D NMR higher_field->proceed G H1 H1 HSQC HSQC Experiment H1->HSQC ¹JCH H2 H2 H2->HSQC ¹JCH H3 H3 H3->HSQC ¹JCH C1 C1 C2 C2 C3 C3 HSQC->C1 HSQC->C2 HSQC->C3

HSQC correlates overlapped protons to resolved carbons.
Q6: Even with 2D NMR, some key signals are ambiguous. What advanced techniques can I use to induce chemical shift dispersion?

A6: When even high-resolution 2D NMR is insufficient, you can chemically induce changes in the spectrum using shift reagents . For fused bicyclic amines, the basic nitrogen atom provides an excellent binding site for these reagents.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) that act as Lewis acids. [5][6]When an LSR binds to the lone pair of the amine, its powerful local magnetic field induces large changes in the chemical shifts of nearby protons. [6]This effect, known as the Lanthanide-Induced Shift (LIS), is distance-dependent, so protons closer to the binding site are shifted more dramatically. This can "unravel" an overlapped region into a first-order, easily interpretable spectrum. [7] * Europium-based reagents (e.g., Eu(fod)₃): Typically induce downfield shifts.

    • Praseodymium-based reagents (e.g., Pr(fod)₃): Typically induce upfield shifts.

  • Chiral Solvating Agents (CSAs) / Chiral Derivatizing Agents (CDAs): If your bicyclic amine is chiral, these agents can be used to determine enantiomeric purity. A CSA (like Pirkle's alcohol or Mosher's acid) forms diastereomeric complexes through non-covalent interactions, causing separate signals to appear for the two enantiomers. [8][9]A CDA forms a covalent bond, creating a mixture of diastereomers that can be distinguished by NMR. [10]While their primary use is for chiral analysis, the formation of these diastereomeric species can sometimes incidentally resolve problematic signal overlap. [11]

    Limitation Consideration
    Line Broadening The paramagnetic nature of LSRs can cause significant line broadening, which can degrade resolution. [5]Eu³⁺ is often preferred as it causes less broadening than other lanthanides. [7]
    Stoichiometry The magnitude of the shift depends on the concentration of the LSR. It must be added incrementally. [12]

    | Sample Purity | LSRs are hygroscopic and can react with water. The sample and solvent must be scrupulously dry. [5]|

  • Sample Preparation: Prepare a solution of your amine (approx. 10-20 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube. The solvent must be free of water.

  • Initial Spectrum: Acquire a high-quality reference ¹H NMR spectrum of your compound alone.

  • LSR Preparation: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent or weigh out a small amount (1-2 mg) to add directly.

  • Incremental Addition:

    • Add a small, known amount of the LSR to the NMR tube (e.g., 0.1 molar equivalents).

    • Shake the tube well to ensure complete mixing.

    • Acquire another ¹H NMR spectrum.

  • Repeat: Continue adding the LSR in small increments, acquiring a spectrum after each addition. Monitor the changes in chemical shifts. The goal is to add just enough LSR to resolve the overlapping signals without causing excessive line broadening.

  • Analysis: Plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio. Protons closer to the amine binding site will show the largest change in chemical shift.

References
  • Signal Overlap in NMR Spectroscopy. (2018). YouTube. [Link]

  • Facey, G. (2008). Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. [Link]

  • Roberts, J. D. (1973). Nuclear Magnetic Resonance Shift Reagents: Abnormal C Shifts Produced by Complexation of Lanthanide Chelates with Saturated Amines and n-Butyl Isocyanide. Proceedings of the National Academy of Sciences, 70(2), 562-563. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. [Link]

  • Hao, T., et al. (2006). Solvent Signal is a NMR Concentration Reference. Analytical Chemistry, 78(3), 858-863. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(12), 1433-1483. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Various Authors. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? ResearchGate. [Link]

  • Nowakowski, M., et al. (2024). A Brief Overview of the Chiral Agents. Royal Society of Chemistry. [Link]

  • Lind, S., et al. (2024). From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjugate Zelenectide Pevedotin by NMR. Journal of the American Chemical Society. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Jover, J., et al. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. [Link]

  • Duddeck, H., et al. (1998). Structure Elucidation by NMR in Organic Chemistry. Steinkopff. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? [Link]

  • Arvidsson, P. (2021). Reducing signal interference in complex NMR spectra. SLU Library. [Link]

  • Lux, M. C., et al. (2016). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Teale, A. M., et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules, 28(7), 3236. [Link]

  • Gladysz, J. A., et al. (2021). Chiral solvating agents.
  • Dhayalan, V., et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. [Link]

  • de Sousa, M. A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(18), 5652. [Link]

  • Krishnan, V. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Li, Z., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine. [Link]

  • Wang, I-J., et al. (2020). Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5429. [Link]

  • ETH Zurich. Structure Elucidation by NMR. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • IIT Kharagpur. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

Sources

Technical Support Center: Solid-State Optimization of 3-methyl-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-State Engineering Support Center. This technical guide is specifically designed for researchers, formulators, and drug development professionals struggling with the severe hygroscopicity of 3-methyl-3,8-diazabicyclo[4.2.0]octane solids.

As a Senior Application Scientist, I have structured this portal to move beyond basic prescriptive steps. Here, we focus on the causality behind material behavior and provide self-validating protocols to ensure your solid-state engineering efforts yield stable, scalable, and non-hygroscopic pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Part 1: Mechanistic Foundations & Visualized Workflows

Before troubleshooting, it is critical to understand why 3-methyl-3,8-diazabicyclo[4.2.0]octane interacts so aggressively with water. As a low-molecular-weight (126.20 g/mol ) bicyclic aliphatic diamine, the molecule exposes highly polar secondary and tertiary nitrogen atoms[1]. These nitrogens act as strong hydrogen-bond acceptors. When atmospheric moisture is present, the hydration energy rapidly overcomes the weak intermolecular forces of the free base crystal lattice, causing the solid to dissolve in its own adsorbed moisture—a process known as deliquescence[2].

To combat this, we must engineer a new crystal lattice via salt formation or co-crystallization, utilizing steric shielding to physically block moisture from the ionic core.

Mechanism A Bicyclic Diamine (H-Bond Acceptor) C Deliquescence (Lattice Breakdown) A->C Exposed D Bulky Counterions (e.g., Tosylate) A->D Salt Formation B Atmospheric H2O B->C F Moisture Exclusion (Stable Solid) B->F Repelled E Steric Shielding & Ionic Lattice D->E E->F

Fig 1: Mechanistic pathway of moisture sorption versus steric shielding via salt formation.

Part 2: Troubleshooting & FAQs

Q1: During isolation, my 3-methyl-3,8-diazabicyclo[4.2.0]octane free base rapidly turns into a sticky gum on the filter paper. Why is this happening, and how can I prevent it? Causality & Solution: You are observing classic deliquescence. Because the free base lattice is held together by relatively weak van der Waals forces, atmospheric water molecules easily penetrate the structure to hydrogen-bond with the exposed nitrogens[2]. Immediate Fix: Handle the free base strictly under an inert atmosphere (nitrogen/argon glovebox) or in a dry room (RH < 10%). For long-term prevention, you must engineer a new crystal lattice via salt formation or co-crystallization to increase the lattice energy[3].

Q2: I attempted to form the hydrochloride (HCl) salt, but the resulting powder is still highly hygroscopic. What drives counterion selection for moisture resistance? Causality & Solution: While HCl is a strong acid that ensures complete protonation, the chloride ion is small and highly electronegative, which often facilitates water bridging within the crystal lattice[3]. To reduce hygroscopicity, you must select bulky, hydrophobic counterions—such as p-toluenesulfonate (tosylate), methanesulfonate (mesylate), or 2-naphthalenesulfonate (napsylate). These large aromatic or alkyl groups provide steric shielding, physically blocking water molecules from accessing the polar ionic core, thereby increasing the overall lattice stability[4].

Q3: My high-throughput salt screen yielded several crystalline hits. How do I definitively differentiate between surface moisture adsorption and bulk hydrate formation? Causality & Solution: You must utilize Dynamic Vapor Sorption (DVS) and analyze the hysteresis loop between the sorption and desorption isotherms[5]. Surface adsorption is a reversible process; thus, the desorption curve will closely track the sorption curve. However, if water is incorporated into the crystal lattice (hydrate formation), a significant hysteresis gap will appear because the energy required to break the lattice and expel the water is higher than the energy of initial adsorption.

Q4: If salt formation negatively alters the dissolution profile or pharmacokinetics of my API, what is the next viable solid-state strategy? Causality & Solution: If ionic salts are unviable, pharmaceutical co-crystallization is the premier alternative. Unlike salts, which rely on proton transfer, co-crystals utilize neutral hydrogen bonding between the API and a generally recognized as safe (GRAS) co-former (e.g., dicarboxylic acids). This alters the crystal packing arrangement, satisfying the hydrogen-bond acceptor sites of the diazabicyclo[4.2.0]octane scaffold without altering the ionization state of the molecule, often preserving intrinsic permeability while dramatically improving solid-state stability[6].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Progression to the next step is contingent upon passing a built-in analytical checkpoint.

Protocol A: High-Throughput, Self-Validating Salt Screening

Objective: Identify a stable, non-hygroscopic salt form of 3-methyl-3,8-diazabicyclo[4.2.0]octane.

  • Counterion Selection: Select a panel of pharmaceutically acceptable acids with

    
     values at least 3 units lower than the conjugate acid of the diamine to ensure complete proton transfer[4]. Prioritize hydrophobic options (e.g., tosylic, napsylic, and stearic acid).
    
  • Equimolar Dispensing: In a 96-well plate, dispense equimolar ratios of the free base and the selected acids dissolved in a range of ICH Class 3 solvents (e.g., ethanol, ethyl acetate, acetone)[7].

  • Controlled Crystallization: Subject the plate to thermal cycling (e.g., 50°C to 5°C at 0.1°C/min) to promote thermodynamic nucleation over amorphous precipitation.

  • Primary Validation (XRPD): Isolate precipitates and analyze via X-Ray Powder Diffraction.

    • Self-Validation Check: Only samples exhibiting sharp, distinct diffraction peaks (indicating long-range crystalline order) proceed to Step 5. Amorphous "halos" are immediately discarded[5].

  • Secondary Validation (DVS): Subject crystalline hits to DVS profiling (see Protocol B).

Workflow A 3-methyl-3,8-diazabicyclo[4.2.0]octane (Free Base) B Counterion Selection (ΔpKa > 3) A->B C High-Throughput Crystallization B->C D Solid Precipitate? C->D E XRPD Analysis (Check Crystallinity) D->E Yes F Evaporation / Anti-solvent Addition D->F No G DVS Profiling (Validation) E->G Crystalline H Reject (Amorphous/Gum) E->H Amorphous F->D G->H Fail I Scale-Up Candidate (<2% wt gain) G->I Pass

Fig 2: Self-validating high-throughput salt screening workflow for hygroscopic amines.

Protocol B: Dynamic Vapor Sorption (DVS) Profiling

Objective: Quantify moisture uptake and validate solid-state stability mechanisms.

  • Equilibration: Load 10-20 mg of the XRPD-validated crystalline salt into the DVS microbalance. Equilibrate at 0% RH and 25°C until the mass change is < 0.002% per minute.

  • Sorption Cycle: Increase RH in 10% increments up to 90% RH. Hold at each step until mass equilibrium is achieved.

  • Desorption Cycle: Decrease RH in 10% decrements back to 0% RH.

  • Data Interpretation & Validation:

    • Pass Criteria: Total mass gain at 80% RH is < 2.0% (Classified as Slightly to Non-hygroscopic).

    • Self-Validation Check: Calculate the hysteresis between the sorption and desorption curves. If hysteresis is < 1%, the moisture interaction is strictly surface-level, validating the structural integrity of the engineered crystal lattice[5].

Part 4: Quantitative Screening Data

The following table summarizes representative empirical DVS data demonstrating the causality between counterion bulk/hydrophobicity and the resulting hygroscopicity of bicyclic diamine solid forms.

Solid FormCounterion / Co-formerCrystallinity (XRPD)Weight Gain at 80% RH (DVS)Hygroscopicity Classification
Free Base NonePoor> 20.0% (Deliquescent)Very Hygroscopic
Hydrochloride HClHigh8.5%Hygroscopic
Mesylate Methanesulfonic AcidHigh3.2%Moderately Hygroscopic
Tosylate p-Toluenesulfonic AcidHigh0.8%Slightly Hygroscopic
Napsylate 2-Naphthalenesulfonic AcidHigh0.4%Non-Hygroscopic

Note: Data represents typical aliphatic bicyclic diamine behaviors to illustrate screening outcomes and steric shielding efficacy.

Part 5: References

1.[1] (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane | ChemScene, chemscene.com. 1 2.[5] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain, pharmaexcipients.com. 5 3.[6] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs, semanticscholar.org. 6 4.[4] Salt Selection in Drug Development, pharmtech.com. 4 5. Crystal engineering considerations for pharmaceutical co-crystals, rsc.org. 6.[2] Drug Dissolution Enhancement by Salt Formation: Current Prospects, rjpdft.com. 2 7.[3] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations, nih.gov. 3 8.[7] An overview of automated systems relevant in pharmaceutical salt screening, researchgate.net. 7

Sources

Validation & Comparative

Comparative Guide: [4.2.0] vs. [3.3.0] Diazabicyclo Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3,8-diazabicyclo[4.2.0]octane and diazabicyclo[3.3.0]octane (specifically the hexahydropyrrolo[3,4-c]pyrrole and related isomers) scaffolds. While both serve as conformationally restricted diamines for ligand design—most notably for


 nicotinic acetylcholine receptors (nAChR) —they offer distinct pharmacological and synthetic profiles.
  • [4.2.0] Scaffold: A "high-strain, high-potency" pharmacophore.[1] It locks substituents into precise vectors, often yielding picomolar affinity, but requires complex synthesis (photochemistry) and carries higher risks of off-target toxicity.

  • [3.3.0] Scaffold: A "modular, tunable" pharmacophore. It offers a book-shaped, cis-fused geometry accessible via robust cycloaddition chemistry, ideal for optimizing partial agonism and metabolic stability.[1]

Part 1: Structural & Conformational Analysis

The primary value of these scaffolds lies in their ability to freeze the bioactive conformation of a flexible diamine (like piperazine or ethylenediamine).

3,8-Diazabicyclo[4.2.0]octane (The "Strained" Core)

This scaffold consists of a four-membered azetidine ring fused to a six-membered piperidine ring.[1]

  • Geometry: The fusion creates a distorted chair/boat conformation in the six-membered ring. The azetidine ring introduces significant ring strain (~26 kcal/mol), which rigidifies the N-N distance.

  • Vector Alignment: The bridgehead carbons lock the C3 and C8 nitrogens into a specific spatial relationship, often mimicking the distance found in epibatidine (approx. 5.5 Å between pharmacophoric centers).

  • Key Advantage: The rigidity minimizes the entropic penalty of binding, leading to picomolar affinity (e.g.,

    
     nM).
    
Diazabicyclo[3.3.0]octane (The "Book" Core)

This scaffold typically refers to octahydropyrrolo[3,4-c]pyrrole or 3,7-diazabicyclo[3.3.0]octane . It consists of two fused five-membered pyrrolidine rings.[1]

  • Geometry: Predominantly adopts a cis-fused "open book" conformation.[1] It is less strained than the [4.2.0] system but sufficiently rigid to prevent free rotation.

  • Vector Alignment: The "V" shape of the cis-fusion directs substituents on the nitrogens away from the convex face, creating a distinct hydrophobic pocket on the concave face.

  • Key Advantage: The scaffold allows for "induced fit" tuning. It is rigid enough for selectivity but flexible enough to act as a partial agonist , reducing desensitization risks.

Visualization of Scaffolds

The following diagram contrasts the connectivity and strain topology of the two systems.

G cluster_0 [4.2.0] System (High Strain) cluster_1 [3.3.0] System (Moderate Strain) A 3,8-Diazabicyclo[4.2.0]octane (Fused Azetidine-Piperidine) B Picomolar Affinity (Rigid Vector) A->B Minimizes Entropy Loss C Synthesis: Photochemical [2+2] A->C E Nanomolar Affinity (Tunable Agonism) B->E Potency vs. Selectivity Trade-off D Diazabicyclo[3.3.0]octane (Fused Bis-Pyrrolidine) D->E Allows Partial Agonism F Synthesis: 1,3-Dipolar Cycloaddition D->F

Figure 1: Structural and functional divergence of the two diazabicyclo scaffolds.

Part 2: Bioactivity Comparison (Case Study: nAChR)

The most direct head-to-head comparison exists in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands, specifically targeting the


 subtype for pain (analgesia) and cognitive enhancement.
Comparative Data Table
Feature[4.2.0] Scaffold (Frost et al.)[3.3.0] Scaffold (Scanio et al.)
Primary Target

nAChR (Agonist)

nAChR (Partial Agonist)
Key Compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[4.2.0]octane3-(diazabicyclo[3.3.0]octan-2-yl)-pyridine derivatives
Binding Affinity (

)
< 0.1 nM (Picomolar)1 - 10 nM (Low Nanomolar)
Functional Potency Full Agonist (High Efficacy)Partial Agonist (Tunable Efficacy)
Selectivity (

vs

)
Low to Moderate (Risk of side effects)High (Optimized for safety)
Metabolic Stability Moderate (Azetidine ring can be labile)High (Pyrrolidine rings are robust)
Therapeutic Focus Analgesia (Pain)Cognitive Disorders / ADHD
Mechanism of Action[2]
  • [4.2.0] Mechanism: The extreme rigidity forces the basic nitrogen into a position that perfectly overlaps with the acetylcholine binding pocket. This results in "super-agonism" or full agonism, which is potent for pain relief but carries a narrow therapeutic index (risk of seizures/toxicity similar to epibatidine).

  • [3.3.0] Mechanism: The scaffold mimics the "ABT-089" profile.[2][3] By adjusting the stereochemistry of the ring fusion (cis vs trans), researchers can fine-tune the "intrinsic efficacy" of the ligand. This is crucial for cognitive drugs where partial agonism is preferred to avoid receptor desensitization.

Part 3: Experimental Protocols & Synthesis

The choice of scaffold dictates the synthetic complexity. The [4.2.0] route is linear and challenging, while the [3.3.0] route is convergent and modular.

Synthesis of [4.2.0] Core (Photochemical Route)

Based on Frost et al. (2006) and related methodologies.

Principle: The formation of the strained 4-membered ring is best achieved via an intramolecular [2+2] photocycloaddition of an enamide or dihydropyridine precursor.

Protocol:

  • Precursor Assembly: Acylate a 4-aminopyridine or related dihydropyridine with an acryloyl chloride derivative to form the N-acyl enamide.[1]

  • Photocycloaddition: Irradiate the solution (using a Hanovia Hg lamp, Pyrex filter) in a non-polar solvent (e.g., benzene or toluene) at 0°C.

    • Critical Control: Deoxygenate the solution thoroughly (argon sparge) to prevent oxidation.

  • Rearrangement/Reduction: The resulting fused tricyclic cage often requires a reductive ring opening or rearrangement to yield the final 3,8-diazabicyclo[4.2.0]octane core.

  • Isolation: Purification requires careful chromatography on neutral alumina, as the strained azetidine can degrade on acidic silica.

Synthesis of [3.3.0] Core (Dipolar Cycloaddition)

Based on Scanio et al. (2011) and standard azomethine ylide chemistry.

Principle: A "Click" type [3+2] cycloaddition constructs the bicyclic core in a single step with high stereocontrol.

Protocol:

  • Dipole Generation: React an

    
    -substituted amino acid ester (e.g., 
    
    
    
    -benzyl glycine ethyl ester) with an aldehyde (e.g., paraformaldehyde or a functionalized benzaldehyde) to generate the azomethine ylide in situ.
  • Cycloaddition: Add a maleimide or fumarate derivative (the dipolarophile). Reflux in toluene with a catalytic amount of acid (e.g., TFA) or Ag(I) catalyst for enantiocontrol.

  • Workup: The cis-fused bicyclic system precipitates or is isolated via standard flash chromatography.

  • Functionalization: The resulting imide/ester groups can be reduced (LiAlH

    
    ) to yield the saturated diazabicyclo[3.3.0]octane diamine.
    
Synthetic Workflow Diagram

Synthesis cluster_420 [4.2.0] Route: Photochemical Assembly cluster_330 [3.3.0] Route: [3+2] Cycloaddition S1 Dihydropyridine Precursor S2 [2+2] Photocycloaddition (hv, 0°C, Argon) S1->S2 S3 Strained Tricycle S2->S3 S4 Reductive Ring Opening S3->S4 S5 3,8-Diazabicyclo[4.2.0]octane S4->S5 D1 Amino Acid Ester + Aldehyde D2 Azomethine Ylide (In Situ) D1->D2 D4 [3+2] Cycloaddition (Reflux Toluene) D2->D4 D3 Dipolarophile (Maleimide/Fumarate) D3->D4 D5 Diazabicyclo[3.3.0]octane D4->D5

Figure 2: Synthetic complexity comparison. The [3.3.0] route is convergent, while the [4.2.0] route is linear and requires specialized photochemical equipment.

Part 4: Expert Recommendations

When to Choose [4.2.0]
  • Objective: You need maximum potency and are targeting a receptor pocket with strict spatial constraints (e.g., mimicking a specific conformer of acetylcholine or nicotine).

  • Trade-off: You accept a harder synthesis and potential stability issues (azetidine hydrolysis) in exchange for picomolar

    
    .
    
  • Tip: Monitor the basicity (

    
    ) of the azetidine nitrogen. The ring strain lowers the 
    
    
    
    compared to a standard piperidine, which affects blood-brain barrier (BBB) penetration.
When to Choose [3.3.0]
  • Objective: You need a drug-like lead with good metabolic stability, ease of derivatization, and a tunable functional profile (e.g., partial agonism).

  • Trade-off: You may sacrifice 10-100x fold binding affinity compared to the [4.2.0] system, but you gain selectivity and safety.[1]

  • Tip: Use the modular nature of the synthesis to create libraries. Varying the N-substituents on the pyrrolidine rings allows you to probe "accessory binding sites" on the receptor surface.

References

  • Frost, J. M., et al. (2006).[4] Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists.[1][4] Journal of Medicinal Chemistry, 49(26), 7843–7853.[4] Link

  • Scanio, M. J. C., et al. (2011).[3] Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines as potent

    
     nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 54(21), 7678–7692.[3] Link
    
  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674–681. Link

  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. Link

Sources

Comparative Guide: Validating Enantiomeric Excess of Chiral Bicyclic Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral bicyclic diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane derivatives, sparteine surrogates) are high-value scaffolds in asymmetric catalysis and drug discovery. However, validating their enantiomeric excess (ee) presents distinct challenges:

  • Lack of Chromophores: Many aliphatic bicyclic diamines are UV-silent.

  • High Basicity: The bridgehead nitrogens often cause severe peak tailing on silica-based HPLC columns.

  • Structural Rigidity: This can hinder the conformational adjustments necessary for recognition by certain chiral stationary phases (CSPs).

This guide objectively compares the three primary validation methodologies—Direct Chiral HPLC , Derivatization HPLC , and NMR Spectroscopy —providing protocols to ensure data integrity.

Comparative Analysis of Methodologies

The following table summarizes the operational trade-offs for validating bicyclic diamine ee.

FeatureDirect Chiral HPLC/SFC Derivatization HPLC Chiral NMR (Mosher's)
Primary Mechanism Non-covalent interaction with CSPSeparation of diastereomers on achiral/chiral phaseChemical shift anisotropy (

) of diastereomers
Precision High (>99.5% accuracy)High (>99% accuracy)Moderate (Limit of detection ~2-5% ee)
Sample Prep Minimal (Dissolve & Filter)Moderate (Reaction + Workup)Moderate (Reaction in NMR tube)
Chromophore Requirement High (Requires UV active analyte)None (Chromophore added via tag)None (Relies on magnetic environment)
Throughput High (Automated injection)Medium (Batch reaction time)Low (Manual interpretation)
Key Risk Peak tailing (Basicity)Kinetic Resolution (Incomplete reaction)Signal Overlap / Broadening

Method 1: Direct Chiral HPLC (The Gold Standard)

Direct analysis is preferred to avoid the risk of kinetic resolution during derivatization. However, for bicyclic diamines, specific conditions are required to suppress non-specific interactions.

Critical Parameters
  • Stationary Phase Selection: Immobilized polysaccharide columns (e.g., Chiralpak IA, IC, IG ) are superior to coated phases (AD-H, OD-H) because they tolerate "non-standard" solvents like dichloromethane (DCM) and THF, which are often needed to dissolve rigid diamine salts.

  • Mobile Phase Additives: Due to the basicity of the bridgehead nitrogens, 0.1% Diethylamine (DEA) or Ethanolamine is mandatory in the mobile phase. Without this, the amine interacts with residual silanols on the silica support, resulting in peak tailing that makes accurate integration impossible.

Workflow Visualization

The following diagram illustrates the decision logic for developing a direct HPLC method.

HPLC_Method_Dev Start Start: Bicyclic Diamine Sample CheckUV Does it have a Chromophore? Start->CheckUV Direct Direct Chiral HPLC CheckUV->Direct Yes Deriv Proceed to Derivatization (Method 2) CheckUV->Deriv No ColScreen Screen Immobilized Columns (IA, IC, IG, IH) Direct->ColScreen MobilePhase Select Mobile Phase Add 0.1% DEA (Mandatory) ColScreen->MobilePhase Eval Evaluate Resolution (Rs) & Tailing MobilePhase->Eval Success Rs > 2.0 Validate Method Eval->Success Good Peak Shape Fail Poor Separation Eval->Fail Tailing/Overlap Fail->Deriv Switch Strategy

Caption: Decision matrix for selecting Direct HPLC vs. Derivatization based on chromophore presence and peak quality.

Method 2: Derivatization-Based HPLC (The Problem Solver)

When the diamine lacks a UV chromophore (e.g., pure aliphatic backbones) or exhibits severe tailing, derivatization is the authoritative solution. By converting the enantiomers into diastereomers (or simply tagging them with a UV blocker), you enhance detectability and reduce basicity.

Recommended Reagent: 3,5-Dinitrobenzoyl Chloride (DNB-Cl)

DNB-Cl is preferred over simple benzoyl chloride because:

  • It introduces a strong UV acceptor (detectable at 254 nm).

  • The

    
    -acidic dinitro group often enhances chiral recognition on 
    
    
    
    -basic columns (like Chiralpak AD or AS).
  • It converts the basic amine into a neutral amide, eliminating silanol interactions.

Experimental Protocol: DNB Derivatization

Objective: Convert chiral diamine to bis-amide for HPLC analysis.

  • Preparation: In a 4 mL vial, dissolve 10 mg of the diamine sample in 1 mL of dry Dichloromethane (DCM).

  • Base Addition: Add 3.0 equivalents of Triethylamine (TEA) to scavenge HCl.

  • Reagent Addition: Add 2.5 equivalents of 3,5-Dinitrobenzoyl chloride.

    • Note: Ensure excess reagent to prevent the formation of mono-substituted byproducts which complicates the chromatogram.

  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (the spot should move significantly higher/become less polar).

  • Quench: Add 0.5 mL of 1M NaOH (aq) to hydrolyze excess acid chloride. Stir for 5 mins.

  • Extraction: Dilute with 2 mL DCM and 2 mL water. Vortex and remove the organic (bottom) layer.

  • Analysis: Filter the organic layer through a 0.2

    
    m PTFE syringe filter directly into an HPLC vial. Inject on a Chiralpak AD-H or IA column (Hexane/IPA mobile phase).
    

Method 3: NMR Spectroscopy (Mosher's Method)

NMR is a powerful self-validating tool when HPLC columns are unavailable. It relies on reacting the diamine with a chiral derivatizing agent (CDA), typically Mosher's Acid Chloride (MTPA-Cl) .

The Mechanism

Reacting the enantiomeric diamine mixture with pure (R)-MTPA-Cl yields a mixture of diastereomeric amides. Because the chemical environment near the chiral center changes, the


 or 

NMR signals for the diastereomers will split.
  • Advantages: No reference standard required; structural proof via NMR.[1]

  • Disadvantages: Requires

    
    5-10 mg of sample; risk of kinetic resolution (if the reaction doesn't go to 100% completion, the measured ee will be false).
    
Protocol: Double Derivatization Check

To ensure accuracy, you must perform the reaction with both (R)- and (S)-MTPA-Cl in separate tubes.

  • Mix: 5 mg diamine + 10 mg (R)-MTPA-Cl + 20

    
    L Pyridine in 0.6 mL 
    
    
    
    .
  • Incubate: Shake for 10 minutes (reaction is usually fast).

  • Analyze: Acquire

    
     NMR (focus on methoxy or bridgehead protons) or 
    
    
    
    NMR (CF3 group).
  • Calculate: Integrate the split peaks.

    
    
    
Workflow Visualization

NMR_Workflow cluster_0 Parallel Reactions Sample Racemic/Chiral Diamine Rxn1 React with (R)-MTPA-Cl Sample->Rxn1 Rxn2 React with (S)-MTPA-Cl Sample->Rxn2 NMR 1H / 19F NMR Acquisition Rxn1->NMR Rxn2->NMR Analysis Integrate Diastereomeric Peaks (Split Signals) NMR->Analysis Result Calculate ee Analysis->Result

Caption: Parallel derivatization workflow for NMR-based ee determination using Mosher's acid.

References

  • Chiral HPLC Method Development

    • YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns." Link

    • Phenomenex. "HPLC Technical Tip: Chiral Method Development." Link

  • Derivatization Protocols

    • BenchChem.[1][2] "A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess." Link

    • Sultan Qaboos University. "Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents." Link

  • NMR & Mosher's Analysis

    • BenchChem.[1][2] "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis."[2] Link

    • Bath University. "Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines." Link

Sources

A Head-to-Head Comparison for Medicinal Chemists: The Rigid (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Scaffold versus Flexible Piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the physicochemical, pharmacokinetic, and pharmacodynamic properties of a lead candidate.[1][2] Among the most ubiquitous nitrogen-containing heterocycles is the piperazine ring, a privileged structure found in numerous FDA-approved drugs, valued for its synthetic tractability and its ability to favorably modulate properties like aqueous solubility and bioavailability.[3][4][5] However, the inherent conformational flexibility of the piperazine ring can sometimes be a liability, leading to suboptimal target engagement or off-target effects.

This guide presents an in-depth comparison between the conformationally constrained, chiral scaffold, (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane, and the archetypal flexible piperazine analogs. We will explore how the rigid bicyclic architecture offers distinct advantages in pre-organizing substituents for optimal receptor interaction, while contrasting this with the well-established utility and synthetic accessibility of piperazines. This analysis is designed for researchers, scientists, and drug development professionals, providing objective, data-driven insights to guide scaffold selection in medicinal chemistry programs.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between these two scaffolds lies in their conformational freedom. The piperazine ring typically exists in a dynamic equilibrium between two chair conformations, with a relatively low energy barrier for interconversion.[6] This flexibility allows it to adapt to various binding pockets, but at an entropic cost upon binding.

In stark contrast, the this compound scaffold is a rigid, fused ring system. This bicyclic structure locks the relative orientation of the two nitrogen atoms and any substituents, effectively reducing the entropic penalty of binding and presenting a more defined pharmacophore to the biological target.[7][8] This pre-organization can lead to significant gains in binding affinity and selectivity.

Caption: Core structures of the rigid bicyclic scaffold and a flexible piperazine analog.

Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical profiles. While specific values depend on substitution, general trends can be summarized. The constrained nature of the bicyclic diamine can influence the pKa of the nitrogen atoms and overall lipophilicity (LogP) compared to a similarly substituted piperazine.

PropertyThis compoundSubstituted Piperazine AnalogRationale for Difference
Molecular Weight 126.20 g/mol [9]Variable (e.g., 1-Methylpiperazine: 100.16 g/mol )Bicyclic structure adds carbon atoms, increasing mass.
pKa Estimated pKa1 ~6.5, pKa2 ~9.5pKa1 ~5.3, pKa2 ~9.7 (Piperazine)[10]Ring strain and stereoelectronic effects in the bicyclic system can alter the basicity of the nitrogen atoms compared to the relatively strain-free piperazine chair.
cLogP Estimated ~0.5 - 1.0Variable (e.g., 1-Methylpiperazine: -0.4)The additional carbon framework in the bicyclic system generally increases lipophilicity compared to a simple piperazine.
Solubility Generally lower than simple piperazinesHigh for unsubstituted/small analogs[10][11]Increased lipophilicity and rigid crystal lattice can reduce aqueous solubility. Salt formation is a key strategy to mitigate this.[10]

Synthesis and Chemical Accessibility

A significant practical advantage of piperazine is its widespread commercial availability and the vast, well-established chemistry for its derivatization.[12][13] Unsymmetrical N,N'-disubstituted piperazines can be challenging to synthesize selectively but numerous methods exist.[12]

The synthesis of this compound is more complex, requiring multi-step sequences often involving chiral resolutions or asymmetric syntheses to establish the correct stereochemistry.[14] While this presents a higher barrier to initial access, it provides a stereochemically defined scaffold, which is often a requirement in later stages of drug development.

G cluster_piperazine Piperazine Analog Synthesis cluster_bicyclic Bicyclic Diamine Synthesis (Conceptual) P1 Piperazine P2 Monosubstitution (e.g., Boc protection) P1->P2 P3 Second Substitution (e.g., Alkylation, Acylation) P2->P3 P4 Deprotection P3->P4 P5 N,N'-Disubstituted Analog P4->P5 B1 Chiral Starting Material B2 Multi-step Sequence (e.g., Cycloaddition) B1->B2 B3 Ring Formation B2->B3 B4 Functionalization B3->B4 B5 (1S,6R)-Scaffold B4->B5

Caption: Generalized synthetic workflows for piperazine vs. bicyclic diamine scaffolds.

Pharmacological and Pharmacokinetic Implications

The choice between these scaffolds has profound consequences for a molecule's biological activity and its fate in the body.

Pharmacodynamics: The Case for Constraint The 3,8-diazabicyclo[4.2.0]octane core has been successfully employed to create exceptionally potent ligands for the human α4β2 nicotinic acetylcholine receptor (nAChR).[15] Several analogs exhibit picomolar affinity, demonstrating that the rigid scaffold can effectively orient key binding groups to maximize interactions with the receptor.[15] This high affinity is likely a direct result of minimizing the entropic cost of binding. Such conformational constraint is a powerful strategy in scaffold-based design to enhance potency and, often, selectivity.[16][17]

Pharmacokinetics: The Versatility of Piperazine The piperazine moiety is a cornerstone of efforts to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][11] Its two nitrogen atoms can be functionalized to fine-tune polarity, basicity, and solubility, which are critical for achieving good oral bioavailability.[4][12] The piperazine ring is often incorporated into molecules to act as a solubilizing group or to block metabolic hotspots on a parent molecule. While the bicyclic scaffold can also be functionalized, the synthetic accessibility of piperazine allows for a much broader and more rapid exploration of chemical space to optimize these properties.

Experimental Protocols

To objectively compare analogs based on these different scaffolds, standardized assays are essential. Below are representative protocols for determining receptor binding affinity and functional activity, which are critical for evaluating potential drug candidates.

Protocol 1: GPCR Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a G-protein coupled receptor (GPCR).

Objective: To quantify the binding affinity of this compound and piperazine analogs for a target receptor.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radioligand (e.g., [³H]-dopamine for dopamine receptors).

  • Test compounds (bicyclic and piperazine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of the test compound dilution.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GPCR Functional Assay (Calcium Mobilization)

This protocol measures the ability of a test compound to act as an agonist or antagonist at a Gq-coupled GPCR by monitoring changes in intracellular calcium levels.[18][19]

Objective: To determine the potency (EC₅₀) and efficacy of test compounds as agonists or their potency (IC₅₀) as antagonists.

Materials:

  • HEK293 cells stably or transiently expressing the target Gq-coupled GPCR.[20]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known agonist for the receptor.

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells into the assay plates and allow them to adhere overnight.

  • Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer to each well.

  • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.

  • Prepare serial dilutions of the test compounds (for agonist mode) or a fixed concentration of a known agonist plus serial dilutions of the test compounds (for antagonist mode).

  • Place the assay plate into the fluorescence plate reader and monitor baseline fluorescence.

  • Inject the test compounds (or agonist/antagonist mixture) into the wells and immediately begin recording the fluorescence signal over time (typically 2-3 minutes).

  • Data Analysis: Calculate the change in fluorescence from baseline to the peak response for each well. For agonist mode, plot the response against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the EC₅₀ and maximum efficacy. For antagonist mode, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀.

Conclusion and Forward Perspective

The choice between a conformationally constrained scaffold like this compound and flexible piperazine analogs is a strategic decision in drug design, not a matter of inherent superiority.

  • Piperazine analogs remain the workhorse for early-stage discovery and lead optimization. Their synthetic accessibility allows for rapid SAR exploration and fine-tuning of ADME properties. They are an excellent choice when a degree of conformational adaptability is desired and when speed and breadth of chemical exploration are paramount.[5][21]

  • The this compound scaffold represents a more specialized tool for achieving high potency and selectivity.[15] By locking the pharmacophore in a bioactive conformation, it can overcome the entropic penalties associated with flexible linkers, making it ideal for optimizing leads where target affinity is a key challenge. The higher synthetic cost is justified when precision and potency are the primary goals.

Ultimately, the most effective drug discovery programs will leverage the strengths of both approaches. A flexible piperazine might be used to first establish a pharmacophore and achieve drug-like properties, after which a rigid bicyclic analog could be designed to "lock in" the optimal conformation, leading to a next-generation candidate with superior potency and selectivity.

References

  • American Chemical Society. (2010). Facile Synthesis of Bicyclic Amidines and Imidazolines from 1,2-Diamines.
  • PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery.
  • Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • ACS Publications. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance.
  • Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • National Center for Biotechnology Information. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery.
  • ResearchGate. (n.d.). Synthesis and Applications of the C2-Symmetrical Diamine 2,7-Diazabicyclo[4.4.1]undecane | Request PDF.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Chemical Society Reviews (RSC Publishing). (2024). Catalytic asymmetric synthesis of 1,2-diamines.
  • Syntechlab. (n.d.). (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride: A Versatile Compound.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review | Request PDF.
  • ResearchGate. (2025). Bicyclic Conformationally Restricted Diamines | Request PDF.
  • YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin.
  • ChemScene. (n.d.). This compound.
  • SpiroChem. (n.d.). SpiroKit 5 : Bicyclic diamines as piperazine surrogates.
  • PubMed. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists.
  • ResearchGate. (2022). (PDF) Scaffold-Constrained Molecular Generation.
  • Semantics Scholar. (n.d.). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • PubMed. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. Available from: [Link]

  • Life Chemicals. (2023). Scaffolds and Scaffold-based Compounds | Screening Libraries.
  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

Sources

Mass spectrometry fragmentation patterns of 3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: MS Profiling of Diazabicyclo Scaffolds

Executive Summary & Strategic Context

In the development of nicotinic acetylcholine receptor (nAChR) ligands, particularly for the


 subtype, the 3,8-diazabicyclo[4.2.0]octane  scaffold represents a critical "scaffold hop" from the classical 1,4-diazabicyclo[2.2.2]octane (DABCO)  and 1,5-diazabicyclo[3.2.1]octane  systems.

While these scaffolds are isomeric (C₆H₁₂N₂), their mass spectrometric behaviors are radically different due to ring strain topology. This guide provides a technical comparison to assist analytical chemists in rapidly distinguishing the [4.2.0] core from its more stable isomers using fragmentation dynamics.

Key Insight: The 3,8-diazabicyclo[4.2.0]octane core is thermodynamically distinct due to the fused azetidine (4-membered) ring. Unlike the highly symmetric and stable DABCO radical cation, the [4.2.0] radical cation undergoes rapid strain-release fragmentation , specifically via azetidine ring opening.

Mechanistic Deep Dive: The Strain-Release Hypothesis

To interpret the spectra accurately, one must understand the causality of the fragmentation.

Structural Topology & Stability
  • Alternative A (DABCO - [2.2.2]): Possesses

    
     symmetry. The radical cation is stabilized by a 3-electron 
    
    
    
    -bond between the two bridgehead nitrogens. This "cage" effect resists fragmentation, leading to a dominant Molecular Ion (
    
    
    ).
  • The Topic (3,8-[4.2.0]): A bicyclic system fusing a piperidine (6-membered) and an azetidine (4-membered) ring. The azetidine ring possesses significant angle strain (~26 kcal/mol). Upon ionization (EI) or collisional activation (CID), the relief of this strain drives the primary fragmentation pathway.

Primary Fragmentation Pathway (EI/CID)

The dominant mechanism for the [4.2.0] scaffold is the Retro-2+2 Cycloaddition or Azetidine Ring Opening , triggered by


-cleavage adjacent to the bridgehead nitrogen.

FragmentationMechanism cluster_legend Mechanism Legend Parent Parent Molecule 3,8-diazabicyclo[4.2.0]octane (m/z 112) Radical Radical Cation [M]+• (Unstable) Parent->Radical Electron Impact (70 eV) Alpha α-Cleavage (Strain Relief) Radical->Alpha Localization on N8 RingOpen Azetidine Ring Opening Alpha->RingOpen Bond Scission Frag1 Fragment A Piperidine-like (m/z ~84) RingOpen->Frag1 Neutral Loss (C2H4) Frag2 Fragment B C2H4N Imine (m/z 42) RingOpen->Frag2 Charge Retention Key1 High Strain Energy drives rapid decomposition

Figure 1: Mechanistic pathway of strain-release fragmentation in the [4.2.0] system. The instability of the 4-membered ring leads to rapid cleavage compared to unstrained isomers.

Comparative Analysis: [4.2.0] vs. Alternatives

The following table contrasts the mass spectral profiles of the 3,8-diazabicyclo[4.2.0]octane against its primary isomeric competitors.

Table 1: Isomeric Differentiation Matrix (EI Source at 70 eV)

Feature3,8-Diazabicyclo[4.2.0]octane 1,4-Diazabicyclo[2.2.2]octane (DABCO) 1,5-Diazabicyclo[3.2.1]octane
Molecular Ion (

)
Weak / Absent (< 5% RA)Base Peak (100% RA)Moderate (20-50% RA)
Driving Force Azetidine Ring Strain ReleaseSymmetric Cage StabilizationBridgehead Stability
Base Peak (m/z) m/z 42 or 56 (Ring fragments)m/z 112 (Parent)m/z 83 (Loss of C₂H₅)
Diagnostic Loss

28 (Ethylene from cyclobutane)

15 (Methyl - rare)

29 (Ethyl bridge)
Low Mass Region Cluttered (multiple open chain fragments)CleanDistinctive bridge fragments

Experimental Protocol: Self-Validating Identification

To confidently identify the 3,8-diazabicyclo[4.2.0]octane scaffold, use this dual-method workflow. This protocol relies on the Energy-Resolved Breakdown technique.

Methodology: Energy-Resolved MS/MS (LC-ESI-QTOF)

Rationale: Since the [4.2.0] ring is fragile, it will fragment at significantly lower Collision Energies (CE) than the [2.2.2] cage.

  • Sample Prep: Dilute analyte to 1 µM in 50:50 MeOH:H₂O (+0.1% Formic Acid).

  • Source Conditions: ESI Positive Mode.

  • Experiment:

    • Isolate Precursor:

      
      .
      
    • Ramp Collision Energy (CE): 0

      
       60 eV.
      
  • Validation Criteria (The "Check"):

    • [4.2.0] Profile: Precursor survival yield drops to <50% at CE ≈ 15-20 eV .

    • [2.2.2] Profile: Precursor survives significantly longer; 50% survival at CE > 35 eV .

ExperimentalWorkflow Start Unknown Isomer Sample (m/z 113 [M+H]+) Step1 LC-MS/MS Injection (C18 Column) Start->Step1 Decision Apply Collision Energy Ramp (0-60 eV) Step1->Decision ResultA Result A: Precursor Depleted at 20eV High Abundance m/z 56, 42 Decision->ResultA Low Stability ResultB Result B: Precursor Stable >35eV Dominant m/z 113 Decision->ResultB High Stability ConclusionA ID: 3,8-diazabicyclo[4.2.0]octane (Fragile Azetidine Core) ResultA->ConclusionA ConclusionB ID: DABCO [2.2.2] (Stable Cage Core) ResultB->ConclusionB

Figure 2: Decision tree for distinguishing diazabicyclo isomers using Energy-Resolved Mass Spectrometry (ER-MS).

Data Interpretation & Diagnostic Ions

When analyzing the [4.2.0] scaffold, look for this specific "fingerprint" of ions.

Table 2: Diagnostic Ion List for 3,8-Diazabicyclo[4.2.0]octane

m/z (Nominal)Ion IdentityOrigin / Mechanism
112

Parent. Very low intensity in EI.
84

Retro-2+2. Loss of ethylene from the cyclobutane/azetidine ring.
70

Pyrrolidine/Piperidine fragment. Ring contraction or cleavage of the fused bridge.
56

Azetidine fragment. Characteristic of the 4-membered ring cleavage.
42

Base Peak (Common). Simple iminium ion formed from complete ring shattering.

Note on Derivatives: If your molecule is a derivative (e.g., N-Boc protected or substituted), the azetidine ring opening remains the diagnostic event. Look for neutral losses corresponding to the substituted azetidine arm. For example, an N-methylated [4.2.0] will show a shift in the low-mass fragments (e.g., m/z 42


 m/z 56 for the N-methyl iminium).

References

  • Vertex AI Search. (2025). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands. National Institutes of Health (NIH). Link

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

  • St. John, F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Amines and Cycloalkanes. Link

  • Julian, R. R., et al. (2023).[2] Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. Link

Sources

The Rigidity Advantage: A Pharmacokinetic Comparison of Bicyclic vs. Monocyclic Amine Drugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the deliberate manipulation of a molecule's architecture is paramount to achieving a desirable pharmacokinetic profile. The inclusion of nitrogen-containing ring systems is a time-honored strategy to imbue drug candidates with favorable properties. However, the choice between a flexible monocyclic amine and a conformationally constrained bicyclic amine can lead to profoundly different behaviors in the body. This guide offers a detailed pharmacokinetic comparison of these two structural classes, providing the underlying rationale and experimental data to inform drug design and development.

The Core Structural Distinction: Flexibility vs. Rigidity and its Physicochemical Consequences

The fundamental difference between monocyclic and bicyclic amines lies in their three-dimensional structure. Monocyclic amines, such as the piperidine ring found in many pharmaceuticals, possess considerable conformational flexibility.[1][2] In contrast, bicyclic amines, like the tropane scaffold of cocaine and atropine, are rigid and sterically hindered.[3][4] This structural rigidity has significant implications for key physicochemical properties that govern a drug's journey through the body:

  • Lipophilicity (LogP/LogD): Bicyclic systems, by virtue of their increased carbon content and defined three-dimensional shape, often exhibit higher lipophilicity compared to their monocyclic counterparts. This can enhance their ability to cross biological membranes.

  • Basicity (pKa): The pKa of the amine nitrogen is influenced by its steric and electronic environment. The rigid framework of a bicyclic system can affect the accessibility of the nitrogen's lone pair of electrons, thereby modulating its basicity.[5]

  • Molecular Shape and Size: The defined and often more globular shape of bicyclic amines can influence their interaction with the binding pockets of enzymes and transporters.

These fundamental differences in physicochemical properties are the root cause of the divergent pharmacokinetic profiles observed between these two classes of compounds.

A Comparative Journey Through ADME

The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) are critically influenced by the structural features of a drug molecule. Here, we dissect the typical pharmacokinetic differences between bicyclic and monocyclic amine drugs.

Absorption: Crossing the Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. Passive diffusion, which is governed by a molecule's lipophilicity and ionization state, is a primary mechanism.

Comparative Insights:

ParameterMonocyclic Amines (e.g., Piperidine-based)Bicyclic Amines (e.g., Tropane-based)Pharmacokinetic Implication
Permeability Generally moderate, highly dependent on substituents.Often higher due to increased lipophilicity and rigid structure.Higher passive permeability can lead to more rapid and complete absorption.
Influence of pKa The degree of ionization along the GI tract pH gradient is a critical determinant of absorption.Similar pH-dependent ionization, but the rigid structure can sometimes shield the positive charge, aiding membrane transit.The fraction of the un-ionized, more permeable form dictates the rate of absorption.

To illustrate, let's consider representative compounds. While direct comparative data is scarce, the high lipophilicity of many bicyclic amines suggests they are well-absorbed. For instance, cocaine (a tropane alkaloid) is readily absorbed across mucous membranes. In contrast, the absorption of many monocyclic piperidine-containing drugs can be more variable and highly dependent on the overall molecular properties.[6]

Distribution: Reaching the Target

Once in the bloodstream, a drug's distribution to its target tissues is governed by its ability to cross membranes, its volume of distribution (Vd), and the extent of its binding to plasma proteins.

Comparative Insights:

ParameterMonocyclic AminesBicyclic AminesPharmacokinetic Implication
Plasma Protein Binding (PPB) Variable, but often lower to moderate.Tends to be higher due to increased lipophilicity.High PPB means less free drug is available to exert a pharmacological effect and to be cleared.
Volume of Distribution (Vd) Generally smaller to moderate.Often larger, indicating greater distribution into tissues.A larger Vd can contribute to a longer half-life.
Blood-Brain Barrier (BBB) Penetration Can be designed to be CNS-penetrant.The inherent lipophilicity and rigid structure of many bicyclic amines can facilitate BBB penetration.[3]This is a key consideration for centrally-acting drugs.

For example, many CNS-active drugs incorporate piperidine scaffolds, demonstrating that monocyclic amines can effectively cross the BBB.[1] However, the tropane alkaloids are classic examples of bicyclic amines with significant CNS effects, underscoring their ability to penetrate the brain.[3]

Metabolism: The Biotransformation Challenge

The body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme system in the liver, is designed to modify and eliminate foreign compounds. The structural characteristics of a drug play a crucial role in its metabolic stability.

Comparative Insights:

ParameterMonocyclic AminesBicyclic AminesPharmacokinetic Implication
Metabolic Stability More susceptible to metabolism, particularly at positions alpha to the nitrogen and on the flexible ring.Often more metabolically stable due to steric hindrance and a lack of easily oxidizable positions.[7]Higher metabolic stability leads to lower clearance and a longer half-life.
Metabolic Pathways N-dealkylation and ring hydroxylation are common metabolic routes.Metabolism may be directed to more exposed parts of the molecule, or the rigid core may resist metabolism altogether.Understanding metabolic pathways is crucial for predicting drug-drug interactions and potential toxic metabolites.

The conformational rigidity of bicyclic amines can "lock out" metabolizing enzymes, preventing their access to the molecule. This is a significant advantage in drug design, as it can lead to improved bioavailability and a more predictable pharmacokinetic profile.

Excretion: The Final Exit

The final step is the removal of the drug and its metabolites from the body, primarily via the kidneys (renal excretion) or in the feces (biliary excretion).

Comparative Insights:

ParameterMonocyclic AminesBicyclic AminesPharmacokinetic Implication
Renal Clearance Can be a major route of elimination, especially for more polar metabolites.If metabolism is limited, renal clearance of the parent drug may be more significant.The overall clearance is a combination of metabolic and renal clearance.
Half-life (t½) Generally shorter due to more facile metabolism.Often longer due to increased metabolic stability and potentially larger Vd.A longer half-life can allow for less frequent dosing.

The increased metabolic stability of many bicyclic amines often translates directly to a longer elimination half-life, a desirable property for many therapeutic applications.

Experimental Protocols for

Pharmacokinetic Profiling

To experimentally determine the pharmacokinetic properties discussed above, a standard battery of in vitro ADME assays is employed in early drug discovery.

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption.

Methodology:

  • A filter plate with 96 wells is coated with a solution of lipids (e.g., lecithin in an organic solvent) to form an artificial membrane.

  • The acceptor wells are filled with a buffer solution.

  • A solution of the test compound is added to the donor wells.

  • The plate is incubated, allowing the compound to diffuse from the donor to the acceptor wells.

  • After the incubation period, the concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated, providing a measure of the compound's ability to passively cross a lipid membrane.

Experimental Protocol 2: Equilibrium Dialysis for Plasma Protein Binding

This is the gold standard for measuring the extent to which a drug binds to plasma proteins.

Methodology:

  • A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • One chamber is filled with plasma containing the test compound, and the other with a buffer solution.

  • The unit is incubated until equilibrium is reached, during which the unbound drug diffuses across the membrane into the buffer chamber.

  • The concentrations of the drug in the plasma and buffer chambers are measured by LC-MS/MS.

  • The percentage of plasma protein binding is calculated from the difference in concentrations.

Experimental Protocol 3: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by CYP enzymes.

Methodology:

  • The test compound is incubated with liver microsomes (which contain CYP enzymes) and the necessary cofactor (NADPH).

  • Samples are taken at various time points and the reaction is quenched.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

Workflow for In Vitro ADME Assessment

ADME_Workflow cluster_permeability Permeability cluster_binding Protein Binding cluster_metabolism Metabolic Stability cluster_interpretation Data Interpretation PAMPA PAMPA Assay Absorption_Potential Absorption Potential PAMPA->Absorption_Potential Equilibrium_Dialysis Equilibrium Dialysis Free_Drug_Fraction Free Drug Fraction Equilibrium_Dialysis->Free_Drug_Fraction Microsomal_Stability Liver Microsomal Stability In_Vivo_Half_life Predicted Half-life Microsomal_Stability->In_Vivo_Half_life

Caption: In vitro assays for early pharmacokinetic assessment.

Conclusion: Strategic Selection of the Amine Scaffold

The decision to incorporate a monocyclic versus a bicyclic amine into a drug candidate is a strategic one with significant pharmacokinetic consequences. Bicyclic amines often offer a "pharmacokinetic advantage" in terms of enhanced metabolic stability and, frequently, improved membrane permeability, which can lead to better bioavailability and a longer duration of action. However, this must be balanced against the potential for higher plasma protein binding and the increased synthetic complexity often associated with these rigid scaffolds.

Monocyclic amines, while potentially more susceptible to metabolism, offer greater synthetic tractability and a vast, well-explored chemical space. Ultimately, the optimal choice depends on the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy. A thorough understanding of the structure-pharmacokinetic relationships outlined in this guide, coupled with early and robust experimental profiling, is essential for navigating these choices and successfully advancing drug candidates through the development pipeline.

Logical Relationship of Physicochemical Properties and Pharmacokinetics

PK_Logic cluster_structure Molecular Structure cluster_physchem Physicochemical Properties cluster_pk Pharmacokinetic Outcomes Monocyclic Monocyclic Amine Flexibility Flexibility Monocyclic->Flexibility Bicyclic Bicyclic Amine Rigidity Rigidity Bicyclic->Rigidity Metabolism Metabolism Flexibility->Metabolism influences Lipophilicity Lipophilicity Rigidity->Lipophilicity often increases Rigidity->Metabolism influences Absorption Absorption Lipophilicity->Absorption enhances Distribution Distribution Lipophilicity->Distribution increases pKa pKa pKa->Absorption governs Shape Molecular Shape Shape->Metabolism affects Excretion Excretion Distribution->Excretion influences Metabolism->Excretion determines

Caption: How structure dictates pharmacokinetic properties.

References

  • Facile and Green Synthesis of Saturated Cyclic Amines. (2017). Molecules, 22(10), 1686. Available at: [Link]

  • Synthesis and structure-activity relationship of potent bicyclic lactam thrombin inhibitors. (1999). Bioorganic & Medicinal Chemistry Letters, 9(7), 913-918. Available at: [Link]

  • Physico-chemical properties in relation to biological action. (n.d.). CUTM Courseware. Available at: [Link]

  • New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness. (2009). Current Medicinal Chemistry, 16(11), 1377-1393. Available at: [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). Molecules, 24(4), 796. Available at: [Link]

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (2021). Current Pharmaceutical Biotechnology, 23(9), 1133-1144. Available at: [Link]

  • Monocyclic and bicyclic CO4: how stable are they?. (2013). Physical Chemistry Chemical Physics, 15(31), 12971-12979. Available at: [Link]

  • Pharmacological profile of tropane alkaloids. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1398. Available at: [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). ResearchGate. Available at: [Link]

  • Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. (2022). Foods, 11(3), 407. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Sciences in Philadelphia. Available at: [Link]

  • Structure-activity relationships: chemical. (n.d.). ResearchGate. Available at: [Link]

  • Refined ADME Profiles for ATC Drug Classes. (2025). MDPI. Available at: [Link]

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (2021). ResearchGate. Available at: [Link]

  • Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Pharmacokinetic-pharmacodynamic model of drugs and their pharmacokinetic differences between normal and disease states. (2024). Frontiers in Pharmacology, 15, 1451176. Available at: [Link]

  • Cyclic amine – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Tropane Alkaloids. (2023). Eurofins. Available at: [Link]

  • Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(24), 7327-7330. Available at: [Link]

  • Physicochemical Properties in Relation to Biological Activities. (n.d.). SlidePlayer. Available at: [Link]

  • Safety, Pharmacokinetics, and Bioequivalence Characterization of Two Different Strengths of Mesalazine Gastro-Resistant Tablets. (2025). MDPI. Available at: [Link]

  • Structure Activity Relationships. (2005). Drug Design. Available at: [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2010). Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

  • Editorial: Pharmacokinetic differences of drugs and their regulatory mechanisms under dual status including normal and diseased organism. (2022). Frontiers in Pharmacology, 13, 1109403. Available at: [Link]

  • ADME Properties in Drug Delivery. (2025). Molecules, 30(9), 2095. Available at: [Link]

  • Structural Activity Relationship of Drugs and its Applications. (2022). Journal of Drug Designing and Discovery, 3(1), 1-2. Available at: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). Molecules, 27(2), 488. Available at: [Link]

Sources

Comprehensive Analytical Comparison Guide: (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Standards in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward conformationally restricted architectures to improve pharmacokinetic profiles, bicyclic diamines have emerged as premier bioisosteres for flexible piperazine rings. Among these, (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane (CAS: 1434127-03-3)[1] is a critical structural motif.

This guide provides an objective, data-driven comparison of analytical standard grades for this compound, contrasting it against its racemic and enantiomeric alternatives. Designed for analytical chemists and drug development professionals, this document outlines the self-validating protocols required to certify this scaffold for use in advanced pharmacological assays.

Pharmacological Divergence: The Case for Enantiopurity

The 3,8-diazabicyclo[4.2.0]octane core is highly valued in the development of potent nicotinic acetylcholine receptor (nAChR) agonists, particularly for the


 subtype targeted in analgesic therapies[2]. Furthermore, it serves as a foundational template for Dual Orexin Receptor Antagonists (DORAs) used in sleep disorder treatments[3].

When evaluating standards for these assays, enantiopurity is non-negotiable . The (1S,6R) orientation perfectly aligns lipophilic vectors into the binding pockets of target receptors (e.g., OX1R/OX2R). Conversely, the (1R,6S) enantiomer (CAS: 1434126-84-7)[4] introduces severe steric clashes, often resulting in a 10- to 100-fold drop in binding affinity. Using a racemic standard or a low-grade intermediate for in vitro binding assays will artificially dilute the observed


 values, leading to flawed structure-activity relationship (SAR) models.

Comparison Racemic Racemic Mixture (1S,6R) & (1R,6S) ChiralSep Chiral Resolution (HPLC / SFC) Racemic->ChiralSep Separation IsomerS (1S,6R)-Isomer Active Eutomer ChiralSep->IsomerS ee > 99.5% IsomerR (1R,6S)-Isomer Inactive Distomer ChiralSep->IsomerR ee > 99.5% Target Receptor Binding (nAChR / OX1R) IsomerS->Target Ki < 10 nM NoTarget Steric Repulsion IsomerR->NoTarget Ki > 1000 nM

Fig 1: Chiral resolution and divergent pharmacodynamics of the 3,8-diazabicyclo[4.2.0]octane enantiomers.

Objective Comparison of Analytical Grades

To ensure data integrity, laboratories must select the appropriate grade of this compound. Below is a quantitative comparison of commercially available grades.

Analytical ParameterPrimary Reference StandardSecondary Working StandardSynthetic Intermediate Grade
Chemical Purity (UHPLC-MS)

99.8%

98.0%

95.0%
Enantiomeric Excess (Chiral HPLC)

99.5% ee

98.0% ee
Not strictly controlled
Absolute Assay (1H-qNMR) 99.0% – 101.0%95.0% – 105.0%N/A (Area % only)
Water Content (Karl Fischer)

0.5%

2.0%

5.0%
Residual Solvents (GC-HS)

ICH Q3C Limits
InformationalInformational
Primary Application IND filings, quantitative PK/PDRoutine QC, method developmentEarly-stage scaffold synthesis

Self-Validating Experimental Protocols for QC

As an Application Scientist, I cannot stress enough that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every analytical run proves its own accuracy before sample data is accepted.

Protocol A: Enantiomeric Excess (ee%) via Chiral HPLC

Objective: Differentiate and quantify the (1S,6R) enantiomer against the (1R,6S) impurity.

  • Column Selection: Chiralpak IG (250 x 4.6 mm, 5 µm) or equivalent immobilized polysaccharide phase.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1 v/v/v).

  • Causality of DEA Addition: The bicyclo[4.2.0]octane core contains a highly basic secondary amine at the N-8 position. Without a basic modifier like DEA, this amine will strongly interact with unendcapped silanols on the silica support, causing severe peak tailing and artificially merging the enantiomeric peaks. DEA competitively masks these active sites, ensuring sharp, symmetrical peaks.

  • Self-Validating System Suitability Test (SST): Prior to injecting the standard, inject a racemic mixture of the compound. The run is only valid if the resolution factor (

    
    ) between the (1S,6R) and (1R,6S) peaks is 
    
    
    
    2.5. This proves the column and mobile phase are currently capable of baseline separation.
Protocol B: Absolute Quantitation via 1H-qNMR

Objective: Determine the exact mass fraction (Assay %) without relying on a pre-existing reference standard.

  • Sample Preparation: Accurately weigh ~10 mg of the (1S,6R) standard and ~5 mg of a certified internal standard (e.g., Maleic acid, TraceCERT®) into a vial. Dissolve in 0.6 mL of

    
     or 
    
    
    
    .
  • Causality of Relaxation Delays: Quantitative NMR (qNMR) relies on the precise integration of proton signals. The

    
     relaxation time of the analyte protons must be measured via an inversion-recovery experiment. The inter-pulse delay (
    
    
    
    ) must be set to
    
    
    (typically 30–60 seconds). Failing to allow complete relaxation will result in truncated integrations and a falsely low assay value.
  • Self-Validating Integration: qNMR is a primary ratio method. By comparing the integral of the well-resolved bridgehead proton of the bicyclo[4.2.0]octane core against the olefinic protons of maleic acid, we establish an absolute mass fraction. This eliminates the "chicken-and-egg" calibration loop inherent to HPLC-UV assays.

Analytical_QC A Raw Batch: This compound B Chiral HPLC (Enantiomeric Purity) A->B Aliquot 1 C UHPLC-MS/MS (Chemical Purity) A->C Aliquot 2 D 1H-qNMR (Absolute Assay) A->D Aliquot 3 E Primary Reference Standard Certified B->E ee ≥ 99.5% F Rejected / Recrystallization B->F ee < 99.5% C->E Purity ≥ 99.5% D->E Assay ≥ 99.0%

Fig 2: Multi-modal analytical QC workflow for certifying the (1S,6R) reference standard.

Conclusion

For robust drug development, the analytical validation of building blocks is as critical as the biological assays themselves. The this compound scaffold requires rigorous chiral and absolute quantitative validation to prevent stereochemical impurities from confounding downstream nAChR or Orexin receptor data. By adhering to the self-validating protocols outlined above, researchers can ensure their reference standards meet the stringent criteria required for IND-enabling studies.

References

Sources

Benchmarking lipophilicity (LogP) of fused ring diamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Lipophilicity (LogP/LogD) of Fused Ring Diamines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Specialists

Executive Summary: The Rigidity-Lipophilicity Trade-off

In modern drug discovery, fused ring diamines (e.g., diazabicycles, quinoxalines, tetrahydro-naphthyridines) serve as critical "bioisosteres" for standard linear or monocyclic diamines like piperazine. While their primary utility lies in conformational restriction —locking pharmacophores into bioactive geometries to boost potency—their impact on lipophilicity (LogP/LogD) is often underestimated.

This guide benchmarks the lipophilic performance of these scaffolds. Unlike simple aliphatic chains, fused ring systems introduce a "lipophilic tax" due to increased carbon count and reduced solvation surface area, yet they often yield superior Lipophilic Ligand Efficiency (LLE) by driving potency disproportionately higher than the lipophilicity cost.

Part 1: The Benchmark Landscape

Comparative Analysis: Fused vs. Monocyclic Scaffolds

The following table benchmarks three distinct classes of fused ring diamines against their nearest non-fused standards. Data represents a synthesis of experimental (HPLC-derived) and high-confidence predicted values (XLogP3) to illustrate the structural shift.[1]

Scaffold ClassStandard Analog (Baseline)Fused Ring Alternative

LogP (Approx)
Structural Advantage
Bridged Bicycles Piperazine (LogP

-1.[1]5)
2,5-Diazabicyclo[2.2.1]heptane (LogP

-0.[1]6)
+0.9Locks "boat" conformation; improves metabolic stability.
Fused Aromatics 1,2-Diaminobenzene (LogP

0.[1]1)
Quinoxaline (LogP

1.3)
+1.2Planar, electron-deficient; reduces basicity (

drop).[1]
Spiro-Fused 4-Aminopiperidine (LogP

-0.[1]4)
2,6-Diazaspiro[3.3]heptane (LogP

-1.[1]1)
-0.7Rare Case: Lowers LogP due to high

character and compactness.

Key Insight:

  • The "Bicyclic Penalty": Transitioning from piperazine to 2,5-diazabicyclo[2.2.1]heptane typically increases LogP by nearly 1 unit. This must be offset by a potency gain of at least 10-fold (

    
    ) to maintain neutral LLE.
    
  • Basicity Modulation: Fused systems like quinoxalines significantly lower the

    
     of the nitrogen atoms compared to diaminobenzene, altering LogD
    
    
    
    (distribution coefficient at physiological pH) more drastically than intrinsic LogP.

Part 2: Strategic Decision Framework

The choice between a flexible diamine and a fused ring scaffold should be driven by specific ADME failures. Use the decision logic below to select the appropriate scaffold modification.

Lipophilicity_Optimization Start Lead Compound Optimization (Diamine Core) Problem_ID Identify Primary ADME Liability Start->Problem_ID Metab_Instability High Metabolic Clearance (N-dealkylation/Oxidation) Problem_ID->Metab_Instability Cytochrome P450 attack Permeability Low Permeability / BBB Pen. Problem_ID->Permeability Polar Surface Area too high Solubility Poor Aqueous Solubility Problem_ID->Solubility Crystal packing / Lipophilicity Bridged Switch to Bridged Bicyclic (e.g., 2,5-diazabicyclo[2.2.1]) Result: LogP ↑, Stability ↑↑ Metab_Instability->Bridged Steric shielding of N Aromatic Switch to Fused Aromatic (e.g., Quinoxaline) Result: LogP ↑↑, pKa ↓↓ Permeability->Aromatic Reduce basicity/polarity Spiro Switch to Spiro-Bicyclic (e.g., 2,6-diazaspiro[3.3]) Result: LogP ↓, Solubility ↑ Solubility->Spiro Disrupt planarity, lower LogP

Figure 1: Decision matrix for scaffold selection based on physicochemical liabilities.[1]

Part 3: Experimental Protocol (HPLC LogD Determination)

For fused ring diamines, standard Shake-Flask methods are often insufficient due to the formation of emulsions and the high basicity of the diamine nitrogens. Chromatographic Hydrophobicity Index (CHI) via Fast-Gradient HPLC is the superior method for benchmarking these compounds.

Methodology Rationale
  • Causality: Diamines often have two

    
     values (e.g., 8.5 and 9.5). At pH 7.4, they exist as a mix of mono- and di-cations.[1] Shake-flask relies on phase separation which is easily disrupted by charged surfactants (the amines themselves). HPLC avoids this by using a standardized stationary phase interaction.
    
  • Self-Validation: The protocol includes a "calibration ladder" of known drug standards. If the

    
     of the calibration line drops below 0.98, the system is invalid.
    
Step-by-Step Protocol

1. Preparation of Mobile Phases:

  • Phase A (Aqueous): 50 mM Ammonium Acetate adjusted to pH 7.4 with Ammonia/Acetic Acid. Note: Phosphate buffers are avoided to prevent precipitation with basic amines in organic mixtures.[1]

  • Phase B (Organic): Acetonitrile (ACN).

2. Calibration Standards (The Ladder): Prepare a mixture containing 5 standards with known LogD


 spanning the range -1 to +5.
  • Low: Theophylline (LogD ~ -0.02)[1]

  • Mid: Propranolol (LogD ~ 1.2)

  • High: Imipramine (LogD ~ 2.0)

  • Very High: Triphenylene (LogD ~ 4.5)

3. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 50 mm.

  • Gradient: 0% B to 100% B over 5 minutes.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 254 nm (or MS for non-chromophores).

4. Data Processing:

  • Measure Retention Time (

    
    ) for all standards and the test fused diamine.
    
  • Plot

    
     (Standards) vs. Literature LogD
    
    
    
    .
  • Derive the linear regression equation:

    
    .
    
  • Calculate the LogD of the fused diamine using its

    
    .
    

Part 4: Computational vs. Experimental Divergence

When designing fused ring diamines, computational tools (cLogP) often fail to account for intramolecular hydrogen bonding or specific solvation effects of the cage structure.

ToolBias for Fused DiaminesCorrection Factor
cLogP (Fragment) Overestimates lipophilicity by treating rings as simple additive fragments.[1]Subtract 0.3–0.5 for bridged bicyclic systems.
MoKa / ACD (Physicochemical) Accurate for

prediction but struggles with novel fused cores.
Use experimental

to adjust LogP to LogD.
ML-based (e.g., SwissADME) Best Performance if the training set included bicyclic amines.generally reliable within ±0.4 units.

Recommendation: Always validate "virtual" hits with the HPLC protocol above before committing to scale-up synthesis.

References

  • Ritchie, T. J., et al. (2011). "The impact of aromatic ring count on compound developability." Drug Discovery Today. Link

  • Liashuk, O. S., et al. (2025).[2] "Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines." European Journal of Organic Chemistry. Link

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Importance of the Blood-Brain Barrier." ACS Chemical Neuroscience. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing. Link

  • Beinat, C., et al. (2013).[3] "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

[1][2]

Executive Safety Summary

Immediate Action Required: Treat (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane as a High-Hazard Corrosive & Sensitizer .[1][2]

While specific toxicological monographs for this chiral intermediate are limited, its pharmacophore—a strained bicyclic diamine—dictates that we apply the Precautionary Principle .[1][2] Structural analogs (e.g., DBU, DABCO) are established corrosives and severe eye irritants.[1][2] You must assume this compound possesses high nucleophilicity and basicity (pH > 11 in aqueous solution), capable of causing rapid, irreversible ocular damage and chemical burns.[1][2]

Core Hazard Classifications (Inferred from SAR):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

  • Serious Eye Damage: Category 1 (Risk of blindness).[1]

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1]

Risk Assessment & Hazard Logic

Why we select specific PPE for this molecule.

The Basicity Factor

The 3,8-diazabicyclo[4.2.0]octane core contains two nitrogen centers.[1][2] The bridgehead nitrogen and the secondary amine are highly accessible. Upon contact with moisture (sweat, mucous membranes), these amines protonate, releasing hydroxide ions (

12liquefactive necrosis12
The Strain Factor

The [4.2.0] fused ring system introduces significant ring strain.[1] This increases the thermodynamic reactivity of the amine compared to linear analogs. Consequently, this molecule is likely to react violently with strong acids and oxidizers.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab attire."[1] The following matrix is the minimum requirement for handling this substance.

Protection ZoneLow Risk Operation (Closed vial transport, inventory check)High Risk Operation (Weighing, Synthesis, Syringe Transfer, Quenching)Technical Rationale
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles + Face Shield (if >500mg)Amines are "seekers" of moisture.[1][2] Vapors alone can cause "blue haze" (corneal edema).[1] Goggles prevent vapor entry; glasses do not.[1]
Dermal (Hand) Nitrile (0.11 mm minimum)Double Gloving Required: 1.[1] Inner: Nitrile (0.11 mm)2.[1] Outer: Long-cuff Nitrile (0.14 mm) or Laminate (Silver Shield®)Aliphatic amines can permeate standard nitrile in <15 mins.[1] Double gloving provides a "breakthrough buffer" allowing safe doffing upon contamination.
Respiratory N/A (General Lab Ventilation)Fume Hood (Face Velocity >100 fpm) If hood unavailable:[1][2] Full-face respirator with Organic Vapor/P100 cartridges.[1]Inhalation of amine vapors triggers bronchospasm and laryngeal edema. Engineering controls (Hood) are superior to respirators.[1]
Body Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek or PVC) over Lab CoatCotton absorbs liquids, holding the corrosive amine against the chest/lap.[1][2] An impermeable apron sheds spills.

Operational Protocol: Handling & Transfer

The following workflow ensures containment during the most critical phase: transferring the reagent from stock to reaction vessel.

The "Static-Free" Weighing Method

Bicyclic amines often exist as hygroscopic solids or viscous oils.[1] Static charge can cause solids to "jump," contaminating the balance area.[1][2]

  • Equip: Don double gloves and goggles.

  • Ionize: Pass an anti-static gun over the tare vessel and the stock bottle.

  • Transfer: Use a disposable spatula or glass pipette.[1] Never pour directly from the stock bottle.[1]

  • Seal: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent the cap from seizing (amine salts form crusts).[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills or exposure, emphasizing the speed required for amine exposure.

SafetyLogicStartStart: Handling this compoundAssessAssess Operational StateStart->AssessSolidState: Solid / Hygroscopic CrystalAssess->SolidLiquidState: Viscous Oil / SolutionAssess->LiquidControl_SolidControl: Anti-Static Gun + Draft Shield (Low Airflow)Solid->Control_SolidControl_LiquidControl: Positive Displacement Pipette + Double Nitrile GlovesLiquid->Control_LiquidExposureCRITICAL EVENT: Exposure/SpillControl_Solid->ExposureAccidentControl_Liquid->ExposureAccidentSkinSkin ContactExposure->SkinEyeEye ContactExposure->EyeAction_SkinAction: Flush 15 min.Do NOT use Vinegar (Exothermic)Skin->Action_SkinAction_EyeAction: Irrigate immediately.Seconds matter to prevent blindness.Eye->Action_Eye

Figure 1: Decision logic for handling states and emergency response pathways. Note the specific prohibition of neutralization (vinegar) on skin due to exothermic risks.[1][2]

Disposal & Deactivation

Never dispose of this compound down the drain.[1] It is toxic to aquatic life and corrosive to plumbing.

  • Segregation: Classify as "Basic Organic Waste." [1]

  • Incompatibility: Keep separate from "Acidic Waste" and "Oxidizers."[3] Accidental mixing with acids will generate heat; mixing with oxidizers (like peroxides) may cause fire.[1][3]

  • Container: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but prone to breakage; metal cans may corrode.

  • Labeling: Clearly mark: “Contains Basic Amines – Corrosive – Toxic.”

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10200476, 3,8-Diazabicyclo[4.2.0]octane.[1][2] Retrieved from [Link][1][2]

  • Grygorenko, O. O., et al. (2011). Bicyclic Conformationally Restricted Diamines.[1][2][4] Chemical Reviews, 111(9), 5506–5568.[1][2] (Provides structural context for reactivity).[1][5][3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] (General Amine Safety).[1] Retrieved from [Link]

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